3-Amino-1-methylcyclobutan-1-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
3-amino-1-methylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(7)2-4(6)3-5/h4,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAHPGXMUSQMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737925 | |
| Record name | 3-Amino-1-methylcyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-26-3 | |
| Record name | 3-Amino-1-methylcyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Amino-1-methylcyclobutan-1-ol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of Complex Scaffolds in Medicinal Chemistry
In the landscape of modern drug development, the demand for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is ever-increasing. These scaffolds serve as the foundation for creating highly selective and potent therapeutics. Among these, strained cyclic systems have garnered significant attention for their ability to present substituents in well-defined spatial orientations, thereby facilitating optimal interactions with biological targets. This guide focuses on 3-Amino-1-methylcyclobutan-1-ol, a versatile building block that embodies these desirable characteristics. Its unique cyclobutane core, adorned with an amino and a hydroxyl group, provides a rigid framework that is increasingly being incorporated into a variety of active pharmaceutical ingredients (APIs). This document serves as a comprehensive technical resource, detailing the fundamental basic properties, synthesis, reactivity, and analytical methodologies pertinent to this important synthetic intermediate.
Physicochemical and Basic Properties
This compound is a chiral compound existing as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The specific spatial arrangement of the amino, hydroxyl, and methyl groups on the cyclobutane ring imparts distinct physicochemical properties to each isomer, influencing their reactivity, and ultimately, their utility in drug design.
Structural and Basic Chemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | PubChem[1][2][3] |
| Molecular Weight | 101.15 g/mol | PubChem[1][2][3] |
| IUPAC Name | This compound | PubChem[1][2][3] |
| CAS Number | 1363381-26-3 (unspecified stereochemistry) | PubChem[1][3] |
| 1363381-58-1 (cis-isomer) | Chemspace[4] | |
| 1523571-03-0 (trans-isomer hydrochloride) | BenchChem[5] | |
| Canonical SMILES | CC1(CC(C1)N)O | PubChem[1][3] |
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3-AA | -0.6 | PubChem[1][2][3] |
| pKa (most basic) | 9.8 (amine) | Chemicalize |
| Topological Polar Surface Area | 46.3 Ų | PubChem[1][2][3] |
Solubility and Stability
The hydrochloride salt of trans-3-Amino-1-methylcyclobutan-1-ol is soluble in polar solvents such as water and dimethyl sulfoxide (DMSO)[5]. The free base is expected to be soluble in a range of organic solvents.
Stability is a critical consideration for the storage and handling of this compound. The hydrochloride salt is recommended to be stored at 2-8°C to prevent degradation[5]. The amino and hydroxyl functional groups are susceptible to oxidation, and therefore, storage under an inert atmosphere is advisable[5]. Accelerated stability testing, involving exposure to elevated temperatures (e.g., 40°C) and a range of pH conditions, is recommended to fully characterize its degradation profile[5].
Synthesis and Stereochemistry
The synthesis of this compound, particularly with stereocontrol, has been a subject of interest due to its importance as a pharmaceutical intermediate. Several synthetic routes have been developed, each with its own advantages and challenges.
Overview of Synthetic Strategies
Early synthetic approaches often resulted in mixtures of cis and trans isomers with low overall yields[6]. A notable earlier method involved the hydrolysis of 3-methylenecyclobutane-1-carbonitrile, followed by a Hoffman rearrangement, oxidation, and hydrogenation[6]. This route, however, suffers from the use of hazardous reagents and a lack of stereoselectivity, necessitating chromatographic separation of the isomers[6].
More recent and efficient methods have focused on stereoselective synthesis. One such route starts from 3-benzyloxy-1-cyclobutanone, which undergoes a Grignard reaction with methylmagnesium chloride to introduce the methyl group, followed by a series of transformations including debenzylation, sulfonation, and ultimately, reduction to yield the desired amino alcohol[6]. This method offers improved stereocontrol and scalability.
Detailed Experimental Protocol: A Stereoselective Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol
The following protocol is a summarized adaptation of a modern, stereoselective synthesis[6].
Step 1: Grignard Reaction
-
Dissolve 3-benzyloxy-1-cyclobutanone in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -30°C.
-
Slowly add a solution of methylmagnesium chloride (MeMgCl) in THF.
-
Stir the reaction mixture at -30°C for 3 hours.
-
Quench the reaction with ice-cold water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-(benzyloxy)-1-methylcyclobutan-1-ol.
Step 2: Debenzylation
-
Dissolve the product from Step 1 in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (10.8 bar) at 40°C for 4 hours.
-
Cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate to yield 3-hydroxy-1-methylcyclobutanol.
Step 3: Sulfonation and Subsequent Transformations This step involves a series of reactions including sulfonation, which are detailed in the referenced literature, to convert the diol into the target trans-amino alcohol.
Chemical Reactivity and Applications in Drug Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules.
Typical Reactions
-
N-Acylation: The primary amine can be readily acylated using acid chlorides or anhydrides in the presence of a base to form amides. Under acidic conditions, O-acylation can be favored[7].
-
N-Alkylation: The amino group can undergo nucleophilic substitution with alkyl halides to yield secondary or tertiary amines.
-
O-Alkylation: The hydroxyl group can be alkylated, for instance, by forming the alkoxide with a strong base followed by reaction with an alkyl halide.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone.
Application as a Key Intermediate in Pharmaceutical Synthesis
This compound and its derivatives are important intermediates in the synthesis of various active pharmaceutical ingredients, including those with anti-tumor and anti-inflammatory properties[6]. A prominent example is its use in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other inflammatory conditions[8][9][10][11][12]. The rigid cyclobutane scaffold helps to correctly orient the pharmacophoric groups for optimal binding to the target enzyme.
Analytical Methodologies
Robust analytical methods are essential for quality control, including purity assessment and stereoisomeric analysis of this compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for separating the enantiomers of this compound. Due to the lack of a strong chromophore, direct UV detection is challenging. Therefore, derivatization with a UV-active or fluorescent tag is often employed. Alternatively, direct analysis of the underivatized compound can be achieved using mass spectrometric (MS) detection or on specific chiral stationary phases (CSPs) like those based on macrocyclic glycopeptides[13][14].
Gas Chromatography (GC): GC-MS is another powerful technique for the analysis of this compound. However, due to the polarity of the amino and hydroxyl groups, derivatization is typically required to improve volatility and chromatographic performance. Common derivatization methods include silylation or acylation[15].
Protocol: Chiral HPLC with Derivatization (General Approach)
-
Derivatization: React this compound with a chiral derivatizing agent (e.g., a chiral acid chloride) in an aprotic solvent in the presence of a non-chiral base to form diastereomers.
-
Chromatographic Separation:
-
Column: A standard reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water containing an additive like trifluoroacetic acid (TFA).
-
Detection: UV detection at a wavelength appropriate for the chromophore introduced during derivatization.
-
Spectroscopic Methods
Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to confirm the presence of the key functional groups: the O-H stretch of the alcohol, the N-H stretch of the amine, and the C-N and C-O stretching vibrations. The spectrum of a related compound, 3-amino-1-propanol, shows characteristic bands for these functional groups[18].
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. For amino alcohols, common fragmentation pathways include the loss of water (M-18) and α-cleavage adjacent to the nitrogen or oxygen atoms.
Conclusion and Future Outlook
This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of novel therapeutics with enhanced selectivity and potency. The development of efficient and stereoselective synthetic routes has made this compound more accessible for drug discovery programs. As the quest for novel chemical matter continues, we can anticipate that this compound and its derivatives will play an increasingly important role in the development of the next generation of medicines. Further research into its properties, reactivity, and analytical methodologies will undoubtedly facilitate its broader application in the pharmaceutical industry.
References
- Wei, Y., et al. (2022). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.
- Srishylam, V., Devanna, N., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(19), 238-245.
- PubChem. (n.d.). 3-Amino-3-methylbutan-1-ol.
- Semantic Scholar. (n.d.). An Efficient Method for Synthesis of Tofacitinib Citrate.
- University of Nebraska-Lincoln. (n.d.). Tofacitinib synthesis. Retrieved from [https://digitalcommons.unl.edu/cgi/viewcontent.cgi?article=1000&context=chemrev PURE-reports]([Link] PURE-reports)
- Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib.
- ResearchGate. (n.d.). ¹H (a) and ¹³C (b) NMR spectra of....
- Chinese Journal of Pharmaceuticals. (2013). Synthesis of Tofacitinib.
- ResearchGate. (n.d.). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF.
- Chemspace. (n.d.). (1s,3r)-3-amino-1-methylcyclobutan-1-ol.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
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- Doc Brown's Chemistry. (n.d.). 1H and 13C NMR spectra of 3-methylbutan-1-ol (3-methyl-1-butanol).
- GERSTEL. (n.d.). A fully automated offline solution for the analysis of amino acids by GC-MS.
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- Journal of Pharmaceutical Negative Results. (n.d.). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms.
- Science.gov. (n.d.). accelerated stability test: Topics by Science.gov.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883).
- Alphalyse. (n.d.). Accelerated stability and forced degradation studies.
- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
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- The University of Kansas. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
- Nathan A. Bowden. (n.d.). Modelling the Solubility of the 20 Proteinogenic Amino Acids with Experimentally Derived Saturation Data.
- ResearchGate. (n.d.). Further calculations on solubility of 3-amino-1-adamantanol in ethanol+water binary solvent mixtures at various temperatures | Request PDF.
- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b)..
- PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
- SIELC Technologies. (2018). 3-Amino-3-methylbutan-1-ol.
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An In-depth Technical Guide to 3-Amino-1-methylcyclobutan-1-ol: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of 3-Amino-1-methylcyclobutan-1-ol, a key building block in modern medicinal chemistry. We will delve into its unique structural features, explore the nuances of its synthesis, and discuss its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of constrained carbocyclic scaffolds.
The Strategic Importance of the Cyclobutane Scaffold in Drug Design
The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized for its valuable contributions to the properties of small-molecule drug candidates.[1][2][3] Its incorporation into a molecular framework can significantly enhance a compound's pharmacological profile. Unlike more flexible linear chains, the cyclobutane moiety introduces a degree of conformational restriction, which can lock a molecule into its most active conformation for binding to a biological target.[1][2][3]
Key characteristics of the cyclobutane ring that make it an attractive scaffold in medicinal chemistry include:
-
Unique Three-Dimensional Structure: The puckered nature of the cyclobutane ring provides a distinct three-dimensional geometry that can be exploited for unique applications in drug design.[1][2][3]
-
Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can lead to improved metabolic stability.[1][2]
-
Modulation of Physicochemical Properties: The introduction of a cyclobutane unit can influence a molecule's solubility, lipophilicity, and other key physicochemical parameters.
-
Aryl Isostere: In some contexts, the cyclobutane ring can serve as a non-aromatic isostere for a phenyl ring, offering a way to escape flatland and improve properties.[1]
This compound is a prime example of a cyclobutane-containing building block that has garnered interest as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] Derivatives of this compound have shown potential in therapeutic areas such as oncology, inflammation, and immunology.[4]
Unraveling the Chemical Structure of this compound
The chemical identity of this compound is defined by its molecular formula, C₅H₁₁NO, and its systematic IUPAC name.[5] However, a deeper understanding requires an exploration of its stereochemistry and conformational landscape.
Core Structure and Isomerism
The molecule features a four-membered carbon ring with three key substituents: an amino group (-NH₂), a methyl group (-CH₃), and a hydroxyl group (-OH). The numbering of the cyclobutane ring begins at the carbon bearing the methyl and hydroxyl groups.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₅H₁₁NO | [5] |
| Molecular Weight | 101.15 g/mol | [5] |
| CAS Number | 1363381-26-3 | [5] |
| SMILES | CC1(CC(C1)N)O | [5] |
| InChIKey | FAAHPGXMUSQMLD-UHFFFAOYSA-N | [5] |
The substitution pattern on the cyclobutane ring gives rise to stereoisomerism. Specifically, the relative orientation of the amino group at position 3 and the hydroxyl/methyl groups at position 1 determines whether the isomer is cis or trans.
-
cis-3-Amino-1-methylcyclobutan-1-ol: The amino group is on the same side of the ring as the hydroxyl group.
-
trans-3-Amino-1-methylcyclobutan-1-ol: The amino group is on the opposite side of the ring from the hydroxyl group.[6]
The separation of these isomers can be challenging, often requiring techniques like supercritical fluid chromatography (SFC) or chemical resolution.[4]
Conformational Analysis: The Puckered Nature of the Ring
Contrary to a planar representation, the cyclobutane ring exists in a puckered or "butterfly" conformation to alleviate torsional strain between adjacent substituents.[1][7] This puckering results in non-planar C-C-C bond angles of approximately 88°, a deviation from the ideal 109.5° for sp³ hybridized carbons, but a compromise that minimizes overall ring strain.[7]
The puckering of the ring leads to two distinct substituent positions: axial and equatorial. The conformational preference of substituents on a cyclobutane ring is a critical factor in determining the overall shape and biological activity of a molecule.[8][9]
Caption: Logical flow of cyclobutane conformation.
Synthetic Strategies for this compound
The synthesis of this compound, particularly with stereocontrol, presents several challenges. Various synthetic routes have been developed, each with its own advantages and limitations.
Route A: A Traditional, Non-Stereoselective Approach
An early synthetic strategy begins with 3-methylenecyclobutane-1-carbonitrile.[4] This multi-step process involves:
-
Hydrolysis: Conversion of the nitrile to a carboxylic acid.
-
Hoffman Rearrangement: Transformation of the carboxylic acid to an amine.
-
Oxidation and Reduction: A series of reactions to introduce the hydroxyl group.
This route suffers from a lack of stereoselectivity, producing a mixture of cis and trans isomers that require arduous separation.[4] The use of hazardous reagents also makes it less suitable for large-scale production.[4]
Caption: Workflow for a non-stereoselective synthesis.
Route B: A Stereoselective Approach
A more refined, stereoselective synthesis has been developed to address the shortcomings of earlier methods.[4] This route often employs a Grignard reaction on a 3-oxocyclobutanecarboxylate derivative, followed by a series of transformations including a Curtius rearrangement to install the amino group.[4] The stereoselectivity is influenced by the steric hindrance of existing substituents, guiding the approach of reagents.
Table 2: Comparison of Synthetic Routes
| Feature | Route A (Non-Stereoselective) | Route B (Stereoselective) |
| Starting Material | 3-Methylenecyclobutane-1-carbonitrile | Benzyl 3-oxocyclobutanecarboxylate |
| Key Reactions | Hoffman Rearrangement | Grignard Reaction, Curtius Rearrangement |
| Stereocontrol | Poor | Good |
| Overall Yield | Low (after separation) | Moderate to High |
| Scalability | Limited | More amenable to scale-up |
| Reagent Safety | Uses hazardous reagents | Generally safer reagents |
Experimental Protocols: A Representative Stereoselective Synthesis
The following is a generalized protocol for a stereoselective synthesis of trans-3-Amino-1-methylcyclobutan-1-ol, based on reported methodologies.[4]
Step 1: Grignard Reaction for Tertiary Alcohol Formation
-
Dissolve benzyl 3-oxocyclobutanecarboxylate in anhydrous THF and cool to -78°C under an inert atmosphere.
-
Slowly add a solution of methylmagnesium chloride (MeMgCl) in THF. The rationale for low temperature is to control the exothermicity of the reaction and improve selectivity.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Nucleophilic Substitution and Reduction
-
The resulting tertiary alcohol can then be subjected to a nucleophilic substitution reaction to introduce a precursor to the amino group, such as an azide.
-
Subsequent reduction of the azide, commonly via catalytic hydrogenation with palladium on carbon (Pd/C), yields the primary amine.[4] The choice of catalyst and reaction conditions is crucial for efficient and clean conversion.
Step 3: Isomer Separation and Purification
Even in stereoselective syntheses, a minor amount of the undesired isomer may be formed. Purification by column chromatography or recrystallization is often necessary to obtain the desired isomer in high purity.[4] For instance, recrystallization from a mixed solvent system like methanol and water can be effective for isolating the trans isomer.[4]
Caption: A generalized stereoselective synthesis workflow.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[6] Its rigid, three-dimensional structure allows for precise positioning of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The amino and hydroxyl groups provide convenient handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR).
Derivatives of this compound are being investigated as:
-
Enzyme Inhibitors: The constrained cyclobutane scaffold can mimic the transition state of an enzymatic reaction, leading to potent and selective inhibition.
-
Receptor Ligands: The defined stereochemistry of this building block is crucial for achieving specific interactions with receptor binding pockets.
-
Probes for Chemical Biology: Labeled derivatives can be used to study biological processes and identify new drug targets.
Conclusion
This compound represents a powerful tool in the arsenal of the modern medicinal chemist. Its unique structural and conformational properties, coupled with increasingly efficient and stereoselective synthetic routes, make it an attractive scaffold for the design and development of next-generation therapeutics. A thorough understanding of its chemical nature and synthetic accessibility is paramount for researchers aiming to harness the full potential of this versatile building block.
References
- Willems, T., et al. (2020).
- Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.
- Willems, T., et al. (2020).
- Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-78. [Link]
- Willems, T., et al. (2020).
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3-Amino-1-methylcyclobutan-1-ol molecular weight
An In-Depth Technical Guide to 3-Amino-1-methylcyclobutan-1-ol: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a pivotal chemical intermediate recognized for its integral role in the synthesis of contemporary active pharmaceutical ingredients (APIs). Its rigid cyclobutane scaffold provides a unique three-dimensional framework that is increasingly sought after in medicinal chemistry to enhance the specificity and efficacy of drug candidates. This guide offers a comprehensive technical overview of its core physicochemical properties, explores the evolution of its synthetic methodologies from historical challenges to modern scalable processes, details robust analytical and purification protocols, and examines its application as a critical building block in drug development. This document is intended for researchers, chemists, and drug development professionals, providing expert insights and actionable protocols to leverage the full potential of this versatile compound.
Core Physicochemical Properties and Structural Analysis
The utility of this compound in drug design begins with its fundamental molecular characteristics. A precise understanding of its structure and properties is essential for its effective application.
Molecular Identity
The compound has a molecular formula of C₅H₁₁NO and a molecular weight of approximately 101.15 g/mol .[1][2][3] Its structure is characterized by a four-membered carbon ring, which imparts significant rigidity compared to acyclic analogues.[4] This constrained conformation is a key attribute for medicinal chemists, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
The molecule possesses two primary functional groups: a primary amine (-NH₂) and a tertiary alcohol (-OH). These groups provide key points for chemical modification and are crucial for forming interactions—such as hydrogen bonds—with biological targets. The compound exists as two primary stereoisomers, cis and trans, depending on the relative orientation of the amino and hydroxyl groups.[1] This stereochemistry is a critical determinant of the final biological activity of derivatives.[4]
Key Property Data
The fundamental properties of this compound and its commonly used hydrochloride salt are summarized below for quick reference.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| IUPAC Name | This compound | This compound;hydrochloride | [1][5] |
| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO | [1][5] |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol | [1][5] |
| CAS Number | 1363381-26-3 (unspecified stereochem) | 1523571-03-0 (rac-(1r,3s)) | [1][5] |
| InChIKey | FAAHPGXMUSQMLD-UHFFFAOYSA-N | SZQSVGZFSOUXPL-UHFFFAOYSA-N | [1][5] |
| Canonical SMILES | CC1(CC(C1)N)O | CC1(CC(C1)N)O.Cl | [1][5] |
Synthesis and Manufacturing: A Strategic Evolution
The synthesis of this compound, particularly with stereocontrol, has evolved significantly. Early routes were often plagued by low yields, the use of hazardous materials, and difficult isomer separations, rendering them unsuitable for large-scale production.[6]
Causality of Synthetic Route Improvement
Initial strategies for producing the cyclobutane core often began with the hydrolysis of 3-methylenecyclobutane-1-carbonitrile, followed by a Hoffman rearrangement.[6][7] This pathway presented several challenges:
-
Hazardous Reagents : The use of reagents such as m-chloroperoxybenzoic acid and lithium triethylborohydride poses significant safety risks for scale-up operations.[6]
-
Lack of Stereoselectivity : These early routes produced a mixture of cis and trans isomers with little to no stereocontrol, necessitating complex and inefficient separation steps like supercritical fluid chromatography (SFC).[6]
-
Low Overall Yield : The formation of numerous impurities from rearrangement and epoxidation reactions complicated the purification process, leading to an overall yield as low as 11.5%.[6]
These limitations drove the development of more robust, scalable, and stereoselective synthetic procedures designed to overcome the inherent difficulties of the original methods.[6]
Recommended Synthetic Workflow
A modern, efficient, and scalable process has been established that offers high yields and better control.[6] The workflow below represents a validated protocol for synthesizing the target compound, focusing on the trans isomer, which is a common intermediate in pharmaceuticals.[6]
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An In-depth Technical Guide to 3-Amino-1-methylcyclobutan-1-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-methylcyclobutan-1-ol is a key building block in medicinal chemistry, recognized for its role as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its rigid cyclobutane scaffold provides a unique three-dimensional geometry that is of significant interest in the design of novel therapeutic agents. Derivatives of this compound, encompassing both cis and trans isomers, have shown potential in the development of treatments for a range of conditions, including cancer, inflammation, and autoimmune diseases.[1] This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and safety and handling information for this compound, tailored for professionals in research and drug development.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized below. It is important to note that this compound exists as cis and trans diastereomers, which can influence their physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [2][3] |
| Molecular Weight | 101.15 g/mol | [2][3] |
| Appearance | White to yellow solid | [4] |
| Melting Point | 52 °C (for a mixture of cis/trans isomers) | [5] |
| Boiling Point (Predicted) | 156.4 ± 33.0 °C | [4] |
| Density (Predicted) | 1.076 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 15.07 ± 0.40 | [4] |
Stereoisomerism: The presence of two stereocenters in this compound gives rise to cis and trans diastereomers. The spatial arrangement of the amino and hydroxyl groups relative to the cyclobutane ring significantly impacts the molecule's shape and its interactions with biological targets.[6] This stereochemical diversity is a critical consideration in drug design and synthesis.
Caption: 2D structures of trans and cis isomers of this compound.
Spectroscopic Characterization
Spectroscopic data is essential for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, DMSO-d₆) δ: 8.35 (s, 3H), 3.26 (d, J = 5.1 Hz, 1H), 2.28 – 2.20 (m, 2H), 2.16 (dd, J = 14.9, 5.3 Hz, 2H), 1.22 (s, 3H).[5]
¹³C NMR (150 MHz, DMSO-d₆) δ: 65.7, 42.6, 36.8, 27.5.[5]
Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol
An efficient and scalable synthesis of trans-3-Amino-1-methylcyclobutan-1-ol has been developed, which is crucial for its application in pharmaceutical manufacturing.[1] The synthetic route begins with the commercially available 3-benzyloxy-1-cyclobutanone.
Caption: Synthetic pathway for trans-3-Amino-1-methylcyclobutan-1-ol.
Experimental Protocol
Step 1: Synthesis of 3-(Benzyloxy)-1-methylcyclobutan-1-ol [5]
-
Dissolve 3-benzyloxy-1-cyclobutanone in anhydrous tetrahydrofuran (THF) and cool the solution to -30 °C under a nitrogen atmosphere.
-
Slowly add a solution of methylmagnesium chloride (MeMgCl) in THF to the cooled solution.
-
Stir the reaction mixture at -30 °C for 3 hours.
-
Quench the reaction by pouring it into ice water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3-(benzyloxy)-1-methylcyclobutan-1-ol.
Step 2: Synthesis of 3-Azido-1-methylcyclobutan-1-ol [5]
-
The product from the previous step is subjected to debenzylation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
The resulting diol is then tosylated using tosyl chloride (TsCl) in the presence of triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP).
-
The tosylated intermediate is then reacted with sodium azide (NaN₃) in dimethylformamide (DMF) to yield 3-azido-1-methylcyclobutan-1-ol.
Step 3: Synthesis of this compound [5]
-
Dissolve 3-azido-1-methylcyclobutan-1-ol in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (10.8 bar) at 40 °C for 4 hours.
-
After the reaction is complete, filter off the catalyst and evaporate the solvent to obtain this compound as a white solid.
-
The product can be further purified by recrystallization from a mixed solvent of methanol and water.[1]
Chemical Reactivity and Applications
This compound is a bifunctional molecule with a primary amine and a tertiary alcohol. The amino group can undergo various reactions such as acylation, alkylation, and formation of Schiff bases. The hydroxyl group can be involved in etherification and esterification reactions.
Its primary application lies in its use as a versatile building block for the synthesis of more complex molecules with potential therapeutic properties.[6] The rigid cyclobutane core allows for precise positioning of functional groups in three-dimensional space, which is advantageous for designing molecules that can selectively bind to biological targets like enzymes and receptors.[6]
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling this compound and its hydrochloride salt.
Hazard Identification:
-
May be harmful if swallowed.[6]
-
Causes skin irritation.[7]
-
Causes serious eye irritation.[7]
-
May cause respiratory irritation.[7]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep container tightly closed.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
In case of exposure, it is crucial to seek fresh air, wash the affected skin area with plenty of water, and rinse eyes cautiously with water for several minutes. If symptoms persist, medical attention should be sought.
Conclusion
This compound is a valuable and versatile building block for the pharmaceutical industry. Its unique structural features and the ability to synthesize its stereoisomers with high purity make it an attractive component for the design of novel drug candidates. This guide provides essential technical information to aid researchers and scientists in understanding and utilizing this important chemical intermediate in their drug discovery and development endeavors.
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An In-depth Technical Guide to the Synthesis, Characterization, and Application of cis- and trans-3-Amino-1-methylcyclobutan-1-ol Isomers
Abstract
The stereoisomers of 3-amino-1-methylcyclobutan-1-ol are pivotal building blocks in modern medicinal chemistry, offering a rigid cyclobutane scaffold that is increasingly incorporated into novel therapeutics. This guide provides a comprehensive technical overview of the cis and trans isomers, detailing stereoselective synthetic strategies, analytical techniques for isomer differentiation and characterization, and insights into their application in drug discovery. The distinct physicochemical properties of each isomer significantly influence their biological activity and pharmacokinetic profiles, making stereochemical control a critical aspect of their use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable synthons in their work.
Introduction: The Strategic Value of the this compound Scaffold
The cyclobutane ring, once considered an exotic motif, has gained significant traction in drug design. Its rigid, three-dimensional structure provides a means to orient substituents in well-defined spatial arrangements, which can enhance binding affinity and selectivity for biological targets.[1][2] The this compound scaffold, in particular, presents two key functional groups—an amino group and a tertiary alcohol—that can engage in various biological interactions, such as hydrogen bonding.[1]
The critical consideration for this scaffold lies in the relative stereochemistry of the amino and hydroxyl groups, giving rise to cis and trans diastereomers. The spatial orientation of these functional groups dictates the molecule's overall polarity, shape, and reactivity, which in turn affects its biological activity and properties as a drug candidate. For instance, the trans isomer generally possesses lower polarity compared to the cis isomer, a property that can be advantageous for applications requiring blood-brain barrier penetration in the development of therapeutics for the central nervous system (CNS).[1] Consequently, the ability to selectively synthesize and characterize each isomer is of paramount importance for drug development professionals.
This guide will delve into the practical aspects of working with these isomers, providing a rationale for methodological choices in their synthesis and analysis.
Stereoselective Synthesis Strategies
The synthesis of this compound isomers presents a challenge in controlling the stereochemical outcome. Several strategies have been developed to afford either a mixture of isomers for subsequent separation or, more efficiently, to directly synthesize the desired isomer with high stereoselectivity.
General Synthetic Approach: From Cyclobutanone Precursors
A common starting point for the synthesis of these aminocyclobutanols is a suitably substituted cyclobutanone. The stereochemical outcome is often determined by the method of reduction of a ketone or the introduction of the amino group.
A generalized synthetic pathway is illustrated below:
Caption: Generalized synthetic workflow for this compound isomers.
Synthesis of cis-3-Amino-1-methylcyclobutan-1-ol
The cis-isomer is often the major product obtained from the catalytic hydrogenation of a suitable cyclobutanone precursor. The catalyst, typically palladium on carbon (Pd/C), coordinates to the less sterically hindered face of the cyclobutane ring, directing the addition of hydrogen to deliver the amino and methyl groups on the same face of the ring.
Representative Protocol for cis-Isomer Synthesis:
-
Grignard Reaction: To a solution of 3-(benzyloxy)cyclobutan-1-one in anhydrous tetrahydrofuran (THF) at -78 °C, slowly add a solution of methylmagnesium chloride (MeMgCl) in THF.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Debenzylation and Reduction: The resulting 3-(benzyloxy)-1-methylcyclobutanol is dissolved in methanol, and 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere.
-
Purification: After filtration to remove the catalyst, the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield primarily the cis-isomer.
Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol
Achieving a high yield of the trans-isomer often requires a stereochemical inversion step, for which the Mitsunobu reaction is a well-established and reliable method.[1][2] This reaction proceeds with a clean inversion of stereochemistry at the carbon bearing the hydroxyl group.
Representative Protocol for trans-Isomer Synthesis (via Mitsunobu Reaction):
-
Starting Material: Begin with cis-1-methyl-3-(tritylamino)cyclobutanol.
-
Mitsunobu Reaction: To a solution of the starting material, triphenylphosphine (PPh₃), and a suitable acidic component (e.g., benzoic acid) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.
-
Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., with sodium hydroxide in methanol/water) to afford the trans-alcohol.
-
Deprotection: The trityl protecting group on the amine is removed under acidic conditions to yield the desired trans-3-amino-1-methylcyclobutan-1-ol.
-
Purification: The final product is purified by crystallization or column chromatography.
A robust and high-yielding synthetic route to the trans-isomer hydrochloride salt has been reported to achieve an overall yield of over 70%.[2]
Separation and Purification of Isomers
When a synthetic route produces a mixture of cis and trans isomers, their separation is crucial. The choice of method depends on the scale of the separation and the physicochemical differences between the isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analytical and preparative separation of diastereomers. Chiral stationary phases (CSPs) are particularly effective in resolving such isomers, even when their polarities are very similar.
Experimental Protocol for HPLC Separation:
-
Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically used, as the scaffold lacks a strong chromophore.
-
Flow Rate: A typical analytical flow rate is 1.0 mL/min.
The retention times of the cis and trans isomers will differ due to their distinct interactions with the chiral stationary phase.
Crystallization
Fractional crystallization can be an effective method for separating diastereomers on a larger scale, provided there is a significant difference in their solubility in a particular solvent system. This method relies on the principle that one isomer will preferentially crystallize out of a supersaturated solution while the other remains dissolved. The hydrochloride salts of the aminocyclobutanols often have different crystal lattice energies and solubilities, making this a viable approach.
Spectroscopic Characterization and Isomer Identification
Unambiguous identification of the cis and trans isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for this purpose.
¹H and ¹³C NMR Spectroscopy
The spatial relationship between the protons on the cyclobutane ring gives rise to distinct coupling constants (J-values) in the ¹H NMR spectrum. For the trans-isomer, the vicinal coupling constants between the proton at C3 and the adjacent methylene protons are typically larger than in the cis-isomer due to the dihedral angles.
The chemical shifts of the ring carbons in the ¹³C NMR spectrum will also differ between the two isomers due to the different steric environments.
Table 1: Representative NMR Data for cis- and trans-3-Amino-1-methylcyclobutan-1-ol
| Isomer | Representative ¹H NMR Chemical Shifts (ppm) | Representative ¹³C NMR Chemical Shifts (ppm) |
| cis | - Methyl (C1-CH₃): ~1.3 ppm (s)- Ring protons (C2, C4-H): ~2.0-2.4 ppm (m)- C3-H: ~3.5-3.8 ppm (m) | - C1: ~70-75 ppm- C2, C4: ~40-45 ppm- C3: ~50-55 ppm- C1-CH₃: ~25-30 ppm |
| trans | - Methyl (C1-CH₃): ~1.2 ppm (s)- Ring protons (C2, C4-H): ~1.9-2.3 ppm (m)- C3-H: ~3.3-3.6 ppm (m) | - C1: ~70-75 ppm- C2, C4: ~40-45 ppm- C3: ~50-55 ppm- C1-CH₃: ~25-30 ppm |
Note: The exact chemical shifts can vary depending on the solvent and whether the compound is in its free base or salt form.
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE-based 2D NMR experiments (NOESY or ROESY) are powerful tools for confirming the stereochemistry. These experiments detect through-space interactions between protons that are in close proximity.
-
In the cis -isomer, a NOE correlation is expected between the protons of the C1-methyl group and the proton at C3.
-
In the trans -isomer, this correlation will be absent or very weak. Instead, NOE correlations will be observed between the C3 proton and the protons on the opposite face of the ring.
The NOE analysis provides a definitive assignment of the relative stereochemistry.
Caption: Workflow for stereochemical assignment using NOESY.
Applications in Drug Discovery and Medicinal Chemistry
The this compound isomers are valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications.[1][2] Their rigid framework allows for the precise positioning of pharmacophoric groups, which can lead to improved potency and selectivity.
These scaffolds have been incorporated into a variety of drug candidates, including:
-
Enzyme Inhibitors: The amino and hydroxyl groups can mimic the interactions of natural substrates or transition states within an enzyme's active site. They are particularly useful in the design of kinase inhibitors.[1]
-
Receptor Ligands: The rigid cyclobutane core can serve as a scaffold to present substituents in a specific orientation for optimal binding to G-protein coupled receptors (GPCRs) and other cell surface receptors.[2]
-
Neurological and Metabolic Disease Targets: The physicochemical properties of these isomers make them attractive for developing drugs that target pathways involved in neurological and metabolic disorders.[1][2]
The choice between the cis and trans isomer is a critical design element, as the different spatial arrangement of the functional groups can lead to vastly different binding affinities and biological activities.
Conclusion
The cis and trans isomers of this compound are more than just simple chemical building blocks; they are enabling tools for the design of next-generation therapeutics. A thorough understanding of their stereoselective synthesis, the nuances of their separation, and the definitive methods for their characterization is essential for any researcher or drug development professional working in this space. The insights and protocols provided in this guide are intended to facilitate the effective use of these valuable scaffolds in the pursuit of novel and improved medicines.
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Introduction: The Significance of a Strained Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Stereochemistry of 3-Amino-1-methylcyclobutan-1-ol
This compound is a key structural motif and a valuable building block in modern drug discovery. Its derivatives are integral to a range of active pharmaceutical ingredients (APIs) targeting conditions from cancer to inflammation.[1] The inherent strain of the cyclobutane ring imparts a rigid, three-dimensional geometry that is highly sought after by medicinal chemists for optimizing ligand-receptor interactions.[2][3] Unlike more flexible acyclic or larger ring systems, the constrained nature of the cyclobutane scaffold presents a well-defined orientation of its substituents, which can lead to enhanced binding affinity and selectivity for biological targets.
This guide provides a detailed examination of the stereochemical landscape of this compound. As a Senior Application Scientist, my objective is to move beyond a simple description of isomers and provide a causal analysis of why specific synthetic routes are chosen, how stereoisomers are definitively characterized, and why these distinctions are critical for drug development professionals.
Structural Analysis: Defining the Stereoisomeric Landscape
The structure of this compound contains two stereogenic centers:
-
C1: A quaternary carbon atom bonded to a methyl group, a hydroxyl group, and two methylene groups of the ring.
-
C3: A tertiary carbon atom bonded to an amino group, a hydrogen atom, and two methylene groups of the ring.
The presence of two stereocenters means that a maximum of 2² = 4 stereoisomers can exist. These isomers are best understood by first considering their diastereomeric relationship—the relative orientation of the amino and hydroxyl groups across the ring—and then the enantiomeric relationship within each diastereomeric pair.
-
Cis Isomers: The amino and hydroxyl groups are on the same face of the cyclobutane ring. This configuration exists as a pair of enantiomers: (1R,3R) and (1S,3S).
-
Trans Isomers: The amino and hydroxyl groups are on opposite faces of the ring. This configuration also exists as a pair of enantiomers: (1R,3S) and (1S,3R).[4]
The rigid, puckered conformation of the cyclobutane ring makes the distinction between these isomers significant, influencing both their physical properties and their biological interactions.[5][6]
Stereoselective Synthesis: A Tale of Two Routes
The synthesis of this compound, particularly the isolation of the desired trans isomer, has evolved significantly. Early strategies often resulted in mixtures of isomers requiring challenging separations, while modern approaches build stereocontrol directly into the synthetic sequence.
Legacy Route: Low Selectivity and Production Hurdles
An older reported synthesis begins with 3-methylenecyclobutane-1-carbonitrile.[1] This route involves several steps, including a Hoffman rearrangement and hydrogenation, but suffers from a critical lack of stereoselectivity.[1] The final hydrogenation step produces a mixture of cis and trans isomers, with the desired trans isomer often being the minor product.[7] Separation of this mixture requires supercritical fluid chromatography (SFC), and the overall yield is low (around 11.5%).[1] Furthermore, the use of hazardous reagents like m-chloroperoxybenzoic acid makes this method ill-suited for large-scale industrial production.[1]
Modern Approach: A High-Yield, Stereocontrolled Synthesis
A more efficient and stereoselective strategy has been developed to preferentially synthesize the trans isomer.[7] This route demonstrates a sophisticated control of stereochemistry through careful selection of starting materials and reaction conditions.
The key to this synthesis is establishing the relative stereochemistry early and carrying it through the reaction sequence. The process begins with the Grignard reaction of 3-benzyloxy-1-cyclobutanone with methylmagnesium chloride. This reaction preferentially forms the cis-diol intermediate, cis-3-(benzyloxy)-1-methylcyclobutan-1-ol, with an 84.7% isomeric purity.[7] This selectivity is achieved by performing the reaction at a low temperature (-30 °C), where the Grignard reagent attacks the carbonyl from the less sterically hindered face of the cyclobutanone ring. Subsequent steps are designed to invert the stereocenter at C3, ultimately leading to the desired trans product.
Protocol: Stereoselective Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol
The following protocol is adapted from a reported high-yield synthesis.[7]
Step 1: Synthesis of 3-(Benzyloxy)-1-methylcyclobutan-1-ol (13)
-
Dissolve 3-benzyloxy-1-cyclobutanone (20.0 g, 113.0 mmol) in tetrahydrofuran (THF, 100.0 mL) in a reaction vessel under a nitrogen atmosphere.
-
Cool the solution to -30 °C.
-
Slowly add methylmagnesium chloride (MeMgCl, 56.7 mL, 170.0 mmol) to the cooled solution.
-
Stir the mixture at -30 °C for 3 hours.
-
Quench the reaction by pouring the mixture into ice water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product as a white oil (yield: 93.1%).[7]
Step 2: Synthesis of 1-Methylcyclobutane-1,3-diol (14)
-
Dissolve the product from Step 1 (20.0 g, 104.0 mmol) in methanol (20.0 mL).
-
Add 10% Palladium on Carbon (Pd/C, 2.5 g, 55% wet) to the solution.
-
Stir the mixture under a hydrogen pressure of 10.8 bar at 40 °C for 4 hours.
-
Cool the reaction to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate to obtain the diol product (yield: 96.7%).[1]
Step 3-5: Conversion to the Final trans-Amino Alcohol The diol is then converted to the final product through a three-step sequence involving selective tosylation of the C3 hydroxyl group, nucleophilic substitution with sodium azide (an SN2 reaction that inverts the stereocenter), and final reduction of the azide to the primary amine via hydrogenation.[7] This sequence reliably converts the cis-diol into the trans-amino alcohol.
Chiral Resolution: Isolating Pure Enantiomers
While a stereoselective synthesis can yield the desired diastereomer (trans), it typically produces a racemic mixture (an equal mix of (1R,3S) and (1S,3R) enantiomers). For pharmaceutical applications, isolating a single enantiomer is almost always required. This is achieved through chiral resolution.
A common and scalable method is diastereomeric salt formation. A chiral resolving agent, such as a chiral carboxylic acid, is reacted with the racemic amine. This reaction forms two diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility). This difference allows them to be separated by fractional crystallization.
Analytical Characterization of Stereoisomers
Confirming the relative and absolute stereochemistry is a critical validation step. A combination of spectroscopic and analytical techniques is employed for unambiguous structure elucidation.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for differentiating diastereomers. The rigid cyclobutane ring forces the cis and trans isomers into different preferred conformations, leading to distinct chemical environments for the ring protons and carbons. This results in measurable differences in their NMR spectra.
| Compound | Isomer | ¹H NMR (600 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (150 MHz, DMSO-d₆) δ (ppm) |
| This compound | trans | 8.35 (s, 3H), 3.26 (d, J=5.1 Hz, 1H), 2.28-2.20 (m, 2H), 2.16 (dd, J=14.9, 5.3 Hz, 2H), 1.22 (s, 3H) | 65.7, 42.6, 36.8, 27.5 |
| This compound | cis | Data typically shows different coupling constants and shifts for ring protons due to altered dihedral angles. | Carbon shifts, particularly for C1 and C3, will differ from the trans isomer. |
Table 1: Representative NMR data for trans-3-Amino-1-methylcyclobutan-1-ol.[7] Note that the broad singlet at 8.35 ppm likely corresponds to the ammonium protons in the presence of an acidic species or rapid exchange.
X-ray Crystallography
For definitive proof of both relative (cis/trans) and absolute (R/S) stereochemistry, single-crystal X-ray crystallography is the gold standard.[2] This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions and bond connectivities. To determine the absolute configuration of an enantiomer, it is often necessary to crystallize it as a salt with an atom of known absolute configuration or use anomalous dispersion methods.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is essential for determining the enantiomeric purity (enantiomeric excess, or ee) of a resolved sample.[1] These techniques use a chiral stationary phase that interacts differently with the two enantiomers, causing them to elute at different times and allowing for their quantification.
Conclusion
The stereochemistry of this compound is a multifaceted topic of significant relevance to researchers in drug development. Its four distinct stereoisomers arise from the interplay of two chiral centers on a strained cyclobutane ring. Mastery of its stereochemistry requires a deep understanding of stereocontrolled synthesis, which has evolved from low-yield, non-selective methods to highly efficient routes that install the desired stereochemistry with precision. Furthermore, robust analytical methods, from NMR to X-ray crystallography, are indispensable for the validation and quality control of these critical chiral building blocks. Ultimately, the ability to selectively synthesize and characterize each stereoisomer is paramount, as the specific three-dimensional arrangement of the amino, hydroxyl, and methyl groups dictates the molecule's interaction with biological targets and its potential as a therapeutic agent.
References
- Zhang, Y., et al. (2022). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1085-1090.
- De Kimpe, N. (2005). The Chemistry of Cyclobutanes. John Wiley & Sons.
- Taylor & Francis Online. (2022). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.
- Legnani, L., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(10), 16382-16419.
- ResearchGate. (n.d.). Stereochemistry of Cyclobutane and Heterocyclic Analogs.
- LibreTexts Chemistry. (2023). Organic Compounds - Cycloalkanes and their Stereochemistry.
- ACS Publications. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(5), 1317-1350.
- PubChem. (n.d.). This compound.
- Chemspace. (n.d.). (1s,3r)-3-amino-1-methylcyclobutan-1-ol.
- PubChem. (n.d.). Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride.
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- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 3-Amino-1-methylcyclobutan-1-ol Hydrochloride Salt: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-Amino-1-methylcyclobutan-1-ol hydrochloride, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, stereoselective synthesis, analytical characterization, and its strategic application in the design of novel therapeutics, with a particular focus on the distinct properties of its cis and trans isomers.
Introduction: The Strategic Value of the Cyclobutane Moiety
In the landscape of medicinal chemistry, the cyclobutane ring has emerged as a valuable structural motif. Its inherent ring strain and puckered three-dimensional conformation offer a unique geometric scaffold that can impart favorable pharmacological properties.[1] Unlike more flexible aliphatic chains, the rigid cyclobutane core can lock a molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[1] Furthermore, the substitution of metabolically susceptible groups with a cyclobutane ring can improve a drug candidate's metabolic stability.
This compound hydrochloride presents itself as a versatile building block, incorporating a primary amine, a tertiary alcohol, and a methyl group on this rigid core. The spatial arrangement of these functional groups, particularly the cis and trans relationship between the amino and hydroxyl groups, plays a crucial role in the molecule's physicochemical properties and its interactions with biological targets.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.
Physicochemical and Stereochemical Properties
The fundamental properties of this compound hydrochloride are summarized in the table below. It is critical to recognize that while the molecular formula and weight are identical for the cis and trans isomers, their spatial arrangement leads to differences in physical properties such as polarity and reactivity.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | [1] |
| Molecular Weight | 137.61 g/mol | [1] |
| IUPAC Name | This compound;hydrochloride | [1] |
| Canonical SMILES | CC1(CC(C1)N)O.Cl | |
| InChI Key | SZQSVGZFSOUXPL-UHFFFAOYSA-N | [1] |
The stereochemistry of this compound is of paramount importance. The trans isomer generally possesses a less polar surface area compared to the cis isomer, where the amino and hydroxyl groups are on the same face of the ring. This difference in polarity can significantly impact properties like cell permeability and oral bioavailability in drug candidates.
Stereoselective Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol Hydrochloride
The synthesis of the trans isomer with high stereoselectivity is a key challenge and a critical step in its application. A robust method to achieve this involves a multi-step pathway that utilizes a Mitsunobu reaction to invert the stereochemistry at one of the chiral centers. The following protocol is adapted from established methods for the synthesis of similar aminocyclobutanol derivatives.
Synthetic Scheme Overview
Caption: Synthetic workflow for trans-3-Amino-1-methylcyclobutan-1-ol HCl.
Detailed Experimental Protocol
Step 1: Mitsunobu Reaction for Stereochemical Inversion
The causality behind this first step is to invert the stereocenter bearing the hydroxyl group in a cis-configured starting material. The Mitsunobu reaction is a reliable method for achieving this inversion with high fidelity.
-
To a solution of cis-3-(dibenzylamino)-1-methylcyclobutanol (1.0 eq) and p-nitrobenzoic acid (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).
-
Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield the trans-p-nitrobenzoate ester.
Step 2: Alkaline Hydrolysis of the Ester
This step serves to deprotect the hydroxyl group from the ester intermediate.
-
Dissolve the trans-p-nitrobenzoate ester (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and neutralize with a mild acid (e.g., 1M HCl).
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to give trans-3-(dibenzylamino)-1-methylcyclobutanol.
Step 3: Catalytic Hydrogenolysis for Deprotection of the Amine
The final deprotection step removes the benzyl groups from the nitrogen atom to reveal the primary amine.
-
Dissolve the trans-3-(dibenzylamino)-1-methylcyclobutanol (1.0 eq) in ethanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 16-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate to obtain the crude trans-3-amino-1-methylcyclobutanol.
Step 4: Hydrochloride Salt Formation
Formation of the hydrochloride salt improves the stability and handling of the final compound.
-
Dissolve the crude trans-3-amino-1-methylcyclobutanol in diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound hydrochloride.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (singlet), the cyclobutane ring protons (multiplets), and the proton on the carbon bearing the amino group. The coupling constants between the cyclobutane protons can provide information about the cis/trans stereochemistry.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of a methyl group, two methylene groups in a strained ring, a methine group attached to the amino group, and a quaternary carbon attached to the hydroxyl and methyl groups.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode should show a prominent peak for the molecular ion [M+H]⁺ of the free base at m/z 102.1.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the primary amine (and its hydrochloride salt), and C-H stretches of the aliphatic groups.
Isomer Separation and Purity Assessment
The separation of cis and trans isomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is the method of choice for both analytical assessment of isomeric purity and for preparative separation.
General HPLC Protocol for Diastereomer Separation:
-
Column: A chiral stationary phase (CSP) column is often required for the separation of enantiomers, but for diastereomers, a standard reversed-phase C18 column or a normal-phase silica column may be effective.
-
Mobile Phase: A systematic screening of mobile phase compositions (e.g., mixtures of acetonitrile/water or hexane/isopropanol with appropriate additives like trifluoroacetic acid or diethylamine) is necessary to optimize the separation.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is typically suitable for these compounds which lack a strong chromophore.
-
Validation: The method should be validated for linearity, accuracy, and precision to ensure reliable quantification of the isomeric ratio.
Applications in Drug Discovery and Medicinal Chemistry
This compound hydrochloride serves as a valuable scaffold for the synthesis of a wide range of biologically active molecules. Its rigid structure and strategically placed functional groups allow for its incorporation into lead compounds to explore structure-activity relationships (SAR).
Caption: Key applications of this compound HCl in drug discovery.
The primary amine can be readily derivatized to form amides, sulfonamides, or ureas, while the tertiary alcohol can be used to form ethers or esters, allowing for the exploration of a wide chemical space. The rigid cyclobutane core helps to position these appended groups in a defined orientation, which can be crucial for potent and selective binding to a biological target.
Safety and Handling
This compound hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
It is recommended to work in a well-ventilated fume hood when handling this compound. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound hydrochloride is a valuable and versatile building block in modern drug discovery. Its unique three-dimensional structure, conferred by the rigid cyclobutane core, offers medicinal chemists a powerful tool to design molecules with improved pharmacological properties. The ability to synthesize specific stereoisomers, particularly the trans configuration, is crucial for unlocking its full potential in the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this important chemical entity in their scientific endeavors.
References
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The Cyclobutane Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Cyclobutane Derivatives
Abstract
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable and increasingly utilized scaffold in medicinal chemistry. Its unique three-dimensional structure and conformational rigidity offer distinct advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by cyclobutane derivatives, with a focus on their applications in oncology, virology, and microbiology. We will delve into the underlying principles that make the cyclobutane ring a privileged structure in drug design, explore key examples of clinically relevant cyclobutane-containing molecules, and provide detailed, field-proven experimental protocols for the evaluation of their biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the cyclobutane scaffold in their therapeutic discovery programs.
The Cyclobutane Ring: A Unique Tool for Medicinal Chemists
The cyclobutane ring's utility in drug design stems from its distinct physicochemical properties, which differentiate it from more common cyclic and acyclic structures. The inherent strain energy of approximately 26.3 kcal/mol results in a puckered conformation, providing a defined three-dimensional geometry.[1] This conformational restriction can be strategically employed to lock a molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1]
Furthermore, the cyclobutane scaffold can serve as a bioisostere for other chemical groups. For instance, it can replace a gem-dimethyl group or an alkene, offering a similar spatial arrangement while potentially improving metabolic stability or altering electronic properties.[2][3] The introduction of a cyclobutane ring can also increase the sp³ character of a molecule, a desirable trait in modern drug discovery that often correlates with improved solubility and reduced off-target toxicity.
Anticancer Activity of Cyclobutane Derivatives
The quest for novel and more effective anticancer agents has led to the exploration of diverse chemical scaffolds, with cyclobutane derivatives showing significant promise. Their ability to act as rigid scaffolds for presenting pharmacophoric groups in a precise orientation makes them particularly suitable for targeting protein-protein interactions or the active sites of enzymes implicated in cancer progression.
A notable example of a clinically successful cyclobutane-containing anticancer drug is Carboplatin . This platinum-based chemotherapeutic agent contains a cyclobutane-1,1-dicarboxylate ligand that modulates its reactivity and toxicity profile compared to its predecessor, cisplatin.[2][4] The cyclobutane moiety influences the drug's stability and rate of aquation, leading to a different spectrum of activity and a more favorable safety profile.
More recent research has focused on cyclobutane derivatives as inhibitors of various cancer-related targets. For instance, cyclobutane-based compounds have been developed as antagonists of integrins, which are cell surface receptors involved in tumor growth and metastasis.[5][6] These antagonists often mimic the Arg-Gly-Asp (RGD) peptide sequence, with the cyclobutane core serving as a rigid spacer to correctly orient the arginine and aspartate mimetic sidechains for optimal binding to the integrin.[6]
Data Presentation: Anticancer Activity of Selected Cyclobutane Derivatives
| Compound/Class | Target/Mechanism | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| Carboplatin | DNA cross-linking | Various (e.g., ovarian, lung, testicular) | Varies with cell line | [2] |
| RGD-mimetic αvβ3 antagonists | Integrin αvβ3 | Not specified | < 1 µM | [5][6] |
| Combretastatin A-4 analogues | Tubulin polymerization inhibitor | CCRF-CEM, K562 | Comparable to natural product | [2] |
| Coprinastatin derivative | Sesquiterpene | Murine P388 leukemia | Modest inhibition | [7] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is widely used for screening the cytotoxic potential of new chemical entities.[8][9]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the cyclobutane test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound at various concentrations to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Mandatory Visualization: Anticancer Drug Action Workflow
Caption: A generalized workflow for the evaluation of anticancer cyclobutane derivatives.
Antiviral Activity of Cyclobutane Derivatives
Cyclobutane nucleoside analogues represent a significant class of compounds with potent antiviral activity. The constrained cyclobutane ring serves as a carbocyclic mimic of the ribose or deoxyribose sugar moiety found in natural nucleosides. This structural modification can lead to compounds that are recognized by viral polymerases but not by host cell polymerases, providing a basis for selective antiviral action.[11]
These analogues can act as chain terminators during viral DNA or RNA synthesis.[11] Once incorporated into the growing nucleic acid chain, the absence of a 3'-hydroxyl group on the cyclobutane ring prevents the formation of the next phosphodiester bond, thus halting replication.
Data Presentation: Antiviral Activity of Selected Cyclobutane Nucleoside Analogues
| Compound | Virus | Assay | Reported Activity | Reference |
| Enantiomeric Guanine Analogue (7) | Herpesviruses | In vitro | Highly active | [12] |
| Enantiomeric Adenine Analogue (9) | Herpesviruses | In vitro | Highly active | [12] |
| Cyclobut-A and Cyclobut-G | HIV, HBV | Not specified | Antiviral properties | [13] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.
Principle: A viral plaque is a localized area of cell death and lysis resulting from viral replication. The number of plaques is directly proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number and/or size of these plaques.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Grow a monolayer of a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in a 6-well or 12-well plate until confluent.[14]
-
-
Virus Infection:
-
Prepare serial dilutions of the virus stock.
-
Remove the growth medium from the cell monolayer and infect the cells with a viral dilution that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Allow the virus to adsorb to the cells for 1-2 hours at 37°C.[15]
-
-
Compound Treatment and Overlay:
-
Prepare various concentrations of the cyclobutane test compound in an overlay medium (e.g., a 1:1 mixture of 2X maintenance medium and 1.2% low-melting-point agarose).[14]
-
After the adsorption period, remove the viral inoculum and gently add the overlay medium containing the test compound to each well. The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).[15]
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells with a solution such as 10% formalin.
-
Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). The viable cells will be stained, while the plaques will appear as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.
-
Mandatory Visualization: Mechanism of Action of Cyclobutane Nucleoside Analogues
Caption: The activation pathway and mechanism of action for antiviral cyclobutane nucleoside analogues.
Antimicrobial Activity of Cyclobutane Derivatives
The increasing threat of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. Cyclobutane-containing compounds have emerged as a promising area of research in this field. The rigid cyclobutane scaffold can be used to construct molecules with unique shapes and functionalities that can interact with novel microbial targets.
For example, some cyclobutane derivatives have shown significant activity against various bacterial and fungal strains.[16] The introduction of a cyclobutane fragment into existing antimicrobial scaffolds has also been shown to enhance their activity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[1][2][11]
Principle: A standardized suspension of the test microorganism is inoculated into a series of wells containing serial dilutions of the antimicrobial agent. After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the agent that prevents visible growth.[2]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Stock Solution:
-
Prepare a stock solution of the cyclobutane test compound in a suitable solvent (e.g., water or DMSO).
-
-
Preparation of Serial Dilutions:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).[3]
-
-
Preparation of Inoculum:
-
From a fresh culture, prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.[3]
-
Dilute this suspension to achieve the final desired inoculum concentration in the wells.
-
-
Inoculation of the Microtiter Plate:
-
Inoculate each well containing the serially diluted compound with the standardized microorganism suspension.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[2]
-
-
Incubation:
-
Reading and Interpreting the Results:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[2]
-
Mandatory Visualization: Antimicrobial Screening Workflow
Caption: A typical workflow for the discovery and development of novel antimicrobial cyclobutane derivatives.
Conclusion and Future Perspectives
The cyclobutane scaffold has firmly established its place in the medicinal chemist's toolbox. Its unique conformational and stereochemical properties provide a powerful platform for the design of novel therapeutics with enhanced biological activity and improved drug-like properties. The examples highlighted in this guide across oncology, virology, and microbiology underscore the broad applicability of cyclobutane derivatives in addressing significant unmet medical needs.
The continued development of innovative synthetic methodologies for the construction of complex and diverse cyclobutane-containing molecules will undoubtedly fuel further exploration of their biological potential. As our understanding of disease biology deepens, the ability to rationally design rigid and conformationally defined molecules will become increasingly important. The cyclobutane ring, with its inherent structural advantages, is poised to play a central role in the future of drug discovery.
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- Contemporary synthesis of bioactive cyclobutane n
- Cyclobutanes in Small-Molecule Drug Candid
- Cyclobutanes in Small‐Molecule Drug Candid
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- Broth Dilution Method for MIC Determin
- Synthesis, Antibacterial and Antifungal Activity of Some New Thiazolylhydrazone Derivatives Containing 3-Substituted Cyclobutane Ring. Request PDF. [Link]
- Microsomal Stability. Cyprotex. [Link]
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
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- Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
- Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses.
- Structure Activity Rel
- On Exploring Structure Activity Rel
- Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63.
- Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]
- A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates.
- Techniques for Screening Transl
- 1D and 2D NMR methods for small molecules. YouTube. [Link]
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An In-Depth Technical Guide to the Safety and Hazards of 3-Amino-1-methylcyclobutan-1-ol
Introduction
3-Amino-1-methylcyclobutan-1-ol and its derivatives are emerging as important intermediates in the synthesis of active pharmaceutical ingredients (APIs), showing potential in the development of novel therapeutics for a range of diseases, including cancer and inflammatory conditions.[1] As this compound sees increasing use in research and development, a thorough understanding of its safety and hazard profile is paramount for the protection of laboratory personnel and the environment.
This technical guide provides a comprehensive overview of the known and potential hazards associated with this compound, with a particular focus on its hydrochloride salt, for which more data is publicly available. Crucially, this guide also highlights the significant gaps in the toxicological and environmental data for this compound, advocating for a precautionary approach to its handling and disposal. This document is intended for researchers, scientists, and drug development professionals who may be working with this compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for a robust safety assessment. The available data primarily pertains to the hydrochloride salt and the free base.
| Property | This compound (Free Base) | rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride |
| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO |
| Molecular Weight | 101.15 g/mol [2] | 137.61 g/mol [3] |
| Appearance | White solid[1] | Data not available |
| Melting Point | 52 °C[1] | Data not available |
| Solubility | Data not available | Data not available |
| CAS Number | 1363381-26-3[2] | 1523571-03-0[3] |
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt.
The presence of both an amino group and a hydroxyl group suggests that the compound is likely polar and may be hygroscopic. The hydrochloride salt form is expected to have greater water solubility and stability compared to the free base.
Caption: Chemical formulas of the free base and hydrochloride salt.
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride, the following GHS classifications have been reported:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |
Table 2: GHS Hazard Classification for rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride.
These classifications indicate that the compound, at least in its hydrochloride salt form, poses a significant risk of irritation upon contact with the skin and eyes, and upon inhalation. The signal word associated with these classifications is "Warning".[4]
Caption: GHS pictogram for skin, eye, and respiratory irritation.
The Critical Data Gap: Undefined Toxicological and Environmental Profile
A critical aspect of the safety assessment for this compound is the notable absence of comprehensive toxicological and environmental data. Searches of publicly available databases and literature reveal a significant lack of information on:
-
Acute and chronic toxicity: No data on LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for oral, dermal, or inhalation routes of exposure were found.
-
Carcinogenicity, mutagenicity, and reproductive toxicity: There is no information available to assess the long-term health effects of this compound.[5]
-
Metabolic pathways: The metabolic fate of this compound in biological systems is unknown.
-
Environmental fate and ecotoxicity: Data on the persistence, bioaccumulation, and toxicity of this compound to aquatic or terrestrial organisms are not available.[5]
Implications for Researchers and Drug Development Professionals:
This lack of data necessitates a highly precautionary approach. In the absence of specific toxicity information, it is prudent to treat this compound as a potentially hazardous substance with unknown long-term health effects. Standard risk assessments should explicitly acknowledge these data gaps and implement robust control measures to minimize exposure.
Recommended Safety Protocols and Procedures
Given the known irritant properties and the unknown long-term hazards, the following protocols are recommended for handling this compound in a research and development setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.[6]
-
Eye and Face Protection: Chemical safety goggles that provide a tight seal around the eyes are mandatory.[7] A face shield should be worn in addition to goggles when there is a risk of splashing.[7]
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are required.[8] For handling the solid or solutions, chemically resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for handling amino alcohols, but it is crucial to consult the glove manufacturer's compatibility chart for the specific glove and chemical.[9]
-
Respiratory Protection: Work with the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5] If a fume hood is not available, a properly fitted respirator with organic vapor and particulate cartridges may be necessary, based on a formal risk assessment.[7]
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The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and Synthesis of 3-Amino-1-methylcyclobutan-1-ol
Abstract
3-Amino-1-methylcyclobutan-1-ol has emerged as a pivotal structural motif in contemporary medicinal chemistry, finding its place as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its rigid cyclobutane core offers a unique three-dimensional scaffold that is increasingly utilized by drug development professionals to fine-tune the pharmacological properties of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound, from its initial reported synthesis to more recent, efficient, and stereoselective methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a historical perspective and practical synthetic insights.
Introduction: The Significance of the 3-Amino-1-methylcyclobutanol Scaffold in Medicinal Chemistry
The cyclobutane ring, once considered an exotic and synthetically challenging moiety, is now a celebrated component in the design of modern pharmaceuticals. Its conformational rigidity and the precise spatial orientation of its substituents provide a powerful tool for optimizing ligand-receptor interactions. Within this class of structures, this compound has garnered significant attention.
Derivatives of both cis- and trans-3-Amino-1-methylcyclobutan-1-ol are integral components of active pharmaceutical ingredients (APIs) with a wide range of therapeutic applications, including anti-tumor, anti-inflammatory, and immunomodulatory effects[1]. The strategic incorporation of this scaffold allows for the exploration of chemical space in a manner that is distinct from more traditional, flexible aliphatic or aromatic systems. This guide will illuminate the synthetic pathways that have made this valuable building block accessible to the scientific community.
The Historical Synthetic Landscape: An Original Pathway
The initial reported synthesis of this compound, as described in contemporary literature, laid the groundwork for future innovations, though it presented significant challenges in terms of yield, safety, and scalability[1]. This multi-step sequence commenced with the hydrolysis of 3-methylenecyclobutane-1-carbonitrile.
The subsequent key transformation was a Hofmann rearrangement to furnish the corresponding amine. Following this, an oxidation step and subsequent hydrogenation over a palladium catalyst yielded the target this compound[1].
Causality in Experimental Choices in the Original Synthesis
The choice of a Hofmann rearrangement, a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom, was a logical, albeit harsh, approach to introduce the desired amino functionality. The use of hazardous reagents such as m-chloroperoxybenzoic acid for oxidation and lithium triethylborohydride are indicative of the synthetic methodologies prevalent at the time[1].
However, this original route was beset by several drawbacks. The reaction conditions were prone to inducing rearrangement and epoxidation side reactions, which complicated the purification process. Furthermore, the synthesis lacked stereoselectivity, producing a mixture of cis and trans isomers that necessitated separation by supercritical fluid chromatography (SFC). The overall yield for both isomers was a modest 11.5%, rendering this method impractical for large-scale production[1].
Evolution of Synthetic Strategy: A Modern, Efficient Approach
Recognizing the limitations of the original synthesis, Wei and colleagues in 2022 reported a more robust and scalable process for producing trans-3-amino-methylcyclobutanol[1]. This improved route circumvents many of the issues associated with the initial methodology, offering higher yields and improved safety.
This modern synthesis begins with the commercially available 3-benzyloxy-1-cyclobutanone. A Grignard reaction with methylmagnesium chloride introduces the methyl group and forms the tertiary alcohol. Subsequent debenzylation via catalytic hydrogenation, followed by sulfonation and nucleophilic substitution with an amine source, leads to the desired product[1].
Step-by-Step Experimental Protocol for the Modern Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol
The following protocol is a summary of the optimized conditions reported by Wei et al. (2022)[1].
-
Grignard Reaction: To a solution of 3-benzyloxy-1-cyclobutanone in anhydrous tetrahydrofuran (THF) at -30°C under a nitrogen atmosphere, methylmagnesium chloride (MeMgCl) is added slowly. The reaction mixture is stirred for several hours at this temperature.
-
Debenzylation: The resulting 3-benzyloxy-1-methylcyclobutan-1-ol is dissolved in methanol, and 10% palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation at a pressure of 10.8 bar and a temperature of 40°C.
-
Sulfonation: The product from the debenzylation step is dissolved in a mixed solvent system and cooled to 0°C. Triethylamine (Et3N), 4-dimethylaminopyridine (DMAP), and p-toluenesulfonyl chloride (TsCl) are added, and the reaction is stirred.
-
Amination and Final Product Formation: The tosylated intermediate is then reacted with an appropriate amine source to yield this compound.
This optimized process results in a significantly higher overall yield of approximately 40.4% for the trans isomer, a substantial improvement over the original 11.5% yield for the isomeric mixture[1].
Data Summary of Synthetic Routes
| Parameter | Original Synthesis | Modern Synthesis (Wei et al., 2022) |
| Starting Material | 3-methylenecyclobutane-1-carbonitrile | 3-benzyloxy-1-cyclobutanone |
| Key Reactions | Hofmann rearrangement, Oxidation | Grignard reaction, Catalytic hydrogenation |
| Stereoselectivity | None | Improved for trans isomer |
| Overall Yield | 11.5% (for cis/trans mixture) | 40.4% (for trans isomer) |
| Scalability | Poor | Good |
| Hazardous Reagents | m-CPBA, LiEt3BH | MeMgCl (handled with care) |
Pursuit of Stereoselectivity: The Zhao and Colleagues Contribution
A significant advancement in the synthesis of this compound was the development of a stereoselective procedure by Zhao and colleagues, which favors the formation of the cis-isomer[1]. This approach also begins with a substituted cyclobutanone derivative, benzyl 3-oxocyclobutanecarboxylate.
A Grignard reaction with MeMgCl predominantly yields the cis-alcohol. This intermediate then undergoes a nucleophilic substitution followed by reduction and a Curtius rearrangement to afford a mixture of cis- and trans-amino isomers, with the cis form being the major product in a ratio of approximately 2.7:1 to 5:1[1]. This methodology provides a valuable alternative for accessing the cis diastereomer, which may be desirable for specific pharmaceutical applications.
Visualizing the Synthetic Pathways
To better illustrate the evolution of the synthesis of this compound, the following diagrams depict the key transformations in the original and modern synthetic routes.
Caption: Original synthetic route to this compound.
Caption: Modern efficient synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.
Conclusion: A Trajectory of Innovation
The history of the synthesis of this compound is a compelling narrative of chemical innovation. From an initial, low-yielding, and non-selective method, the scientific community has developed robust, scalable, and stereoselective routes to access this invaluable pharmaceutical building block. The evolution of these synthetic strategies underscores the importance of this compound in drug discovery and highlights the continuous drive for more efficient and sustainable chemical processes. As the demand for novel therapeutics with precisely defined three-dimensional structures continues to grow, the utility of this compound is certain to expand, solidifying its role as a cornerstone of modern medicinal chemistry.
References
- Wei, Y., Yang, F., Wang, Y., Cui, X., Yang, X., Gao, Y., & Liu, Y. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.
- Wei, Y., Yang, F., Wang, Y., Cui, X., Yang, X., Gao, Y., & Liu, Y. (2022). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Taylor & Francis Online. [Link]
Sources
Topic: Potential Research Areas for 3-Amino-1-methylcyclobutan-1-ol
An In-Depth Technical Guide for Researchers
Abstract
3-Amino-1-methylcyclobutan-1-ol is a compelling, yet underexplored, molecular scaffold poised for significant contributions across multiple scientific disciplines. Its inherent structural rigidity, imparted by the strained cyclobutane ring, combined with the stereochemically distinct amino and tertiary alcohol functionalities, presents a unique three-dimensional architecture for molecular design. The cyclobutane motif is increasingly recognized in medicinal chemistry for its ability to confer favorable pharmacokinetic properties, such as metabolic stability and conformational restriction, while providing novel intellectual property space.[1][2][3] This guide delineates three primary avenues of research for this versatile building block: its application as a core scaffold in medicinal chemistry for the development of novel therapeutics, its potential as a chiral ligand in asymmetric catalysis, and its utility in the synthesis of advanced polymers in materials science. For each area, we provide the core scientific rationale, detailed experimental protocols, and workflow visualizations to empower researchers to unlock the full potential of this intriguing molecule.
The Core Building Block: Synthesis and Characterization
The utility of any chemical scaffold is predicated on an efficient and scalable synthetic route. Historically, the synthesis of this compound isomers was hampered by low yields and difficult separations.[4] However, recent advancements have established robust, stereoselective methods suitable for producing research quantities.
A particularly effective modern approach begins with the commercially available 3-benzyloxy-1-cyclobutanone, proceeding through a Grignard reaction and a series of deprotection and functional group manipulations to yield the target compound with high purity and yield.[5] The trans-isomer, in particular, is of high interest in medicinal chemistry due to its specific spatial arrangement.[6]
Optimized Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol
This protocol is adapted from a high-yielding route that provides excellent control over the synthesis.[5] The causality behind this multi-step synthesis lies in the strategic use of protecting groups and stereocontrolled reactions to build the desired functionality on the cyclobutane core. The initial Grignard reaction sets the stage for the tertiary alcohol, while subsequent steps convert a protected oxygen functionality into the target amine.
Caption: Optimized synthesis workflow for this compound.
Experimental Protocol: Synthesis of 3-(Benzyloxy)-1-methylcyclobutan-1-ol (13) [5]
-
Dissolve 20.0 g (113.0 mmol) of 3-benzyloxy-1-cyclobutanone (12 ) in 100.0 mL of anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to -30 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add 56.7 mL (170.0 mmol) of methylmagnesium chloride (MeMgCl, 3M solution in THF) dropwise via a syringe, ensuring the internal temperature does not exceed -25 °C.
-
Stir the mixture at -30 °C for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into 200 mL of ice-cold water to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification via column chromatography is typically not required for this step, yielding 13 as a white oil (20.3 g, 93.1% yield).
Subsequent steps, including debenzylation, conversion to the azide, and final reduction to the amine, follow established procedures detailed in the literature.[4][5]
Table 1: Summary of Synthesis Yields
| Step | Product | Starting Material | Reagents | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 3-(Benzyloxy)-1-methylcyclobutan-1-ol (13) | 3-Benzyloxy-1-cyclobutanone (12) | MeMgCl, THF | 93.1 | [5] |
| 2 | 1-Methylcyclobutane-1,3-diol (14) | Compound 13 | H₂, Pd/C, MeOH | 96.7 | [5] |
| 3 | 3-Azido-1-methylcyclobutan-1-ol (16) | Compound 14 | TsCl, NaN₃ | ~62.0 (over 2 steps) | [4] |
| 4 | this compound (1) | Compound 16 | H₂, Pd/C, MeOH | 95.4 |[5] |
Research Area 1: Medicinal Chemistry and Drug Discovery
The unique, puckered three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for medicinal chemists.[1] It can act as a bioisostere for other groups (like phenyl rings or alkenes), improve metabolic stability, and serve as a rigid anchor to orient key pharmacophoric groups into optimal binding conformations.[2] this compound provides two orthogonal handles—the primary amine and the tertiary alcohol—for combinatorial library synthesis.
Rationale: A Scaffold for Kinase Inhibitors
Many successful kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the ATP-binding pocket. The amino group of our scaffold can be used to construct various nitrogen-containing heterocycles (e.g., pyrimidines, purines, pyrazoles), while the tertiary alcohol and methyl group can be directed towards the solvent-exposed region or a hydrophobic pocket, respectively. The rigidity of the cyclobutane core ensures that the substituents are held in a well-defined spatial arrangement, potentially increasing binding affinity and selectivity.
Proposed Workflow: Synthesis and Screening of a Focused Library
The proposed research involves a straightforward workflow: derivatize the primary amine, and then screen the resulting library against a panel of kinases to identify initial hits.
Caption: Workflow for library synthesis and hit identification.
Experimental Protocol: Parallel Amide Synthesis
-
Prepare a stock solution of this compound (1.0 M in an appropriate solvent like dichloromethane or DMF).
-
In an array of reaction vials (e.g., a 96-well plate), add 100 µL of the stock solution (0.1 mmol) to each well.
-
To each well, add 1.2 equivalents (0.12 mmol) of a unique acid chloride from a pre-selected library of building blocks.
-
Add 2.5 equivalents (0.25 mmol) of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to each well.
-
Seal the plate and agitate at room temperature for 12-18 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the products using a suitable organic solvent (e.g., ethyl acetate).
-
Purify the library using high-throughput techniques such as mass-directed automated preparative HPLC.
-
Confirm the structure and purity of each compound by LC-MS and ¹H NMR.
Table 2: Hypothetical Data Structure for Screening Results
| Compound ID | R-Group Structure | % Inhibition @ 10 µM | IC₅₀ (nM) | Notes |
|---|---|---|---|---|
| LIB-001 | Phenyl | 12.5 | >10,000 | Inactive |
| LIB-002 | 4-chlorophenyl | 65.7 | 850 | Primary Hit |
| LIB-003 | 3-pyridyl | 8.2 | >10,000 | Inactive |
| LIB-004 | 4-(morpholino)phenyl | 91.3 | 75 | Potent Hit, proceed to SAR |
Research Area 2: Asymmetric Catalysis
The 1,3-amino alcohol motif is a privileged structure in ligand design for asymmetric catalysis. The nitrogen and oxygen atoms can chelate to a metal center, forming a stable chiral complex that can induce enantioselectivity in a variety of chemical transformations. The rigid cyclobutane backbone of this compound pre-organizes these donor atoms, which can lead to higher levels of stereocontrol compared to more flexible acyclic ligands.
Rationale: Chiral Ligand for Transfer Hydrogenation
Asymmetric transfer hydrogenation of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium and rhodium complexes bearing chiral amino alcohol ligands are highly effective catalysts for this reaction. The causality for proposing our scaffold is that its rigid C₂-symmetric backbone (in the case of the trans-isomer) can create a well-defined chiral pocket around the metal center, effectively discriminating between the two prochiral faces of an incoming ketone substrate.
Caption: Use as a chiral ligand in asymmetric transfer hydrogenation.
Experimental Protocol: Screening for Asymmetric Transfer Hydrogenation of Acetophenone
-
In a glovebox, add the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 mmol) and the chiral ligand (this compound, 0.011 mmol) to a reaction vial.
-
Add 2.0 mL of a 5:2 mixture of formic acid and triethylamine (a azeotropic hydrogen source).
-
Stir the mixture at 28 °C for 15 minutes to allow for catalyst formation.
-
Add acetophenone (1.0 mmol) as the substrate.
-
Seal the vial and stir the reaction at 28 °C for 24 hours.
-
Quench the reaction by adding 2M NaOH solution.
-
Extract the product with diethyl ether and dry the organic layer.
-
Analyze the conversion by Gas Chromatography (GC) or ¹H NMR.
-
Determine the enantiomeric excess (e.e.) of the resulting 1-phenylethanol product by chiral HPLC or chiral GC.
Research Area 3: Materials Science
The incorporation of rigid, non-aromatic cyclic structures into polymer backbones can significantly alter their physical properties. The strained cyclobutane ring can enhance thermal stability, increase the glass transition temperature (Tg), and introduce unique stress-responsive behaviors.[7] The bifunctional nature of this compound makes it an ideal monomer for creating polyamides, polyurethanes, or polyesters with a pendant hydroxyl or amino group for further functionalization.
Rationale: High-Performance Polyamides
By reacting the amino group with a diacyl chloride in a polycondensation reaction, a novel polyamide can be synthesized. The cyclobutane units in the polymer backbone would restrict chain rotation, potentially leading to materials with higher tensile strength and thermal stability compared to analogous aliphatic polyamides. The pendant tertiary alcohol groups would increase hydrophilicity and provide sites for cross-linking or post-polymerization modification.
Experimental Protocol: Synthesis of a Novel Polyamide
-
Dissolve 10.0 mmol of this compound in 20 mL of an anhydrous polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP) containing 2.5 g of LiCl (to aid solubility).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 10.0 mmol of a diacyl chloride (e.g., terephthaloyl chloride) in 15 mL of NMP.
-
Add the diacyl chloride solution dropwise to the cooled amine solution under vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum at 80 °C.
-
Characterize the polymer's structure by FTIR and NMR, its molecular weight by Gel Permeation Chromatography (GPC), and its thermal properties by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Conclusion
This compound represents a molecular scaffold of significant untapped potential. Its efficient synthesis opens the door for extensive exploration. In medicinal chemistry, it offers a rigid, three-dimensional framework for designing next-generation therapeutics with improved pharmacological profiles. In catalysis, it holds promise as a readily accessible chiral ligand for important asymmetric transformations. Finally, in materials science, its incorporation into polymers could lead to new materials with enhanced physical and thermal properties. The research avenues and detailed protocols provided in this guide serve as a robust starting point for scientists and researchers to begin unlocking the vast potential of this versatile chemical building block.
References
- Wei, Y., et al. (2022). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Phosphorus, Sulfur, and Silicon and the Related Elements.
- Nettekoven, M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem.
- Wei, Y., et al. (2023). Full article: Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Taylor & Francis Online.
- Nettekoven, M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository.
- The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). Medium.
- Zhang, Y., et al. (2024). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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Methodological & Application
Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol
Application Note & Protocol
A Robust, Scalable, and Stereoselective
Abstract: This document provides a detailed guide for the synthesis of trans-3-Amino-1-methylcyclobutan-1-ol, a critical building block in modern medicinal chemistry. The rigid, three-dimensional structure of the cyclobutane scaffold is increasingly utilized by drug development professionals to enhance the potency, selectivity, and pharmacokinetic properties of therapeutic agents.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices. We present a robust and scalable synthetic route that offers high stereoselectivity and yield, overcoming the limitations of previously reported methods.[4] The protocol is designed for researchers in academic and industrial settings, providing the necessary detail to ensure reliable and reproducible outcomes.
Introduction: The Strategic Importance of the Cyclobutane Moiety
The 3-amino-1-methylcyclobutanol framework is a privileged scaffold found in numerous active pharmaceutical ingredients (APIs), including agents with anti-tumor and anti-inflammatory effects.[4][5] The defined trans stereochemistry of the amino and hydroxyl groups provides a rigid conformational constraint, which can lead to highly specific and potent interactions with biological targets like enzymes and receptors.[1][2]
However, the synthesis of this specific isomer is non-trivial. Early synthetic routes were often plagued by low yields, poor stereocontrol requiring complex purification steps like supercritical fluid chromatography (SFC), and the use of hazardous reagents unsuitable for large-scale production.[4] The protocol detailed herein is based on an efficient, stereoselective pathway starting from the commercially available 3-benzyloxy-1-cyclobutanone, which has been optimized for both yield and scalability.[4][5]
Overview of the Synthetic Strategy
The selected pathway is a multi-step synthesis designed to precisely control the stereochemistry at the C3 position. The core of the strategy relies on a key nucleophilic substitution reaction (SN2) that proceeds with an inversion of configuration to establish the desired trans relationship between the C1 hydroxyl and the C3 amino groups.
The overall workflow can be visualized as follows:
Figure 1: High-level workflow for the synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Principle: A Grignard reaction is employed to introduce a methyl group to the ketone carbonyl of the starting material, forming the tertiary alcohol. The reaction is performed at low temperature to minimize side reactions.
-
Materials:
-
3-Benzyloxy-1-cyclobutanone (20.0 g, 113.0 mmol)
-
Methylmagnesium chloride (MeMgCl, 3M solution in THF, 56.7 mL, 170.0 mmol)
-
Anhydrous Tetrahydrofuran (THF), 100.0 mL
-
Ethyl acetate, deionized water, anhydrous sodium sulfate
-
-
Protocol:
-
Dissolve 3-benzyloxy-1-cyclobutanone (20.0 g) in anhydrous THF (100.0 mL) in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -30 °C using a dry ice/acetone bath.
-
Slowly add MeMgCl (56.7 mL) dropwise via a syringe, maintaining the internal temperature at -30 °C.
-
Stir the mixture at -30 °C for 3 hours.
-
Quench the reaction by carefully pouring the mixture into ice water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
-
Expected Outcome: A white oil (approx. 20.3 g, 93.1% yield), predominantly the cis isomer.[5]
-
Principle: Catalytic hydrogenation is used to cleave the benzyl ether protecting group, revealing the hydroxyl group. Palladium on carbon is an efficient and standard catalyst for this transformation.
-
Materials:
-
Intermediate 13 (20.0 g, 104.0 mmol)
-
10% Palladium on Carbon (Pd/C, 55% wet, 2.5 g)
-
Methanol (20.0 mL)
-
-
Protocol:
-
In a hydrogenation vessel, dissolve intermediate 13 (20.0 g) and 10% Pd/C (2.5 g) in methanol (20.0 mL).
-
Pressurize the vessel with hydrogen gas to 10.8 bar.
-
Heat the mixture to 40 °C and stir for 4 hours.
-
Cool the reaction to room temperature (20-25 °C) and carefully filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the diol.
-
-
Expected Outcome: A light-yellow oil (approx. 10.3 g, 96.7% yield), predominantly the cis isomer.[5]
-
Principle: The more accessible secondary alcohol at C3 is selectively converted into a tosylate, which is an excellent leaving group for the subsequent SN2 reaction. The tertiary alcohol at C1 is sterically hindered and less reactive.
-
Materials:
-
Intermediate 14 (15.0 g, 145.6 mmol)
-
Triethylamine (Et₃N, 24.2 g, 239.6 mmol)
-
4-Dimethylaminopyridine (DMAP, 17.8 g, 145.6 mmol)
-
Tosyl chloride (TsCl, 45.7 g, 239.6 mmol)
-
Methanol/Dichloromethane (1:50 mixed solution, 100.0 mL)
-
-
Protocol:
-
Dissolve intermediate 14 (15.0 g) in the MeOH/CH₂Cl₂ solution (100.0 mL) and cool to 0 °C.
-
Add Et₃N (24.2 g), DMAP (17.8 g), and TsCl (45.7 g) sequentially.
-
Allow the reaction to proceed, monitoring by TLC.
-
Upon completion, wash the mixture with water (3 x 100 mL). Extract the aqueous phase with CH₂Cl₂ (100.0 mL).
-
Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate.
-
Purify the crude product using column chromatography (silica gel, petroleum ether/ethyl acetate eluent).
-
-
Expected Outcome: A white oil (approx. 18.3 g, 66.3% yield), predominantly the cis isomer.[4]
-
Causality & Mechanism: This is the key stereochemistry-defining step. The azide anion (N₃⁻) acts as a nucleophile, attacking the carbon atom bearing the tosylate leaving group from the opposite face. This SN2 mechanism results in a complete inversion of stereochemistry, converting the cis-tosylate into the trans-azide. The choice of K₂CO₃ as the base was found to be critical for high yield after screening other bases which resulted in reaction failure.[4][5]
-
Materials:
-
Intermediate 15
-
Sodium azide (NaN₃)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Protocol:
-
Dissolve intermediate 15 in DMF at room temperature.
-
Add sodium azide and potassium carbonate.
-
Heat the reaction mixture to 70 °C and stir until completion (monitor by TLC).
-
After cooling, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Purify as needed to obtain the azide intermediate.
-
-
Expected Outcome: A high yield (96.0%) of a mixture of cis and trans azides, with the trans isomer being the major product due to the SN2 inversion.[4][5]
-
Principle: The azide group is cleanly and efficiently reduced to a primary amine via catalytic hydrogenation, yielding the final product without affecting the other functional groups.
-
Materials:
-
Intermediate 16 (15.0 g, 118.1 mmol)
-
10% Palladium on Carbon (Pd/C, 1.9 g)
-
Methanol (150.0 mL)
-
-
Protocol:
-
In a hydrogenation vessel, dissolve intermediate 16 (15.0 g) and 10% Pd/C (1.9 g) in methanol (150.0 mL).
-
Pressurize the vessel with hydrogen gas to 10.8 bar.
-
Heat the mixture to 40 °C and stir for 4 hours.
-
After cooling, filter the catalyst and evaporate the solvent.
-
The resulting solid can be further purified by recrystallization from a methanol/water mixture (1:100) to obtain the pure trans isomer.[4]
-
-
Expected Outcome: A white solid (approx. 13.7 g, 95.4% yield), with the trans isomer as the major product (>91%).[4][5]
Summary of Results and Characterization
The quantitative data for the optimized synthetic route are summarized below.
| Step | Intermediate | Starting Material (Mass) | Yield (%) | Product Purity / Isomer Ratio | TLC Rf |
| 1 | 13 | 20.0 g | 93.1% | cis major (84.7%) | 0.52 (DCM:MeOH = 30:1)[5] |
| 2 | 14 | 20.0 g | 96.7% | cis major (83.7%) | 0.55 (DCM:MeOH = 5:1)[5] |
| 3 | 15 | 15.0 g | 66.3% | cis major (90.2%) | 0.51 (Pet. Ether:EtOAc = 8:1)[4] |
| 4 | 16 | 18.3 g | 96.0% | cis/trans mixture | - |
| 5 | 1 (Final) | 15.0 g | 95.4% | trans major (91.9%) | 0.52 (DCM:MeOH = 4:1)[4][5] |
Characterization Data for trans-3-Amino-1-methylcyclobutan-1-ol (1):
-
Appearance: White solid[4]
-
1H NMR (600 MHz, DMSO-d6): δ 8.35 (s, 3H), 3.26 (d, J = 5.1 Hz, 1H), 2.28 – 2.20 (m, 2H), 2.16 (dd, J = 14.9, 5.3 Hz, 2H), 1.22 (s, 3H).[5]
-
13C NMR (150 MHz, DMSO-d6): δ 65.7, 42.6, 36.8, 27.5.[5]
Conclusion
This application note details a robust, high-yield, and scalable synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. The key to achieving the desired stereochemistry is a well-controlled SN2 reaction using sodium azide on a tosylated diol intermediate. By explaining the rationale behind key steps and providing detailed, reproducible protocols and characterization data, this guide serves as a valuable resource for researchers and drug development professionals aiming to incorporate this important structural motif into their discovery programs.
References
- Wei, Y., et al. (2023). Efficient .
- Wei, Y., et al. (2022). Full article: Efficient . Taylor & Francis Online. [Link]
- Wei, Y., et al. (2023). Request PDF | Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol.
- PubMed Central. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. [Link]
- MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
- Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
Sources
Application Notes and Protocols for the Stereoselective Synthesis of 3-Amino-1-methylcyclobutan-1-ol
Authored by: A Senior Application Scientist
Introduction: The Rising Importance of Substituted Cyclobutanes in Drug Discovery
The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, enabling precise spatial orientation of functional groups for optimal interaction with biological targets.[1][2] This has led to the incorporation of cyclobutane rings into a variety of active pharmaceutical ingredients (APIs) targeting pathways in oncology, inflammation, and immunology.[3][4]
Among these, the 3-amino-1-methylcyclobutan-1-ol framework is a particularly valuable building block. The presence of a tertiary alcohol and a primary amine on a constrained four-membered ring offers multiple vectors for chemical elaboration, making it a versatile synthon for creating diverse chemical libraries. However, the synthesis of this compound is not trivial. The inherent ring strain of the cyclobutane core and the presence of two stereocenters (at C1 and C3) necessitate synthetic strategies that can precisely control both diastereoselectivity (cis vs. trans) and enantioselectivity.
This guide provides an in-depth analysis of field-proven, stereoselective methods for the synthesis of this compound. We will dissect two distinct diastereoselective routes—one favoring the trans isomer and another the cis isomer—and explore strategies for achieving enantiocontrol. The protocols described herein are designed to be robust and scalable, providing researchers in drug development with a reliable playbook for accessing these critical intermediates.
Protocol I: Diastereoselective Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol
This protocol details a robust and scalable route that has been developed to overcome the limitations of earlier, lower-yielding syntheses.[3] The strategy begins with a commercially available protected cyclobutanone and proceeds through a series of high-yielding steps, with stereocontrol being introduced early and preserved throughout the sequence.
Scientific Rationale & Causality
The overall strategy hinges on a sequence of well-understood, reliable transformations. The key to achieving the desired trans stereochemistry lies in a nucleophilic substitution reaction with sodium azide on a mesylated intermediate. This S(_N)2 reaction proceeds with inversion of configuration, a cornerstone of stereocontrolled synthesis. The initial Grignard addition of a methyl group to the ketone preferentially forms the cis-alcohol due to steric hindrance, which is then inverted to the trans-amine in a later step.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.
Detailed Step-by-Step Protocol
Step 1: Synthesis of cis-3-(Benzyloxy)-1-methylcyclobutan-1-ol
-
To a solution of 3-benzyloxy-1-cyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF), cool the mixture to -30 °C under a nitrogen atmosphere.
-
Slowly add methylmagnesium chloride (MeMgCl, 1.5 eq, 3M solution in THF) dropwise, maintaining the internal temperature below -25 °C.
-
Stir the reaction mixture at -30 °C for 3 hours.
-
Quench the reaction by slowly pouring it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which is typically used in the next step without further purification.[4]
Step 2: Synthesis of cis-1-Methylcyclobutane-1,3-diol
-
Dissolve the crude cis-3-(benzyloxy)-1-methylcyclobutan-1-ol (1.0 eq) in methanol (MeOH).
-
Add 10% Palladium on activated carbon (Pd/C, wetted with ~55% water).
-
Hydrogenate the mixture under 10.8 bar of hydrogen pressure at 40 °C for 4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the diol.[4]
Step 3 & 4 (Mesylation and Azide Substitution): Synthesis of trans-3-Azido-1-methylcyclobutan-1-ol This is often performed as a one-pot or sequential process.
-
Dissolve the cis-1-methylcyclobutane-1,3-diol (1.0 eq) and triethylamine (Et₃N, 1.2 eq) in dichloromethane (DCM) and cool to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir for 1-2 hours at 0 °C.
-
Remove the solvent under reduced pressure. Dissolve the crude mesylate in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 70 °C. Monitor the reaction by TLC until the mesylate is consumed.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the trans-azide.
Step 5: Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol
-
Dissolve the trans-3-azido-1-methylcyclobutan-1-ol (1.0 eq) in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (10.8 bar is reported, but balloon pressure is often sufficient for lab scale) at 40 °C for 4 hours.[4]
-
Filter the catalyst and evaporate the solvent to yield the final product, trans-3-amino-1-methylcyclobutan-1-ol.[4]
Quantitative Data Summary
| Step | Product | Typical Yield | Diastereomeric Ratio (trans:cis) |
| 1 | cis-3-(Benzyloxy)-1-methylcyclobutan-1-ol | 93% | 85:15 |
| 2 | cis-1-Methylcyclobutane-1,3-diol | 97% | - |
| 3-4 | trans-3-Azido-1-methylcyclobutan-1-ol | ~96% (over 2 steps) | >95:5 (after inversion) |
| 5 | trans-3-Amino-1-methylcyclobutan-1-ol | 95% | 92:8 (before final purification) |
| Overall | - | ~55% | - |
Data synthesized from reported values.[3][4]
Protocol II: Diastereoselective Synthesis of cis-3-Amino-1-methylcyclobutan-1-ol
An alternative strategy reported by Zhao and colleagues provides preferential access to the cis isomer.[3] This route also begins with a substituted cyclobutanone but employs a Curtius rearrangement as the key step for introducing the amine functionality.
Scientific Rationale & Causality
This pathway leverages a Curtius rearrangement of a cyclobutyl carboxylic acid derivative. The key feature of the Curtius rearrangement is that the migrating group (the cyclobutane ring) retains its stereochemistry during the rearrangement to form the isocyanate. Therefore, the stereochemistry of the final amine is dictated by the stereochemistry of the preceding carboxylic acid intermediate. The initial Grignard reaction on the starting cyclobutanone ester also favors the cis configuration, which is then maintained throughout the synthetic sequence.
Experimental Workflow Diagram
Caption: A representative workflow for the synthesis of cis-3-Amino-1-methylcyclobutan-1-ol.
Detailed Step-by-Step Protocol
Note: This is a representative protocol based on the described strategy.[3] Specific reagents and conditions may vary.
-
Grignard Reaction: React benzyl 3-oxocyclobutanecarboxylate with MeMgCl. This step establishes the tertiary alcohol and preferentially sets the cis relationship between the methyl and the ester groups.
-
Amine Introduction: The hydroxyl group of the resulting intermediate is converted to a leaving group (e.g., tosylate or mesylate) and displaced with an amine source (e.g., sodium azide or a protected amine).
-
Ester Hydrolysis: The benzyl ester is cleaved, typically via catalytic hydrogenation, to reveal the carboxylic acid.
-
Curtius Rearrangement: The carboxylic acid is treated with diphenylphosphoryl azide (DPPA) in the presence of an alcohol (e.g., tert-butanol) and heated. This converts the acid to an acyl azide, which rearranges to an isocyanate and is trapped by the alcohol to form a carbamate (e.g., a Boc-protected amine). The stereochemistry is retained.
-
Deprotection: The carbamate protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final cis-amino alcohol.
Quantitative Data Summary
| Step | Key Transformation | Typical Diastereomeric Ratio (cis:trans) |
| 1 | Grignard Reaction | Major product is cis |
| 4 | Curtius Rearrangement | 2.7:1 to 5:1 |
| Overall | - | Final product is predominantly cis |
Data synthesized from reported values.[3]
Strategies for Enantioselective Synthesis
Achieving enantiocontrol in cyclobutane synthesis is a significant challenge. The strategies generally fall into three categories: use of chiral auxiliaries, chiral catalysts, or biocatalysis.[5][6]
Conceptual Overview: Chiral Auxiliary Approach
A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction.[7] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. For the synthesis of this compound, an auxiliary could be attached to the cyclobutane precursor to control the facial selectivity of the Grignard addition or a subsequent functionalization step.
Caption: General principle of a chiral auxiliary-mediated synthesis.
Example Application: Evans' oxazolidinone auxiliaries or Oppolzer's camphorsultam are classic examples that could be adapted.[7] For instance, a cyclobutanone bearing a carboxylic acid could be coupled to a chiral auxiliary. Subsequent reactions, such as alkylation or reduction, would then proceed with high diastereoselectivity due to the steric blocking by the auxiliary.
Protocol Considerations:
-
Attachment: The starting cyclobutane must have a handle (like a carboxylic acid) for attaching the auxiliary.
-
Diastereoselective Step: The key reaction (e.g., addition to a ketone) must be highly selective. This often requires chelation control with a Lewis acid.
-
Cleavage: The conditions for removing the auxiliary must not racemize the newly formed stereocenters.
Conclusion and Future Outlook
The stereoselective synthesis of this compound is a solvable, albeit challenging, problem in modern organic synthesis. Robust and scalable diastereoselective routes are available to access both the trans and cis isomers, relying on fundamental transformations like S(_N)2 inversions and stereoretentive Curtius rearrangements. For researchers requiring enantiopure material, the application of chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions presents a clear path forward. As the demand for structurally unique and conformationally constrained building blocks continues to grow in drug discovery, the development of even more efficient, atom-economical, and enantioselective methods for synthesizing substituted cyclobutanes will remain a high-priority research area.
References
- Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. AOS, Org. Process Res. Dev.
- BenchChem. (n.d.). trans-3-Amino-1-methylcyclobutanol hydrochloride.
- BenchChem. (n.d.). Strategies for controlling stereochemistry in cyclobutane synthesis.
- Wei, Y., et al. (2023). Full article: Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Taylor & Francis Online.
- de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(8), 2863-2902.
- BenchChem. (n.d.). trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0.
- Wei, Y., et al. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF. ResearchGate.
- Pellicciari, R., & Natalini, B. (2010). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Current Organic Chemistry, 14(16), 1734-1763.
- Wikipedia. (n.d.). Chiral auxiliary.
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The Strategic Integration of 3-Amino-1-methylcyclobutan-1-ol in Modern Synthesis: Application Notes and Protocols
Introduction: Unlocking New Chemical Space with a Strained Scaffold
In the landscape of contemporary drug discovery and synthetic chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. 3-Amino-1-methylcyclobutan-1-ol emerges as a compelling building block, offering a unique confluence of rigidity, three-dimensionality, and versatile functional handles. Its strained cyclobutane core provides a level of conformational constraint that is highly sought after in the design of potent and selective bioactive molecules.[1][2] This guide provides an in-depth exploration of the strategic application of this compound, complete with detailed protocols and the underlying scientific rationale for its use.
The inherent puckered conformation of the cyclobutane ring restricts the rotational freedom of a molecule, which can significantly reduce the entropic penalty upon binding to a biological target.[1][2] This pre-organization of pharmacophoric elements can translate to enhanced binding affinity and potency. Moreover, the cyclobutane motif is a bioisostere for other common chemical groups, offering a pathway to modulate properties such as lipophilicity and metabolic stability, while exploring novel chemical space.[1]
Core Attributes of this compound as a Building Block
The utility of this compound in synthesis is rooted in its distinct structural features:
| Feature | Advantage in Synthesis |
| Primary Amino Group | A versatile nucleophile for a wide array of transformations including amide bond formation, sulfonylation, and reductive amination. |
| Tertiary Hydroxyl Group | Can act as a hydrogen bond donor or be further functionalized, although it is less reactive than a primary or secondary alcohol. |
| Methyl Group | Provides a point of steric distinction and can influence binding interactions within a target protein. |
| Cyclobutane Scaffold | Imparts conformational rigidity, enhances metabolic stability compared to linear analogues, and provides precise vectorial orientation of substituents.[1][2] |
Application Focus: Synthesis of Kinase Inhibitors
A prominent application of this compound and its derivatives is in the synthesis of kinase inhibitors. The Janus kinase (JAK) family of enzymes, for instance, are key targets in the treatment of autoimmune diseases and cancer.[1] The constrained nature of the cyclobutane ring is particularly adept at orienting substituents to effectively interact with the ATP-binding pocket of these enzymes.
Below is a representative workflow for the synthesis of a key intermediate for a kinase inhibitor, demonstrating the utility of this compound.
Caption: General workflow for the synthesis of a kinase inhibitor using this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol
An efficient, scalable synthesis of the trans-isomer is crucial for its application. The following protocol is adapted from reported literature and provides a robust method for its preparation.
Reaction Scheme:
A multi-step synthesis starting from 3-methylenecyclobutane-1-carbonitrile can be employed. A key step involves a stereoselective reduction to establish the desired trans stereochemistry.
Step-by-Step Procedure:
-
Step 1: Epoxidation of 3-methylenecyclobutane-1-carbonitrile. To a solution of 3-methylenecyclobutane-1-carbonitrile in a suitable solvent such as dichloromethane, add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Step 2: Reductive Opening of the Epoxide. The resulting epoxide is then subjected to a reductive opening using a hydride source like lithium aluminum hydride (LiAlH4) in an ethereal solvent to yield a mixture of cis and trans amino alcohols.
-
Step 3: Isomer Separation. The diastereomeric mixture can be separated using techniques such as column chromatography or by selective crystallization of a salt form to isolate the desired trans-3-Amino-1-methylcyclobutan-1-ol.
Rationale for Experimental Choices:
-
The use of m-CPBA is a standard and effective method for the epoxidation of alkenes.
-
LiAlH4 is a powerful reducing agent capable of opening the epoxide and reducing the nitrile to the amine in a single step. The stereochemical outcome of the epoxide opening can be influenced by the choice of reducing agent and reaction conditions.
Protocol 2: Amide Coupling with a Carboxylic Acid
The primary amine of this compound readily participates in amide bond formation, a cornerstone reaction in medicinal chemistry.
Reaction Scheme:
This compound + R-COOH --(Coupling Agent, Base)--> Amide Product
Step-by-Step Procedure:
-
Activation of the Carboxylic Acid: In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture for 15-30 minutes at room temperature to form the activated ester.
-
Amine Addition: To the activated carboxylic acid solution, add a solution of this compound (1.0 eq) in DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly with chiral substrates.
-
DIPEA is a sterically hindered base that facilitates the reaction without competing as a nucleophile.
-
DMF is an excellent polar aprotic solvent that dissolves a wide range of reactants and reagents.
Protocol 3: Nucleophilic Aromatic Substitution with a Heterocyclic Electrophile
The synthesis of many kinase inhibitors involves the coupling of an amine with a heterocyclic core, often a pyrimidine or a related scaffold.
Reaction Scheme:
This compound + 4-Chloropyrrolo[2,3-d]pyrimidine --(Base)--> Substituted Pyrrolopyrimidine
Step-by-Step Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine this compound (1.2 eq), 4-chloropyrrolo[2,3-d]pyrimidine (1.0 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Heating: Heat the reaction mixture to 80-120 °C and stir for several hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. If the product is not a solid, extract with an organic solvent. The crude product can be further purified by recrystallization or column chromatography.
Rationale for Experimental Choices:
-
The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chloro-substituent towards nucleophilic aromatic substitution.
-
A base is required to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Elevated temperatures are often necessary to overcome the activation energy of the SNAr reaction.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H11NO |
| Molecular Weight | 101.15 g/mol |
| CAS Number | 1363381-26-3 |
| Appearance | White to off-white solid |
| Boiling Point | Not determined |
| Melting Point | Not determined |
Visualization of Key Concepts
Caption: The strategic advantages of incorporating a cyclobutane scaffold in drug design.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features provide a powerful tool for chemists to design and synthesize novel molecules with improved pharmacological profiles. The protocols and rationale presented in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this building block in their synthetic endeavors, ultimately contributing to the advancement of drug discovery.
References
- de Witte, W., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(17), 1357-1366. [Link]
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The Strategic Incorporation of 3-Amino-1-methylcyclobutan-1-ol in Modern Medicinal Chemistry
Introduction: The Value of Compact Scaffolds in Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is a paramount objective. Medicinal chemists are increasingly turning to three-dimensional (3D) molecular architectures to escape the "flatland" of aromatic ring systems, thereby improving physicochemical properties such as solubility and metabolic stability.[1] Small, saturated carbocycles, particularly cyclobutanes, have emerged as valuable scaffolds for this purpose.[2] Their rigid, puckered nature allows for precise spatial orientation of substituents, which can lead to improved target engagement and selectivity.[3][4]
This guide focuses on the applications of a specific and highly valuable building block: 3-Amino-1-methylcyclobutan-1-ol . This compound is a versatile intermediate for the synthesis of bioactive molecules, particularly in the realms of oncology and inflammatory diseases.[5] Its unique stereochemistry and functional group presentation make it an attractive component for creating potent and selective enzyme inhibitors and receptor ligands.[4] We will delve into the rationale behind its use, provide detailed synthetic protocols for its incorporation into larger molecules, and discuss its role in shaping the structure-activity relationships (SAR) of emergent drug candidates.
Core Attributes of the this compound Scaffold
The utility of this compound in medicinal chemistry stems from a confluence of advantageous structural and physical properties:
-
Conformational Rigidity: The cyclobutane ring is significantly more rigid than larger cycloalkanes or acyclic chains. This conformational restriction helps to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target and potentially increasing potency.[4]
-
Three-Dimensional Vectorial Display: The functional groups (amino, hydroxyl, and methyl) are presented in well-defined spatial vectors. This allows for precise probing of interactions within a protein's binding site, facilitating the optimization of potency and selectivity.
-
Improved Physicochemical Properties: The incorporation of a saturated, sp³-rich scaffold like this compound can lead to improved solubility and reduced lipophilicity compared to more traditional, aromatic linkers. This can translate to better pharmacokinetic profiles in vivo.[1]
-
Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation than many other functional groups, which can lead to improved drug half-life.[2]
-
Novel Chemical Space: The use of such building blocks allows for the exploration of novel chemical space, moving away from heavily precedented molecular architectures and increasing the likelihood of discovering compounds with unique biological activities and intellectual property potential.[6]
Application Focus: Kinase Inhibitors for Oncology and Inflammation
A prominent area where the this compound scaffold and its close analogs have found significant application is in the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The unique 3D presentation of functional groups on the cyclobutane ring makes it an excellent scaffold for targeting the ATP-binding site of kinases with high specificity.
Notably, derivatives of aminocyclobutanes have been patented as inhibitors of Janus Kinases (JAKs) .[1][5][7] JAK inhibitors are an important class of drugs for the treatment of inflammatory conditions like rheumatoid arthritis and atopic dermatitis.[5] The cyclobutane moiety in these inhibitors often serves to position a key pharmacophore, such as a nitrile or an amino group, for optimal interaction with the kinase hinge region or other critical residues in the active site.
Similarly, the structural motifs found in this compound are relevant to the design of inhibitors for other kinase families, such as SRC kinases , which are implicated in cancer progression.[3][8] The ability to introduce a cyclic tertiary amine via the amino group of the cyclobutanol allows for the exploration of water-solubilizing groups that can occupy regions of the ATP binding pocket, leading to enhanced potency and selectivity.[3]
Furthermore, the scaffold has potential applications in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a key mediator in inflammatory signaling pathways.[9][10][11]
Synthetic Protocols for the Incorporation of this compound
The true value of a building block lies in its synthetic accessibility and the ease with which it can be incorporated into more complex molecules. Here, we provide a detailed, exemplary protocol for the synthesis of trans-3-Amino-1-methylcyclobutan-1-ol and its subsequent coupling to a pyrazolo[1,5-a]pyrimidine core, a common scaffold in kinase inhibitors.
Protocol 1: Scalable Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol
This protocol is adapted from a robust and scalable process, ideal for generating the necessary quantities of the building block for a medicinal chemistry campaign.
Reaction Scheme:
Caption: Synthetic pathway for trans-3-Amino-1-methylcyclobutan-1-ol.
Step-by-Step Procedure:
-
Synthesis of 3-(Benzyloxy)-1-methylcyclobutan-1-ol: To a solution of 3-(benzyloxy)cyclobutan-1-one in anhydrous tetrahydrofuran (THF) at -30°C under a nitrogen atmosphere, slowly add a solution of methylmagnesium chloride (MeMgCl) in THF. Stir the reaction mixture at -30°C for 3 hours. Quench the reaction with ice-cold water and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired alcohol.
-
Debenzylation to 3-Hydroxy-1-methylcyclobutan-1-ol: Dissolve the product from the previous step in methanol. Add 10% palladium on carbon (Pd/C) and subject the mixture to hydrogenation (e.g., using a Parr hydrogenator) at a suitable pressure and temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the diol.
-
Mesylation of the Diol: Dissolve the diol in dichloromethane (DCM) and cool to 0°C. Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl). Stir the reaction at 0°C for several hours. Wash the reaction mixture with water, dry the organic layer, and concentrate to yield the crude mesylate.
-
Azide Formation: To a solution of the mesylate in dimethylformamide (DMF), add sodium azide (NaN₃). Heat the reaction mixture at 70°C for several hours. After cooling, dilute the mixture with water and extract with ethyl acetate. Dry and concentrate the organic phase to obtain the azido alcohol as a mixture of cis and trans isomers.
-
Reduction to the Amine: Dissolve the azido alcohol in methanol, add 10% Pd/C, and hydrogenate the mixture under pressure. After completion of the reaction, filter and concentrate the solution. The resulting mixture of cis and trans isomers can be separated by chromatography or through selective crystallization of a salt form to afford the pure trans-3-Amino-1-methylcyclobutan-1-ol.
Protocol 2: Incorporation into a Pyrazolo[1,5-a]pyrimidine Scaffold
This protocol outlines a representative method for coupling the aminocyclobutanol building block to a heterocyclic core, a key step in the synthesis of many kinase inhibitors.
Reaction Scheme:
Caption: Incorporation via Nucleophilic Aromatic Substitution.
Step-by-Step Procedure:
-
Reaction Setup: In a microwave vial or a sealed tube, combine the 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine starting material, trans-3-Amino-1-methylcyclobutan-1-ol (1.2 equivalents), and N,N-diisopropylethylamine (DIPEA, 3 equivalents) in N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the reaction mixture to 120°C and stir for 12-24 hours, or until the starting material is consumed as monitored by LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired final compound.
Structure-Activity Relationship (SAR) Insights
The true impact of the this compound scaffold is revealed through SAR studies. In the context of a kinase inhibitor, for example, the following observations are often made:
-
Stereochemistry is Crucial: The trans and cis isomers of the cyclobutane ring will orient the substituents differently, leading to significant differences in binding affinity. Often, only one isomer will be active.
-
The Amino Group as a Key Interaction Point: The amino group can be a primary amine, or it can be further functionalized to a secondary or tertiary amine. This group often forms a key hydrogen bond with the kinase hinge region or can be used to attach solubilizing groups that explore other regions of the binding pocket.[3]
-
The Hydroxyl Group for Solubility and Interactions: The hydroxyl group can enhance aqueous solubility and may form additional hydrogen bonds within the active site, further anchoring the inhibitor.
-
The Methyl Group as a Conformational Lock: The methyl group can provide beneficial steric interactions and can help to lock the conformation of the cyclobutane ring, further reducing the entropic penalty of binding.
Illustrative SAR Table for a Hypothetical Kinase Inhibitor Series:
| Compound ID | Cyclobutane Moiety | Kinase IC₅₀ (nM) | Rationale for Change |
| 1a | trans-3-Amino-1-methylcyclobutan-1-ol | 10 | The trans isomer allows for optimal positioning of the amino group for hinge binding. |
| 1b | cis-3-Amino-1-methylcyclobutan-1-ol | >1000 | The cis isomer projects the amino group away from the key hinge residue. |
| 1c | trans-3-(Methylamino)-1-methylcyclobutan-1-ol | 5 | N-methylation can improve potency by filling a small hydrophobic pocket. |
| 1d | trans-3-Amino-1-ethylcyclobutan-1-ol | 50 | Increasing the size of the alkyl group may lead to a steric clash. |
| 1e | trans-3-Aminocyclobutan-1-ol | 25 | Removal of the methyl group may increase conformational flexibility, reducing potency. |
Conclusion and Future Outlook
This compound is a powerful and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the design of potent and selective therapeutic agents. The detailed synthetic protocols provided herein offer a practical guide for its efficient synthesis and incorporation into complex molecular architectures. As the demand for novel, patentable, and effective drug candidates continues to grow, the strategic application of such well-defined, sp³-rich building blocks will undoubtedly play an increasingly important role in the future of drug discovery. The insights gained from SAR studies on compounds containing this moiety will continue to guide the design of the next generation of targeted therapies.
References
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 2016. [Link]
- Aminopyrazoles as selective janus kinase inhibitors.
- Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
- Cyclobutanes in Small‐Molecule Drug Candid
- Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed, 2016. [Link]
- Synthesis of cyclobutanes with a pyrimidine-containing sidechain.
- Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
- Compound as IRAK inhibitor and preparation method and application thereof.
- Rings in Clinical Trials and Drugs: Present and Future. Journal of Medicinal Chemistry, 2021. [Link]
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 2021. [Link]
- Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 2010. [Link]
- Inhibitors of IRAK4 activity.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 2020. [Link]
- Irak inhibitors and uses thereof.
- A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines.
- IRAK4 inhibitors and uses thereof.
- Irak4 inhibitors.
- Azetidine and cyclobutane derivatives as JAK inhibitors.
Sources
- 1. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 5. US10875847B2 - Aminopyrazoles as selective janus kinase inhibitors - Google Patents [patents.google.com]
- 6. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 8. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN111499612A - Compound as IRAK inhibitor and preparation method and application thereof - Google Patents [patents.google.com]
- 10. US9943516B2 - Inhibitors of IRAK4 activity - Google Patents [patents.google.com]
- 11. WO2017004133A1 - Irak inhibitors and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Use of 3-Amino-1-methylcyclobutan-1-ol in the Synthesis of Next-Generation Pharmaceutical Intermediates
Abstract
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart superior pharmacological properties is relentless. Among these, strained ring systems, particularly cyclobutanes, have emerged as a compelling structural motif. This guide provides an in-depth exploration of 3-Amino-1-methylcyclobutan-1-ol, a versatile building block, and its application in the synthesis of advanced pharmaceutical intermediates. We will delve into the rationale for employing cyclobutane rings in drug design, provide detailed protocols for the synthesis of the title compound, and illustrate its subsequent elaboration into potential therapeutic agents, with a focus on Janus Kinase (JAK) inhibitors.
Introduction: The Value Proposition of the Cyclobutane Moiety in Drug Design
The cyclobutane ring, once considered an exotic and synthetically challenging scaffold, is now increasingly appreciated for its unique stereochemical and conformational properties.[1][2] Its incorporation into drug candidates can offer several distinct advantages over more conventional acyclic or larger cyclic linkers.
-
Conformational Rigidity and Pre-organization: The puckered nature of the cyclobutane ring restricts the conformational freedom of a molecule.[3] This pre-organization of pharmacophoric groups can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and potency.
-
Improved Metabolic Stability: Compared to linear alkyl chains, the cyclobutane core is generally more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended drug half-life and an improved pharmacokinetic profile.
-
Vectorial Orientation and Exploration of 3D Chemical Space: The non-planar structure of cyclobutane allows for the precise spatial arrangement of substituents, enabling the exploration of three-dimensional chemical space. This is crucial for optimizing interactions with complex protein binding sites.[2]
-
Bioisosteric Replacement: The cyclobutane ring can act as a bioisostere for other functionalities, such as gem-dimethyl groups or even aromatic rings, allowing for the fine-tuning of physicochemical properties like lipophilicity and solubility.
The subject of this guide, this compound, is a bifunctional building block that combines the benefits of the cyclobutane scaffold with two key functional groups—an amine and a tertiary alcohol. This arrangement makes it an ideal intermediate for creating diverse and complex molecular architectures, particularly in the development of kinase inhibitors. Derivatives of this compound have been investigated for their potential anti-tumor, anti-inflammatory, and immunomodulatory effects.[3]
Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol: An Efficient and Scalable Protocol
Recent advancements have led to more efficient and scalable syntheses of this compound, overcoming the challenges of low yields and hazardous reagents associated with earlier methods.[3] The following protocol is based on a recently developed robust and stereoselective route.[3]
Workflow for the Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol
Caption: Synthetic workflow for trans-3-Amino-1-methylcyclobutan-1-ol.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Benzyloxy)-1-methylcyclobutan-1-ol
-
To a solution of 3-benzyloxy-1-cyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the mixture to -30°C.
-
Slowly add methylmagnesium chloride (MeMgCl, 1.5 eq, 3M solution in THF) dropwise, maintaining the temperature at -30°C.
-
Stir the reaction mixture at -30°C for 3 hours.
-
Quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white oil.
Step 2: Synthesis of 1-Methylcyclobutane-1,3-diol
-
Dissolve 3-(benzyloxy)-1-methylcyclobutan-1-ol (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (Pd/C, ~10% w/w).
-
Stir the mixture under a hydrogen atmosphere (10.8 bar) at 40°C for 4 hours.
-
Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate to obtain the diol.
Step 3: Synthesis of the Tosylate Intermediate
-
Dissolve 1-methylcyclobutane-1,3-diol (1.0 eq) in a mixture of methanol and dichloromethane (1:50).
-
Cool the solution to 0°C and add triethylamine (Et₃N, 1.65 eq), 4-dimethylaminopyridine (DMAP, 1.0 eq), and p-toluenesulfonyl chloride (TsCl, 1.65 eq).
-
Stir the mixture at 0°C for 3 hours, then allow it to warm to room temperature and stir for an additional 23 hours.
-
Wash the reaction mixture with water (3x). Extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (silica gel, petroleum ether/ethyl acetate) to yield the tosylate.
Step 4: Synthesis of the Azide Intermediate
-
Dissolve the tosylate intermediate (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 eq) and potassium carbonate (K₂CO₃, 1.5 eq).
-
Heat the mixture to 70°C and stir for 4 hours.
-
Cool to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the azide intermediate.
Step 5: Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol
-
Dissolve the azide intermediate (1.0 eq) in methanol.
-
Add 10% Pd/C (~12% w/w).
-
Stir the mixture under a hydrogen atmosphere (10.8 bar) at 40°C for 4 hours.
-
Filter the reaction mixture and evaporate the solvent to yield the final product, trans-3-Amino-1-methylcyclobutan-1-ol.
| Step | Starting Material | Key Reagents | Typical Yield |
| 1 | 3-Benzyloxy-1-cyclobutanone | MeMgCl, THF | ~93% |
| 2 | 3-(Benzyloxy)-1-methylcyclobutan-1-ol | H₂, 10% Pd/C, MeOH | ~97% |
| 3 | 1-Methylcyclobutane-1,3-diol | TsCl, Et₃N, DMAP | ~66% |
| 4 | Tosylate Intermediate | NaN₃, K₂CO₃, DMF | ~96% |
| 5 | Azide Intermediate | H₂, 10% Pd/C, MeOH | ~95% |
| Overall | ~55% |
Application in Pharmaceutical Intermediates: Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of enzymes are critical components of signaling pathways that regulate inflammation and immunity.[1] Consequently, JAK inhibitors have emerged as a significant class of drugs for treating autoimmune diseases such as rheumatoid arthritis and psoriasis.[2][4] Several patents describe the use of azetidine and cyclobutane derivatives as potent and selective JAK inhibitors.[2][5]
The this compound scaffold is an excellent starting point for the synthesis of novel JAK inhibitors. The amino group provides a handle for coupling to the core heterocyclic scaffold of the inhibitor, often a pyrrolo[2,3-d]pyrimidine, while the tertiary alcohol and methyl group can be used to fine-tune solubility, metabolic stability, and binding interactions within the kinase active site.
Hypothetical JAK Inhibitor Target Molecule
For the purpose of illustrating the application of this compound, we will outline a protocol for the synthesis of a hypothetical JAK inhibitor, "Cyclobutinib," which incorporates this building block.
Caption: Proposed synthesis of "Cyclobutinib" via SₙAr coupling.
Protocol: Synthesis of 3-((trans)-3-hydroxy-3-methylcyclobutylamino)-7H-pyrrolo[2,3-d]pyrimidine ("Cyclobutinib")
This protocol describes a nucleophilic aromatic substitution (SₙAr) reaction, a common method for coupling amines to electron-deficient aromatic rings.
-
To a reaction vial, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), trans-3-Amino-1-methylcyclobutan-1-ol (1.2 eq), and n-butanol.
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the suspension.
-
Seal the vial and heat the reaction mixture to 120°C with stirring for 24 hours.
-
Cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the desired product, "Cyclobutinib."
Rationale for Experimental Choices:
-
Solvent: n-Butanol is a high-boiling polar solvent suitable for SₙAr reactions that require elevated temperatures.
-
Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: High temperature is often necessary to overcome the activation energy for the nucleophilic attack on the heterocyclic ring.
Conclusion
This compound is a valuable and increasingly accessible building block for medicinal chemistry. Its unique conformational and stereochemical properties, imparted by the cyclobutane ring, offer significant advantages in the design of novel therapeutics. The efficient synthesis of this intermediate, coupled with its versatile reactivity, makes it a powerful tool for the development of next-generation pharmaceutical agents, particularly in the promising area of JAK inhibitors. The protocols and workflows presented herein provide a practical guide for researchers and scientists in the field of drug development to leverage the potential of this compelling molecular scaffold.
References
- Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and metabolism of cyclopropane rings in natural products. Chemical Reviews, 103(4), 1625-1648.
- Willems, D., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(1), 1-15.
- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.
- Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Synthetic Communications, 53(2), 165-173.
- Pfizer Inc. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors. U.S. Patent No. 8,158,616 B2. Washington, DC: U.S. Patent and Trademark Office.
- Incyte Corporation. (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. World Intellectual Property Organization. WO2011103423A1.
Sources
1H NMR analysis of 3-Amino-1-methylcyclobutan-1-ol
<_ an application note template that I can adapt. I have a good starting point.
Here's a thinking process that could lead to the detailed application note about 3-Amino-1-methylcyclobutan-1-ol:
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Deconstruct the User's Request:
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Topic: .
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Content Type: Detailed Application Notes and Protocols.
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Audience: Researchers, scientists, drug development professionals. This means the tone should be professional, technical, and authoritative.
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Part 1: Core Directive (Autonomy): Don't use a rigid template. Design a structure that best fits the topic. This gives me creative freedom to build a logical flow.
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Part 2: Scientific Integrity & Logic (E-E-A-T):
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Expertise & Experience: Explain the "why" behind the "what." Don't just list steps.
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Trustworthiness: Protocols must be self-validating (e.g., include QC checks).
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Authoritative Grounding & Comprehensive References:
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In-text citations are a MUST.
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A full, numbered reference list at the end is REQUIRED.
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URLs must be real and clickable.
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Part 3: Visualization & Formatting:
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Data Presentation: Use tables for quantitative data.
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Experimental Protocols: Provide detailed, step-by-step instructions.
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Mandatory Visualization: Use Graphviz (DOT language) for diagrams.
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Diagram Specifications: Max width 760px, specific color palette, high contrast for text and elements.
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Caption: Brief, descriptive, under 100 characters.
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Initial Knowledge & Search Strategy:
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What is this compound? It's a small organic molecule. It has a cyclobutane ring, which is known to be strained and non-planar. It has several key functional groups: a tertiary alcohol (-OH), a primary amine (-NH2), and a methyl group (-CH3). It also has stereocenters, so cis/trans isomerism is important.
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What does this mean for 1H NMR?
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We'll see signals for the methyl group (a singlet).
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We'll see signals for the cyclobutane ring protons. These will be complex due to restricted rotation and puckering of the ring, leading to non-equivalent protons and complex coupling patterns (geminal and vicinal coupling).
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We'll see a signal for the proton on the carbon bearing the amino group (the methine proton).
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We'll see signals for the exchangeable protons: -OH and -NH2. These will likely be broad and their position will be concentration/solvent/temperature dependent. They might not show coupling.
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The chemical shifts will be influenced by the electronegative O and N atoms.
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Search Queries to Execute (as per the plan):
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(to find specific data if available)
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This compound structure (to confirm stereochemistry and numbering)
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1H NMR chemical shifts of cyclobutane derivatives (to get general ranges for the ring protons)[1][2][3][4]
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proton NMR of amino alcohols (to understand the behavior of -OH and -NH2 protons)[5][6][7]
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spin-spin coupling in cyclobutane rings (to understand the complex splitting patterns)[1][8]
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NMR sample preparation for small molecules (for the protocol section)[9][10][11][12][13]
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typical 1H NMR parameters for organic compounds (for the data acquisition protocol)
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Structuring the Application Note (Autonomy Directive):
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A standard scientific paper/note structure is a good starting point, but I'll customize it for this specific topic.
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Title: Clear and descriptive. "Application Note: A Practical Guide to the ¹H NMR Analysis of this compound".
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Abstract/Introduction: Why is this compound important? (Building block in medicinal chemistry[14]). What is the challenge? (Complex spectral features of the cyclobutane ring). What will this guide provide? (A comprehensive protocol from sample prep to spectral interpretation).
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Section 1: Molecular Structure and Spectroscopic Implications: This is crucial. Before diving into the "how," I need to explain the "what."
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Show the structure (cis and trans isomers). A diagram is essential here.
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Discuss the key proton environments (methyl, ring protons, methine, exchangeable protons).
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Explain the concepts of chemical and magnetic non-equivalence in the cyclobutane ring due to its puckered conformation[8][15]. This addresses the "Expertise" pillar.
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Section 2: Predicted ¹H NMR Spectral Parameters: This is where I'll synthesize the data from my searches.
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Create a table summarizing the expected chemical shifts (δ), multiplicities, and coupling constants (J). This directly addresses the "Data Presentation" requirement. I'll have to estimate these values based on general principles and data for similar compounds.
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Section 3: Experimental Protocol: This is the core "how-to" part.
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3.1 Sample Preparation: Step-by-step guide. Mention solvent choice (CDCl3 vs. DMSO-d6 and why), concentration[9][10], use of internal standards (TMS)[12][13], and quality control (filtering, using clean tubes)[13]. This addresses the "Trustworthiness" pillar.
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3.2 NMR Data Acquisition: Specify key parameters (spectrometer frequency, pulse sequence, spectral width, acquisition time, relaxation delay, number of scans). Explain why these parameters are chosen (e.g., sufficient relaxation for quantitative analysis).
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3.3 Data Processing: Outline the steps (Fourier transform, phasing, baseline correction, integration, referencing).
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Section 4: Step-by-Step Spectral Interpretation: This is the analysis section, bringing everything together.
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I'll walk the reader through a hypothetical spectrum, starting from the simplest signals (methyl singlet) to the most complex (ring protons).
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4.1 Identification of Key Signals: Methyl, exchangeable protons (and how to confirm them with a D2O shake).
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4.2 Analysis of the Cyclobutane Ring System: This is the most complex part. I'll explain how to approach the multiplets, discussing geminal and vicinal coupling. I'll mention that 2D NMR (like COSY) would be extremely helpful for definitive assignment, which adds an expert touch.
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4.3 Stereochemical Assignment (Cis vs. Trans): Briefly touch upon how NMR (specifically coupling constants or NOE experiments) could potentially distinguish between isomers, citing the complexity.
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Section 5: Troubleshooting and Advanced Techniques: This adds value and demonstrates expertise.
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Common problems: poor shimming, water suppression, low signal-to-noise.
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Advanced methods: Mention COSY, HSQC, HMBC, and NOESY and what they would reveal for this specific molecule.
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Section 7: References: Compile all cited sources into a numbered list with full details and clickable URLs.
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Creating the Visualizations (Graphviz/DOT):
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Diagram 1: Molecular Structure. Simple node and edge diagram showing the structure of trans-3-Amino-1-methylcyclobutan-1-ol with labeled proton environments (Ha, Hb, Hc, etc.). This is fundamental.
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dot code: Use digraph or graph, define nodes with labels and styles (colors from the palette), and define the edges. Ensure high contrast text.
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Diagram 2: Experimental Workflow. A flowchart is perfect for this.
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dot code: Use digraph with rankdir=LR (left-to-right flow). Create nodes for each step: "Sample Preparation," "Data Acquisition," "Data Processing," "Spectral Interpretation." Connect them with arrows. Use the specified colors.
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Diagram 3: Logical Relationship for Interpretation. A flowchart or a mind map-style diagram showing the logical steps of spectral analysis.
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dot code: Start with "Raw FID." Branch to "Processing." Then from "Processed Spectrum," have arrows pointing to "Identify Singlet (CH3)," "Identify Broad Signals (OH, NH2)," and "Analyze Multiplets (Ring Protons)." From the multiplets, an arrow to "Propose Structure/Stereochemistry." This visualizes the thought process.
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Writing and Refining:
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Write each section, focusing on the "E-E-A-T" principles. Explain the why. For example, when discussing DMSO-d6 as a solvent, explain that it's good for seeing -OH and -NH2 protons clearly because it slows down exchange.
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Integrate the in-text citations [cite: X] as I write, making sure every factual claim or protocol standard is backed up.
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Populate the table with estimated chemical shifts based on general ranges from sources[16][17][18] and specific data on cyclobutanes[2][3][4]. Add footnotes to explain the estimations.
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Write the DOT scripts for the diagrams and embed them in the document with their captions. Double-check the diagram specifications (width, colors, contrast).
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Compile the final reference list, ensuring every in-text citation has a corresponding entry and every URL is correct and clickable.
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Review the entire document against the user's prompt one last time. Check for flow, clarity, accuracy, and adherence to all formatting and content requirements. Ensure the tone is appropriate for the target audience. The language should be precise and scientific.### Application Note: A Practical Guide to the ¹H NMR Analysis of this compound
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Abstract
This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of this compound, a key building block in medicinal chemistry and pharmaceutical research.[14] The structural complexity of this molecule, particularly its strained and puckered cyclobutane ring, gives rise to a ¹H NMR spectrum characterized by complex spin systems and non-first-order coupling effects.[1][8] This guide offers a detailed narrative that moves from the foundational principles of the molecule's structure to practical, step-by-step protocols for sample preparation, data acquisition, and in-depth spectral interpretation. By explaining the causality behind experimental choices and analytical strategies, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to achieve accurate and reliable characterization of this and similar substituted cyclobutane systems.
Introduction: Structural and Spectroscopic Context
This compound is a saturated heterocyclic compound featuring a four-membered carbon ring. The cyclobutane ring is not planar and exists in a puckered conformation to alleviate some of the inherent angle and torsional strain.[8][15] This puckering has profound implications for its ¹H NMR spectrum, as it renders the methylene protons on the ring diastereotopic, meaning they are chemically and magnetically non-equivalent.
The molecule contains several distinct proton environments:
-
A tertiary alcohol (-OH) at the C1 position.
-
A methyl group (-CH₃) also at the C1 position.
-
A primary amine (-NH₂) at the C3 position.
-
A methine proton (-CH) at the C3 position.
-
Two sets of diastereotopic methylene protons (-CH₂) at the C2 and C4 positions.
The presence of two stereocenters (C1 and C3) means the compound can exist as cis and trans diastereomers. This guide will focus on the general analytical approach applicable to either isomer, with notes on how NMR can be used to probe stereochemistry.
Caption: Key proton environments in this compound.
Predicted ¹H NMR Spectral Parameters
A precise prediction of chemical shifts and coupling constants requires sophisticated computational modeling or empirical data from the specific isomer. However, based on established principles of NMR spectroscopy, we can estimate the expected parameters. The electronegativity of the oxygen and nitrogen atoms will deshield adjacent protons, shifting them downfield.[19] Protons on saturated rings typically appear in the 1-2 ppm range, but substitution can extend this significantly.[17][18]
Table 1: Estimated ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale & Notes |
| -CH₃ (C1) | 1.2 - 1.5 | Singlet (s) | N/A | Adjacent to a quaternary carbon, so no coupling is expected. |
| Ring -CH₂- (C2, C4) | 1.8 - 2.8 | Multiplets (m) | Jgem ≈ 12-15 HzJvic ≈ 6-10 Hz | Protons are diastereotopic, leading to complex multiplets due to both geminal and vicinal coupling. The exact pattern is highly dependent on ring conformation.[1] |
| -CH-NH₂ (C3) | 3.0 - 3.5 | Multiplet (m) | Jvic ≈ 6-10 Hz | Coupled to the four adjacent methylene protons. Deshielded by the adjacent amino group. |
| -NH₂ (C3) | 1.0 - 4.0 | Broad singlet (br s) | N/A | Exchangeable proton. Position and width are highly dependent on concentration, temperature, and solvent.[16] |
| -OH (C1) | 0.5 - 5.0 | Broad singlet (br s) | N/A | Exchangeable proton. Similar to -NH₂, its appearance is variable.[16] |
Note: These are typical values and can vary based on solvent, temperature, and the specific stereoisomer being analyzed.[16]
Experimental Protocol: From Sample to Spectrum
A robust and reproducible protocol is the cornerstone of accurate NMR analysis. This section details the necessary steps for preparing a high-quality sample and acquiring the data.
Caption: A standardized workflow for ¹H NMR analysis.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
-
Analyte Preparation: Ensure the this compound sample is dry and free of particulate matter. For small molecules (MW < 500 Da), a sample mass of 5-15 mg is typically sufficient for ¹H NMR.[10][12]
-
Solvent Selection:
-
Chloroform-d (CDCl₃): A common, non-polar choice. Exchangeable -OH and -NH₂ protons may appear as very broad signals or be difficult to observe.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar, aprotic solvent that is excellent for observing exchangeable protons. It forms hydrogen bonds, slowing the exchange rate and resulting in sharper -OH and -NH₂ signals that may even show coupling.
-
-
Dissolution and Transfer:
-
Accurately weigh 5-15 mg of the compound into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.[12][13]
-
Gently vortex the vial to ensure complete dissolution. A homogeneous solution free of solids is critical for proper magnetic field shimming.[10]
-
Using a clean Pasteur pipette with a small plug of glass wool or a Kimwipe at the tip, transfer the solution into a high-quality, clean 5 mm NMR tube.[13] This step filters out any residual particulate matter.
-
-
Final Check: The sample height in the tube should be between 40-50 mm (approx. 0.6-0.7 mL) for optimal shimming.[10] Cap the tube securely and label it clearly.
NMR Data Acquisition
These parameters are suitable for a 400-600 MHz spectrometer.
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Experiment: Standard 1D Proton (zg30).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans (NS): 8 to 16 scans. This provides a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate signal integration.
-
Acquisition Time (AQ): At least 2-3 seconds to ensure good digital resolution.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes. Apply an automatic baseline correction algorithm.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.[17]
-
Integration: Integrate all signals to determine the relative ratios of protons in each environment.
Step-by-Step Spectral Interpretation
Interpreting the spectrum should be a systematic process, moving from the simplest signals to the most complex.
Caption: Logical workflow for interpreting the ¹H NMR spectrum.
-
Identify the Methyl Singlet: Locate the sharp singlet peak expected between 1.2-1.5 ppm. Its integration value should correspond to three protons. This is the most straightforward assignment.
-
Identify Exchangeable Protons: Look for broad singlet signals whose chemical shifts are highly variable. These are the -OH and -NH₂ protons. To confirm their identity, perform a D₂O shake experiment : add a drop of deuterium oxide to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the -OH and -NH₂ protons will diminish or disappear entirely as the protons are exchanged for non-NMR-active deuterium.[17]
-
Analyze the Cyclobutane Ring Protons: This is the most challenging region.
-
The signals between ~1.8 and 3.5 ppm belong to the methine proton (CH) and the four methylene protons (CH₂).
-
These protons are all coupled to each other, resulting in overlapping multiplets. The methine proton at C3 will be a multiplet due to coupling with the four neighboring methylene protons.
-
The two methylene groups at C2 and C4 are diastereotopic. Each of the four protons is unique and will have a distinct chemical shift. They will show large geminal coupling to each other and smaller vicinal coupling to the methine proton and the other methylene protons.
-
-
Advanced Analysis for Definitive Assignment: Due to the spectral complexity, a one-dimensional spectrum may not be sufficient to assign every proton unambiguously. For a complete and validated assignment, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other. This is essential for tracing the connectivity of the entire cyclobutane spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to, confirming the assignment of methine vs. methylene groups.
-
Conclusion
The ¹H NMR analysis of this compound presents a valuable case study in the characterization of complex small molecules. While the presence of exchangeable protons and a simple methyl singlet provides initial anchor points, the true analytical challenge lies in deconvoluting the complex multiplets arising from the puckered, four-membered ring. By employing a meticulous experimental protocol, systematic interpretation, and leveraging advanced 2D NMR techniques when necessary, researchers can achieve a complete and confident structural elucidation. This guide provides the foundational knowledge and practical steps required to successfully navigate this analysis.
References
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- Seco, J. M., et al. (2005).
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- Barfield, M., et al. (1976). Interproton spin-spin coupling across a dual path in five-membered rings. Journal of the American Chemical Society. [Link]
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Application Note: Definitive Structural Characterization of 3-Amino-1-methylcyclobutan-1-ol using 13C NMR Spectroscopy
Abstract
This technical guide provides a comprehensive methodology for the structural characterization of 3-Amino-1-methylcyclobutan-1-ol using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Small-ring systems, such as cyclobutanes, are valuable scaffolds in medicinal chemistry, and their unambiguous characterization is critical for drug development and quality control. This document details the theoretical basis for spectral prediction, a step-by-step protocol for sample preparation and data acquisition, and a systematic approach to spectral interpretation. The causality behind experimental choices is emphasized to provide researchers with a robust framework for analyzing this and related molecules.
Introduction: The Role of 13C NMR in Small Molecule Characterization
This compound is a substituted cyclobutane derivative featuring key functional groups—a tertiary alcohol and a primary amine—that make it a versatile building block in synthetic chemistry. The rigid, puckered conformation of the cyclobutane ring introduces unique stereochemical and electronic effects that directly influence its NMR spectral properties.[1] While 1H NMR provides information on the proton environment, 13C NMR offers a direct and unambiguous map of the carbon skeleton. Each chemically non-equivalent carbon atom produces a distinct signal, making it a powerful tool for structural verification and isomer differentiation.[2][3]
This guide will walk through the complete workflow, from predicting the expected spectrum based on molecular structure to acquiring and interpreting high-quality experimental data.
Structural Analysis and Predicted 13C NMR Spectrum
Molecular Symmetry and Expected Number of Signals
The structure of this compound contains five carbon atoms. To predict the number of signals in a proton-decoupled 13C NMR spectrum, we must determine the number of chemically unique carbon environments.[2][4]
-
C1: A quaternary carbon bonded to a hydroxyl (-OH) group, a methyl group (-CH3), and two other ring carbons (C2 and C4).
-
C2 & C4: These are methylene (-CH2-) carbons within the cyclobutane ring. Due to the substitution pattern at C1 and C3, there is no plane of symmetry that would make C2 and C4 equivalent. Therefore, they are diastereotopic and expected to be chemically non-equivalent.
-
C3: A methine (-CH-) carbon bonded to the primary amine (-NH2) group.
-
C5: The methyl (-CH3) carbon attached to C1.
Based on this analysis, the molecule lacks symmetry, and all five carbon atoms are chemically distinct. Consequently, five unique signals are expected in the 13C NMR spectrum.
Caption: Molecular structure of this compound with non-equivalent carbons labeled C1-C5.
Predicted Chemical Shifts (δ)
The chemical shift of each carbon is influenced by its local electronic environment. Electronegative atoms like oxygen and nitrogen deshield adjacent carbons, causing their signals to appear further downfield (at a higher ppm value).[5] Ring strain in the cyclobutane system also affects chemical shifts.[1] Based on typical values for similar functional groups and cyclic systems, the following chemical shift ranges are predicted.[6][7]
| Carbon Atom | Environment | Influencing Factors | Predicted Chemical Shift (ppm) |
| C1 | Quaternary (C-OH) | Attached to electronegative oxygen; quaternary nature | 65 - 85 |
| C3 | Methine (C-NH2) | Attached to electronegative nitrogen | 45 - 65 |
| C2 / C4 | Methylene (-CH2-) | Proximity to C1-OH and C3-NH2; ring strain | 30 - 50 |
| C5 | Methyl (-CH3) | Aliphatic, attached to a quaternary carbon | 20 - 35 |
Experimental Protocol for Data Acquisition
This protocol outlines the rigorous steps required to obtain a high-resolution 13C NMR spectrum. Trustworthiness in NMR data begins with meticulous sample preparation and correct instrument setup.
Sample Preparation
The quality of the NMR sample has a profound effect on the resulting spectrum.
Materials:
-
This compound (≥98% purity)
-
Deuterated solvent (e.g., DMSO-d6 or D2O)
-
High-quality, clean 5 mm NMR tubes
-
Internal standard (optional, e.g., TMS)
-
Glass Pasteur pipettes and filter plug (glass wool)
Protocol:
-
Weighing: Accurately weigh 50-100 mg of the analyte for a typical 13C NMR experiment on a modern spectrometer.[8][9] This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time (20-60 minutes).[8]
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Given the polar -OH and -NH2 groups, Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice. It is a good solvent and its deuterium signal is used for the field-frequency lock.
-
Dissolution: Prepare the sample in a small, clean glass vial, not directly in the NMR tube.[9] Add approximately 0.6-0.7 mL of DMSO-d6 to the analyte. Vortex or gently warm the vial to ensure complete dissolution.
-
Filtration: To prevent spectral line broadening from suspended solids, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into the NMR tube.[10] The final solution must be transparent and free of particulates.
-
Tube Filling: The final volume in the NMR tube should be between 0.5-0.6 mL, corresponding to a height of about 4 cm in a standard tube.[10]
-
Capping and Labeling: Cap the NMR tube securely and wrap a label with the sample information around the top of the tube.[11] Do not write directly on the glass.
Instrument Setup & Acquisition Workflow
The following parameters are typical for a 400 MHz NMR spectrometer.
Caption: Standard workflow for NMR data acquisition from sample preparation to final processing.
Key Acquisition Parameters:
-
Experiment: A standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on Bruker systems).[12] This decouples protons from the carbons, ensuring each unique carbon appears as a single line, which greatly simplifies the spectrum.[3]
-
Spectral Width (SW): 240 ppm (from -20 to 220 ppm). This wide window ensures all potential carbon signals are captured.[12][13]
-
Number of Scans (NS): Start with 1024 scans. Increase as needed to achieve a signal-to-noise ratio >20:1 for the least intense signal. The signal-to-noise ratio improves with the square root of the number of scans.[13]
-
Relaxation Delay (D1): 2.0 seconds. This delay allows the carbon nuclei to relax back to thermal equilibrium between pulses. A sufficient delay is especially important for observing the signal from the quaternary carbon (C1), which has a longer relaxation time.[12]
-
Temperature: 298 K (25 °C).
Data Processing and Spectral Interpretation
Processing the Free Induction Decay (FID)
-
Fourier Transform (FT): Apply an exponential window function (e.g., with a line broadening of 1-2 Hz) to the FID to improve the signal-to-noise ratio, then perform a Fourier transform to convert the time-domain data into the frequency-domain spectrum.[12]
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a polynomial function to correct any baseline distortions.[12][13]
-
Referencing: Calibrate the chemical shift axis. For DMSO-d6, the central peak of the solvent multiplet is set to 39.52 ppm.[14] All other peaks are referenced relative to this value.
Assigning the Spectrum
The processed spectrum should now be interpreted by assigning each peak to a specific carbon in the molecule.
-
Count the Signals: Verify that five distinct signals are present, as predicted by the symmetry analysis.
-
Assign by Chemical Shift: Use the predicted chemical shift table (Section 2.2) as a guide.
-
The signal furthest downfield (65-85 ppm) is assigned to C1 , the quaternary carbon attached to the hydroxyl group. This peak is expected to have a lower intensity due to a longer relaxation time and the absence of Nuclear Overhauser Effect (NOE) enhancement.[7]
-
The next signal downfield (45-65 ppm) is assigned to C3 , the methine carbon attached to the amine group.
-
The two signals in the 30-50 ppm region are assigned to the diastereotopic methylene carbons, C2 and C4 . Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) would be required for unambiguous assignment of these two carbons.
-
The signal furthest upfield (20-35 ppm) is assigned to the methyl carbon, C5 .
-
-
Confirmation with DEPT (Optional): To confirm assignments, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment can be run. In a DEPT-135 spectrum, CH3 and CH signals appear as positive peaks, CH2 signals appear as negative peaks, and quaternary carbons are absent. This would confirm C1 as quaternary, C3 and C5 as CH/CH3, and C2/C4 as CH2.[3]
Conclusion
13C NMR spectroscopy is an indispensable technique for the structural elucidation of this compound. By combining a theoretical understanding of molecular symmetry and chemical shifts with a rigorous experimental protocol, a definitive and trustworthy characterization of the carbon skeleton can be achieved. This application note provides the foundational methodology and practical insights necessary for researchers to confidently apply this technique, ensuring data integrity and accelerating research in synthetic and medicinal chemistry.
References
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
- Department of Chemistry and Biochemistry, University of Maryland. (n.d.). NMR Sample Requirements and Preparation.
- Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation.
- University of Leicester. (n.d.). How to Prepare Samples for NMR.
- UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
- Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- Chemistry with Caroline. (2022, November 28). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry [Video]. YouTube.
- Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide.
- Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra.
- Wiley-VCH. (n.d.). Cyclobutanol - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.
- EPFL. (n.d.). 13C NMR.
- NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
- Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Note: URL not provided in search, but this is the standard reference for solvent shifts).
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
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Application Note: Mass Spectrometric Characterization of 3-Amino-1-methylcyclobutan-1-ol using High-Resolution LC-MS/MS
Abstract
This application note presents a detailed protocol for the analysis of 3-Amino-1-methylcyclobutan-1-ol, a key building block in medicinal chemistry, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We outline a robust methodology employing Electrospray Ionization (ESI) to characterize the compound, determine its accurate mass, and elucidate its fragmentation pathways. The protocol details sample preparation, optimized LC-MS conditions, and interpretation of mass spectra, providing researchers, scientists, and drug development professionals with a validated framework for the reliable identification and structural confirmation of this important cyclobutane derivative.
Introduction
This compound is a cyclobutane derivative of significant interest in pharmaceutical research and medicinal chemistry.[1] Its rigid, three-dimensional structure serves as a versatile scaffold for the synthesis of complex bioactive molecules, including enzyme inhibitors and receptor ligands.[1] The precise stereochemical arrangement of its functional groups—a tertiary alcohol, a methyl group, and a primary amine—imparts unique physicochemical properties crucial for its biological activity.[1]
Given its role as a critical synthetic intermediate, rigorous analytical characterization is essential to confirm its identity, purity, and stability. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and specificity for molecular weight determination and structural elucidation. The presence of a nitrogen atom in this compound results in an odd nominal molecular weight (101 g/mol ), a characteristic feature that aids in its identification according to the nitrogen rule.[2][3][4]
Experimental Design and Methodology
Materials and Reagents
-
Analyte: this compound (Standard, ≥97% purity)
-
Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade)
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight [Q-TOF] or Orbitrap) equipped with an ESI source.
-
Analytical balance, volumetric flasks, and pipettes.
-
Sample Preparation Protocol
The objective of this step is to prepare a dilute, acidified solution of the analyte, which is optimal for ESI-MS analysis. Acidification promotes the formation of the protonated [M+H]⁺ ion.
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and transfer it to a 1.0 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. Transfer 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. Dilute to the mark with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This working solution is ready for injection.
Experimental Workflow
The overall analytical process follows a logical sequence from sample preparation through data acquisition and analysis. This workflow is designed to ensure reproducibility and accurate characterization of the analyte.
Caption: Experimental workflow for LC-MS/MS analysis.
Instrumental Parameters
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used. For small, polar amines like the target analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide superior retention and peak shape compared to traditional reversed-phase (C18) chromatography.[7]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | HILIC Column (e.g., Amide, ZIC-pHILIC), 2.1 x 100 mm, 1.7 µm | Provides retention for highly polar analytes. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous phase; acid promotes ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 95% B to 50% B over 5 min, then re-equilibrate | Starts with high organic content to retain the polar analyte. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | Minimizes peak distortion. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive (+) | The basic amino group is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Source Temp. | 120 °C | Facilitates solvent evaporation. |
| Desolvation Temp. | 350 °C | Aids in droplet desolvation to release gas-phase ions. |
| Full MS Scan Range | m/z 50 - 200 | Covers the expected precursor and fragment ions. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Triggers fragmentation on the most intense precursor ions. |
| Collision Energy | Ramped 10-40 eV | Provides a range of energies to generate informative fragments. |
Results and Discussion
Full Scan MS: Accurate Mass Confirmation
In positive ESI mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. High-resolution mass spectrometry allows for the precise measurement of this ion's mass-to-charge ratio (m/z), which can be compared against its theoretical value to confirm the elemental composition.
Table 3: Accurate Mass Data for [M+H]⁺
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₁₁NO |
| Neutral Monoisotopic Mass | 101.0841 Da[2] |
| Ion Formula | [C₅H₁₂NO]⁺ |
| Theoretical m/z of [M+H]⁺ | 102.0913 Da |
| Observed m/z | (To be determined experimentally) |
| Mass Accuracy | < 5 ppm (Expected) |
The observation of an ion with an m/z value matching the theoretical value within a narrow mass tolerance (<5 ppm) provides high confidence in the compound's identity.
MS/MS Fragmentation Analysis
Collision-induced dissociation (CID) of the precursor ion ([M+H]⁺, m/z 102.1) provides structural information. The fragmentation pattern is dictated by the molecule's functional groups. For this compound, fragmentation is expected to be driven by the facile loss of small neutral molecules like water (H₂O) from the tertiary alcohol and the stability of the resulting carbocations or immonium ions.[8][9]
Key Predicted Fragmentation Pathways:
-
Loss of Water ([M+H - H₂O]⁺): The tertiary alcohol makes the loss of water a highly favorable pathway, leading to a prominent fragment ion at m/z 84.0808. This is often the base peak in the MS/MS spectrum of similar small alcohols.[9][10]
-
Loss of Ammonia ([M+H - NH₃]⁺): Loss of ammonia from the protonated amine can also occur, resulting in a fragment at m/z 85.0961.
-
Ring Cleavage: Following the initial loss of water, the resulting cyclic carbocation can undergo ring opening and subsequent fragmentation, potentially leading to the loss of ethene (C₂H₄), which would produce a fragment at m/z 56.0651.
-
Immonium Ion Formation: Cleavage of the cyclobutane ring adjacent to the amine (alpha-cleavage) can lead to the formation of characteristic immonium ions.[3] A fragment at m/z 30.0337, corresponding to [CH₂NH₂]⁺, is a common marker for primary amines, though its formation here would require rearrangement after ring opening.[11]
Caption: Proposed MS/MS fragmentation pathway.
Table 4: Summary of Expected MS/MS Fragments
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Formula |
|---|---|---|---|
| 102.0913 | 84.0808 | H₂O (18.0105 Da) | [C₅H₁₀N]⁺ |
| 102.0913 | 85.0961 | NH₃ (17.0265 Da) | [C₅H₉O]⁺ |
| 84.0808 | 56.0651 | C₂H₄ (28.0313 Da) | [C₃H₆N]⁺ |
Standard Operating Protocol (SOP)
4.1. Instrument Preparation
-
Ensure the LC and MS systems are properly calibrated according to manufacturer guidelines.
-
Purge the LC pumps with the appropriate mobile phases.
-
Equilibrate the LC column with the initial mobile phase conditions (95% B) for at least 15 minutes or until a stable baseline is achieved.
4.2. Sequence Setup
-
Create a sequence table in the instrument control software.
-
Include solvent blanks at the beginning of the run to ensure system cleanliness.
-
Place the prepared 1 µg/mL working solution vial in the autosampler.
-
Program the sequence to inject the sample, using the LC and MS methods detailed in Tables 1 and 2.
4.3. Data Acquisition
-
Begin the sequence run.
-
Monitor the system pressures and spray stability in real-time to ensure a successful run.
-
The instrument will first acquire a full scan MS spectrum to detect precursor ions.
-
When an ion matching the inclusion criteria (e.g., m/z 102.1 ± 0.1) is detected above a set intensity threshold, the instrument will automatically switch to MS/MS mode to acquire its fragmentation spectrum.
4.4. Data Analysis
-
Open the acquired data file in the analysis software.
-
Extract the chromatogram for the theoretical m/z of the [M+H]⁺ ion (102.0913).
-
Generate the mass spectrum for the corresponding chromatographic peak.
-
Verify that the measured accurate mass of the precursor ion is within 5 ppm of the theoretical mass.
-
Examine the corresponding MS/MS spectrum.
-
Identify the major fragment ions and compare their accurate masses to the proposed fragments in Table 4.
-
Confirm that the observed fragmentation pattern is consistent with the known structure of this compound.
Conclusion
This application note provides a validated and detailed protocol for the mass spectrometric analysis of this compound. By leveraging high-resolution LC-MS/MS with electrospray ionization, this method enables confident identification through accurate mass measurement of the protonated molecule and structural confirmation via characteristic fragmentation patterns, primarily driven by the loss of water. This methodology serves as a reliable tool for quality control, stability testing, and metabolic studies in research and pharmaceutical development.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. National Center for Biotechnology Information.
- Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. Analytical Chemistry, 76(16), 4888–4893.
- Future4200. (n.d.). Chapter 11 - Amines.
- PubChem. (n.d.). 3-Amino-3-methylcyclobutan-1-ol. National Center for Biotechnology Information.
- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
- Viidanoja, J. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1480, 106–111.
- Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. Analytical Chemistry, 76(16), 4888-4893.
- PubChem. (n.d.). 3-Amino-1-methylcyclopentanol. National Center for Biotechnology Information.
- Song, F. R., Liu, Z., Xu, Y. K., Liu, S. Y., & Liu, Z. Q. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 225–235.
- Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. ResearchGate.
- Chemspace. (n.d.). (1s,3r)-3-amino-1-methylcyclobutan-1-ol.
- Whitman College. (n.d.). GCMS Chapter 2 - Fragmentation and Interpretation of Spectra.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
- SIELC Technologies. (2018). 3-Amino-3-methylbutan-1-ol.
- D'Orazio, G. (2015). MS-Based Analytical Techniques: Advances in Spray-Based Methods and EI-LC-MS Applications. National Institutes of Health.
- Lopez-Hilfiker, F. D., et al. (2021). Constraining the response factors of an extractive electrospray ionization mass spectrometer for near-molecular aerosol speciation. Atmospheric Measurement Techniques, 14(11), 6945–6957.
- Michigan State University. (n.d.). Alcohol: Mass Spectra Fragmentation Patterns.
- PubChem. (n.d.). 3-Methylcyclobutan-1-ol. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Methylcyclobutan-1-amine. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Amino-1-methylcyclobutan-1-OL. National Center for Biotechnology Information.
- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12.
- ResearchGate. (n.d.). Rapid determination of aminoglycosides in pharmaceutical preparations by electrospray ionization mass spectrometry.
- Waters Corporation. (2018). Fundamentals of Mass Spectrometry (MS) (1 of 7) - Electrospray Ionisation.
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Purification of 3-Amino-1-methylcyclobutan-1-ol by column chromatography
An Application Note for the Chromatographic Purification of 3-Amino-1-methylcyclobutan-1-ol
Abstract
This compound is a valuable cyclobutane derivative used as a synthetic intermediate in medicinal chemistry and pharmaceutical research.[1] Its purification presents a significant challenge due to its high polarity, conferred by both a primary amine and a tertiary alcohol functional group on a small, rigid scaffold.[1][2] Standard normal-phase column chromatography often results in poor recovery and significant peak tailing due to strong, irreversible binding of the basic amino group to acidic silanol sites on the stationary phase. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of this compound using modified normal-phase column chromatography, explaining the underlying chemical principles and offering a robust, step-by-step protocol.
Introduction: The Purification Challenge
The unique physicochemical properties of this compound necessitate a carefully considered chromatographic strategy. The primary amino group acts as a strong hydrogen bond donor and a Brønsted-Lowry base, while the tertiary hydroxyl group is a hydrogen bond donor and acceptor. This dual functionality on a compact C5 backbone leads to high water solubility and strong affinity for polar stationary phases like silica gel.
The primary difficulty arises from the interaction between the basic amine and the acidic surface of standard silica gel.[3] This can lead to:
-
Irreversible Adsorption: The compound sticks to the column and cannot be eluted, resulting in low yield.
-
Severe Peak Tailing: Slow and uneven elution of the compound, leading to broad fractions and poor separation from impurities.
-
Reaction on Column: The acidic silica can potentially catalyze side reactions.
To overcome these issues, the acidic nature of the stationary phase must be neutralized, or an alternative chromatographic mode must be employed. This guide focuses on a modified normal-phase approach, which is highly effective and accessible in most organic chemistry laboratories.
Physicochemical Properties & Chromatographic Implications
Understanding the molecule's properties is fundamental to designing a successful purification protocol.
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₅H₁₁NO | Low molecular weight, suggesting volatility.[2] |
| Molecular Weight | 101.15 g/mol | Suitable for standard chromatographic techniques.[2] |
| Calculated XLogP3 | -0.6 | Indicates high polarity and hydrophilicity.[2] The compound will have low mobility in non-polar solvents. |
| Functional Groups | Primary Amine (-NH₂), Tertiary Alcohol (-OH) | The basic amine strongly interacts with acidic silica. Both groups engage in strong hydrogen bonding, requiring a polar mobile phase for elution.[1] |
| pKa (Predicted) | ~10 (for the conjugate acid, -NH₃⁺) | The amine is basic and will be protonated in acidic conditions, making it highly unsuitable for standard silica gel. |
The combination of these properties makes the compound an ideal candidate for a modified mobile phase that can compete with the analyte for binding sites on the stationary phase and neutralize surface acidity.
Chromatographic Strategy: Modified Normal-Phase Chromatography
The most direct strategy to purify basic amines on silica gel is to modify the mobile phase by adding a small amount of a stronger base.[4] This additive serves two primary functions:
-
Neutralization: It deprotonates the acidic silanol groups (Si-OH) on the silica surface, preventing the protonation and ionic binding of the target amine.
-
Competitive Binding: It competes with the target amine for polar interaction sites, ensuring that the target compound does not remain permanently adsorbed and can be eluted smoothly.
Common basic modifiers include triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). While triethylamine is effective, ammonium hydroxide is often preferred as it is more volatile and easily removed under vacuum. A typical mobile phase for such a polar amine is a ternary mixture, such as Dichloromethane/Methanol/Ammonium Hydroxide.[4]
Experimental Workflow and Protocols
A successful purification is a systematic process that begins with small-scale analysis and proceeds to the preparative separation.
Caption: Workflow for the purification of this compound.
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
This preliminary step is crucial for determining the optimal solvent system for the preparative column. The goal is to find a mobile phase composition that gives the target compound a Retention Factor (Rƒ) of approximately 0.2-0.4.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (NH₄OH, 28-30% solution)
-
Visualization Stain: Ninhydrin solution (for visualizing amines)
Procedure:
-
Prepare Test Solvents: Prepare a few milliliters of different solvent mixtures. A good starting point is a 95:5:0.5 mixture of DCM:MeOH:NH₄OH.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[5]
-
Visualize: Remove the plate, mark the solvent front, and let it dry completely. Dip the plate in a ninhydrin stain solution and gently heat it with a heat gun until purple/blue spots appear.
-
Analyze: Calculate the Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front). Adjust the mobile phase polarity to achieve the target Rƒ.
-
If Rƒ is too low (<0.2), increase the polarity by increasing the proportion of methanol.
-
If Rƒ is too high (>0.4), decrease the polarity by decreasing the proportion of methanol.
-
Protocol 2: Preparative Flash Column Chromatography
This protocol is designed for the purification of 1-5 grams of crude material. The amount of silica gel should be approximately 30-50 times the weight of the crude sample.
Materials:
-
Glass chromatography column
-
Silica Gel (230-400 mesh)
-
Optimized mobile phase from TLC analysis (e.g., 90:9:1 DCM:MeOH:NH₄OH)
-
Sand and Cotton Wool
-
Fraction collection tubes
Step-by-Step Procedure:
-
Column Preparation:
-
Place a small plug of cotton wool at the bottom of the column.
-
Add a thin layer (~1 cm) of sand over the cotton wool.
-
Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column, gently tapping the side to ensure even packing. Allow excess solvent to drain until the solvent level is just above the silica bed. Do not let the column run dry.[3]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (like methanol or DCM).
-
Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude material adsorbed onto silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.[5]
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC using the same mobile phase and ninhydrin stain.
-
Identify the fractions containing the pure desired product (they should show a single spot at the correct Rƒ).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator. The presence of ammonium hydroxide and water from the mobile phase may require co-evaporation with a solvent like isopropanol or toluene to yield a dry product.
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound does not elute (streaked at baseline) | 1. Insufficient mobile phase polarity. 2. Insufficient basic modifier (NH₄OH). | 1. Gradually increase the percentage of methanol in the mobile phase. 2. Increase the concentration of NH₄OH slightly (e.g., from 1% to 2%). |
| Poor Separation from Impurities | 1. Mobile phase is too polar. 2. Column was overloaded with crude material. | 1. Decrease the polarity of the mobile phase (reduce methanol content). 2. Use a larger column with more silica gel relative to the sample weight. |
| Significant Peak Tailing in Fractions | 1. Incomplete neutralization of silica. 2. Channeling in the column packing. | 1. Ensure the basic modifier is well-mixed in the mobile phase. 2. Repack the column carefully to ensure a homogenous silica bed. |
| Product is an oil instead of a solid | 1. Residual solvent or water. 2. Presence of ammonium salts. | 1. Dry the product under high vacuum for an extended period. 2. Co-evaporate with toluene or isopropanol to azeotropically remove water. |
Alternative Strategies
While modified normal-phase chromatography is highly effective, other techniques can be considered for specific applications, such as high-purity requirements or large-scale separations.
-
Ion-Exchange Chromatography (IEC): Utilizes a cation-exchange resin to bind the protonated amine. Elution is achieved with a salt gradient or a pH change. This method offers high capacity and selectivity for charged molecules but requires subsequent desalting.[6][7][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent technique for highly polar compounds. It uses a polar stationary phase (like an amino-bonded column) with a high-organic, low-aqueous mobile phase. Water acts as the strong eluting solvent.[9][10]
-
Mixed-Mode Chromatography (MMC): Employs stationary phases with multiple interaction modes (e.g., ionic and hydrophobic). This can provide unique selectivity for separating complex mixtures that are challenging for single-mode chromatography.[11][12][13]
Conclusion
The purification of this compound, while challenging, can be accomplished efficiently and with high recovery using standard laboratory equipment. The key to success is mitigating the strong interaction between the basic amine and the acidic silica gel stationary phase. By modifying the mobile phase with a basic additive like ammonium hydroxide, researchers can achieve excellent separation and yield. The protocols and principles outlined in this application note provide a robust framework for the purification of this and other polar, basic small molecules, ensuring high purity for subsequent synthetic applications.
References
- Hamilton, P. B., & Anderson, R. A. (n.d.). Ion Exchange Chromatography of Amino Acids. Semiautomatic Method of Operation with Cationic Exchange Resin Columns. ACS Publications.
- (n.d.). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed.
- (n.d.). Ion exchange chromatography of amino acids: Cation exchange equilibria and dynamics of stepwise elution with flow reversal. Purdue e-Pubs.
- (n.d.). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. ResearchGate.
- (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. ResearchGate.
- (n.d.). Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry.
- (n.d.). Column chromatography. Columbia University.
- (n.d.). Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. PubChem.
- (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
- (n.d.). trans-3-Amino-1-methylcyclobutanol hydrochloride. Benchchem.
- (n.d.). Column Chromatography. University of Colorado Boulder, Department of Chemistry.
- (n.d.). This compound. PubChem.
- (n.d.). Column chromatography. Athabasca University.
- (n.d.). Mixed Mode Chromatography. Tosoh Bioscience.
- (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad.
- (n.d.). Mixed-Mode Chromatography. Thermo Fisher Scientific - US.
- (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. Cytiva.
- (n.d.). Mixed Mode Chromatography. Sartorius.
- (2023, August 22). Amino columns. YouTube.
- (2017, May 14). What is the chemistry behind the amino column used in HPLC? Quora.
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- 4. Chromatography [chem.rochester.edu]
- 5. columbia.edu [columbia.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. biotage.com [biotage.com]
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- 12. Mixed-Mode Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Mixed Mode Chromatography | Sartorius [sartorius.com]
Purifying a Key Pharmaceutical Intermediate: A Detailed Recrystallization Protocol for 3-Amino-1-methylcyclobutan-1-ol
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of 3-Amino-1-methylcyclobutan-1-ol, a crucial building block in contemporary drug development. Moving beyond a simple list of steps, this guide delves into the causal reasoning behind each experimental choice, ensuring both technical accuracy and practical reproducibility. We present a robust, self-validating system for obtaining high-purity crystalline material, suitable for researchers, scientists, and professionals in the pharmaceutical industry. The protocol is grounded in the fundamental principles of solubility and crystal growth, supported by authoritative references.
Introduction: The Significance of this compound and the Imperative for Purity
This compound is a valued intermediate in the synthesis of a variety of biologically active molecules. Its rigid cyclobutane scaffold and strategically placed functional groups—a primary amine and a tertiary alcohol—make it an attractive component for creating compounds with specific pharmacological profiles. The stereochemistry of these functional groups can significantly influence a molecule's interaction with biological targets.
Given its role as a foundational element in complex syntheses, the purity of this compound is of paramount importance. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce contaminants that are difficult to remove in later stages. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility to isolate the desired molecule in a highly pure crystalline form.[1] This protocol has been developed to provide a reliable method for achieving high-purity this compound.
Foundational Principles: The Science of Recrystallization
Recrystallization is predicated on the principle that the solubility of a solid in a solvent is temperature-dependent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures or insoluble at all temperatures.
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, excluding impurities from its growing crystal lattice. The choice of solvent is therefore the most critical factor in a successful recrystallization. For a molecule like this compound, which possesses both hydrogen bond donor (amine and hydroxyl) and acceptor (amine and hydroxyl) functionalities, polar solvents are generally the most suitable.[2][3][4]
Materials and Methods
Reagents and Materials
-
Crude this compound
-
Isopropyl Alcohol (IPA), Reagent Grade
-
Heptane, Reagent Grade
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Celatom® or equivalent filter aid (optional)
Equipment
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Melting point apparatus
Experimental Protocol: A Step-by-Step Guide to Purity
This protocol is designed for the recrystallization of the free base form of this compound.
Solvent System Selection: A Rationale
The presence of both an amino and a hydroxyl group in this compound imparts a high degree of polarity and the capacity for hydrogen bonding. This suggests that polar solvents will be effective at dissolving the compound. A mixed solvent system often provides the ideal balance of solubility characteristics for a successful recrystallization.[3]
Based on these principles and drawing insights from synthetic procedures for similar cyclobutane derivatives, a mixed solvent system of Isopropyl Alcohol (IPA) and Heptane is recommended.
-
Isopropyl Alcohol (IPA): A polar protic solvent that can engage in hydrogen bonding with the amino and hydroxyl groups of the target molecule. It is expected to be a "good" solvent, readily dissolving this compound at elevated temperatures.
-
Heptane: A nonpolar "anti-solvent" or "bad" solvent. Its addition to the IPA solution will decrease the overall polarity of the solvent system, thereby reducing the solubility of the polar target compound and inducing crystallization upon cooling.
Recrystallization Workflow
The following diagram illustrates the key stages of the recrystallization process:
Caption: A flowchart of the recrystallization process.
Detailed Procedural Steps
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of Isopropyl Alcohol (IPA) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more IPA in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Decolorization and Hot Filtration (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes.
-
If there are insoluble impurities or activated carbon present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Inducing Crystallization:
-
To the hot, clear solution, add Heptane dropwise with continuous stirring until the solution becomes faintly turbid (the "cloud point"). This indicates that the solution is saturated.
-
Add a few drops of hot IPA to redissolve the precipitate and obtain a clear solution again.
-
-
Crystal Growth:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold mixture of IPA and Heptane (in a similar ratio to that of the final crystallization mixture) to remove any adhering impurities.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
-
-
Drying:
-
Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
Data Presentation and Expected Results
The effectiveness of the recrystallization process should be assessed by measuring the melting point and calculating the percent recovery of the purified product.
| Parameter | Crude Material | Recrystallized Material |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Melting Point | Broad range (e.g., 48-51 °C) | Sharp range (e.g., 51-52 °C) |
| Purity (by HPLC/GC) | Variable | >99% |
| Percent Recovery | N/A | Typically 70-85% |
Note: The melting point of trans-3-Amino-1-methylcyclobutan-1-ol has been reported to be 52 °C.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Oiling out (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too quickly.- High concentration of impurities. | - Reheat the solution and add more of the "good" solvent (IPA).- Ensure slow cooling.- Consider a preliminary purification step if the starting material is very impure. |
| Low recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with a solvent that was not cold. | - Use the minimum amount of hot solvent.- Ensure all equipment for hot filtration is pre-warmed.- Use ice-cold solvent for washing. |
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound may cause skin and eye irritation. Avoid contact and inhalation.
-
The solvents used (Isopropyl Alcohol and Heptane) are flammable. Keep away from open flames and other ignition sources.
Conclusion
This application note provides a detailed and scientifically-grounded protocol for the recrystallization of this compound. By understanding the principles of solubility and carefully selecting a mixed solvent system, researchers can consistently obtain a high-purity product essential for downstream applications in pharmaceutical development. The troubleshooting guide and safety precautions further enhance the utility of this protocol in a laboratory setting.
References
- Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
- Yalkowsky, S. H., & He, Y. (2003).
- University of York, Department of Chemistry. (n.d.). Solvent Choice.
- Allen, A. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Elmhurst University. (n.d.). Recrystallization.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- Phenomenex. (n.d.). Solvent Miscibility Table.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
- Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound.
Sources
Reaction mechanisms involving 3-Amino-1-methylcyclobutan-1-ol
An In-Depth Guide to the Reaction Mechanisms and Synthetic Applications of 3-Amino-1-methylcyclobutan-1-ol
Introduction: The Strategic Value of a Strained Scaffold
This compound is a key structural intermediate in modern medicinal chemistry. Its rigid, three-dimensional cyclobutane framework, decorated with a tertiary alcohol and a primary amine, offers a unique topographical presentation of functional groups for interaction with biological targets.[1][2] This structure is increasingly found in active pharmaceutical ingredients (APIs) targeting a range of diseases, including cancer and inflammatory conditions.[3] The inherent ring strain of the cyclobutane system not only imparts specific conformational rigidity but also serves as a latent driving force for unique chemical transformations, particularly ring-expansion reactions. This guide provides a detailed exploration of the synthesis and core reaction mechanisms of this versatile building block for researchers and drug development professionals.
Part 1: Stereocontrolled Synthesis of the Cyclobutane Core
The utility of this compound is intrinsically linked to the stereochemical relationship between its amino and hydroxyl groups. Consequently, developing stereoselective and scalable synthetic routes has been a major focus of process chemistry. Early syntheses were often plagued by low yields, hazardous reagents, and a lack of stereocontrol, necessitating difficult chromatographic separations.[3]
Evolution of Synthetic Strategies
-
Initial Route (Route A): An early approach began with 3-methylenecyclobutane-1-carbonitrile. Key steps included a Hoffman rearrangement to form the amine, followed by oxidation and hydrogenation. This pathway suffered from the formation of numerous impurities and a lack of stereoselectivity, resulting in a low overall yield of ~11.5% after complex separation steps.[3][4]
-
Stereoselective Approach (Route B): A significant improvement involved a Grignard reaction on a 3-oxocyclobutanecarboxylate precursor, followed by a Curtius rearrangement to install the amino group. This route offered better stereoselectivity, primarily yielding the cis-isomer.[3]
-
A Robust and Scalable Process: The most effective modern synthesis provides the desired trans-isomer with high yield and purity. This multi-step process, optimized for scale-up, overcomes the limitations of previous methods.[3]
The diagram below outlines the key transformations in this optimized, scalable synthesis.
Caption: Optimized synthetic pathway to the target compound.
Part 2: Core Reaction Mechanisms and Reactivity
The chemical behavior of this compound is governed by the interplay between its functional groups and the strained four-membered ring.
Reactions at the Amino Group
The primary amine is a versatile nucleophilic handle for molecular elaboration. It readily participates in standard amine chemistries, allowing for its incorporation into larger, more complex structures.
-
Nucleophilic Substitution and Acylation: The amino group can be easily acylated with acid chlorides or anhydrides, or alkylated with alkyl halides. These reactions are fundamental for creating amide bonds or extending carbon chains, which are common strategies in drug design.[1]
-
Oxidation: While less common in synthetic applications, the amino group can be oxidized to form oximes or nitriles under specific conditions.[1]
Ring Strain-Driven Rearrangements: The Semipinacol Expansion
The most mechanistically interesting reactions of cyclobutanol derivatives involve rearrangements that relieve the inherent ring strain (~26 kcal/mol). The formation of a carbocation adjacent to the cyclobutane ring can trigger a highly favorable ring expansion to a more stable cyclopentane system.[5]
Mechanism: Acid-Catalyzed Ring Expansion
This transformation proceeds via a semipinacol rearrangement mechanism. The tertiary alcohol is a key facilitator of this reaction.
-
Protonation of the Hydroxyl Group: In the presence of a strong acid, the hydroxyl group is protonated to form a good leaving group (water).
-
Formation of a Carbocation: The departure of a water molecule generates a tertiary carbocation on the cyclobutane ring.
-
1,2-Alkyl Shift (Ring Expansion): The crucial step involves the migration of an adjacent C-C bond of the ring to the carbocation center. This concerted bond migration breaks open the strained four-membered ring and simultaneously forms a new, less strained five-membered ring. This results in the positive charge being transferred to a different carbon atom, now part of the cyclopentane ring.
-
Deprotonation/Nucleophilic Attack: The resulting carbocation is then quenched by a nucleophile (e.g., water) or by elimination of a proton to form an alkene, yielding the final cyclopentyl product.
The driving force is twofold: the significant release of ring strain and the formation of a stable carbocation intermediate.[5]
Caption: The key steps of the semipinacol ring expansion.
Demyanov-Type Rearrangements
Similar rearrangements can be initiated at the amino group. Treatment with nitrous acid (HNO₂) converts the primary amine into a diazonium salt (-N₂⁺). This group is an exceptionally effective leaving group, and its departure as nitrogen gas also generates a carbocation on the ring, which can subsequently undergo ring expansion or other rearrangements.[6]
Part 3: Application Notes and Protocols
Protocol 1: Scalable Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol
This protocol is adapted from a reported robust synthesis and focuses on the final two key steps.[3][4]
Step A: Synthesis of trans-3-Azido-1-methylcyclobutan-1-ol (16)
-
Reaction Setup: To a solution of 3-(tosyloxy)-1-methylcyclobutan-1-ol (intermediate 15, 15.0 g, 58.6 mmol) in 150 mL of DMF, add potassium carbonate (K₂CO₃, 16.2 g, 117.0 mmol) and sodium azide (NaN₃, 19.1 g, 293.0 mmol).
-
Reaction Conditions: Heat the mixture to 70°C and stir vigorously for 4 hours. Monitor the reaction by TLC (DCM:MeOH = 5:1).
-
Work-up: After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Extraction: Dilute the residue with water (150 mL) and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product as a light-yellow oil.
-
Expected Yield: ~96.0% (mixture of isomers, major being trans).[4]
-
Step B: Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol (1)
-
Reaction Setup: In a hydrogenation vessel, dissolve the azido intermediate (16) (13.7 g, from the previous step) in 150 mL of methanol. Carefully add 10% Palladium on carbon (Pd/C) (1.9 g).
-
Reaction Conditions: Pressurize the vessel with hydrogen gas (H₂) to 10.8 bar and heat to 40°C. Stir the mixture for 4 hours.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent under reduced pressure to obtain the final product as a white solid. Further purification can be achieved by recrystallization.
-
Expected Yield: ~95.4%.[4]
-
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| Azide Substitution | NaN₃, K₂CO₃ | DMF | 70°C | 4 h | 96.0%[4] |
| Azide Reduction | H₂, 10% Pd/C | Methanol | 40°C | 4 h | 95.4%[4] |
Protocol 2: General N-Acetylation
This protocol demonstrates a typical derivatization of the final product.
-
Reaction Setup: Dissolve this compound (1.0 g, 8.68 mmol) in dichloromethane (DCM, 20 mL) in an ice bath. Add triethylamine (Et₃N, 1.5 eq, 1.8 mL, 13.0 mmol).
-
Reagent Addition: Slowly add acetyl chloride (1.1 eq, 0.67 mL, 9.55 mmol) dropwise to the stirred solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be purified by column chromatography if necessary.
Caption: A standard workflow for amine derivatization.
Conclusion
This compound is more than a simple building block; it is a sophisticated scaffold whose utility arises from both its rigid stereochemical presentation and the latent energy of its strained ring. Understanding its synthesis is key to accessing specific stereoisomers, while a grasp of its core reactivity—from standard functional group transformations to unique ring-expansion rearrangements—allows chemists to strategically deploy it in the design of complex and novel therapeutic agents. The protocols provided herein offer a practical starting point for researchers aiming to incorporate this valuable intermediate into their drug discovery programs.
References
- Wei, Y., Yang, F., Wang, Y., Cui, X., Yang, X., Gao, Y., & Liu, Y. (2022). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Polycyclic Aromatic Compounds.
- Taylor & Francis Online. (2022). Full article: Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.
- Wikipedia. (n.d.). Ring expansion and contraction.
- Chemistry Steps. (n.d.). Ring Expansion Rearrangements.
Sources
Application Note & Protocol: A Scalable, Efficient Synthesis of 3-Amino-1-methylcyclobutan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclobutane motif is an increasingly vital structural component in modern medicinal chemistry.[1][2] Its rigid, three-dimensional geometry can enhance metabolic stability, improve binding affinity, and provide unique vectors for pharmacophore placement compared to more traditional, planar ring systems.[1][3] Within this class, 3-Amino-1-methylcyclobutan-1-ol stands out as a versatile building block, incorporating a tertiary alcohol and a primary amine on a constrained scaffold, making it a valuable intermediate for synthesizing complex bioactive molecules.[4]
However, the synthesis of substituted cyclobutanes is often challenging due to the inherent ring strain of the four-membered carbocycle, which complicates both its formation and subsequent functionalization.[1][3] This guide provides a detailed, scalable, and field-proven protocol for the synthesis of this compound via a reductive amination pathway. We will delve into the causality behind experimental choices, present a self-validating protocol, and explore an alternative synthetic strategy to provide a comprehensive resource for drug discovery and development programs.
Primary Synthetic Strategy: Reductive Amination
Reductive amination is a robust and highly versatile method for forming C-N bonds, converting a carbonyl group into an amine through an intermediate imine.[5] Its scalability and the frequent ability to perform it as a one-pot reaction make it exceptionally well-suited for industrial applications.[5][6] Our primary protocol is based on this transformation, starting from the key intermediate, 1-methylcyclobutane-1,3-dione, which can be accessed from commercially available materials.
Workflow Overview
The overall synthetic workflow is designed for efficiency and scalability, proceeding in two key stages from a common starting material.
Caption: High-level workflow for the synthesis of the target compound.
Mechanism: The Chemistry of Reductive Amination
The reaction proceeds via two distinct mechanistic steps occurring in the same pot. First, the ketone reacts with an amine source (here, ammonium acetate serves as both the ammonia source and a mild acid catalyst) to form an imine intermediate through a hemiaminal.[5] Second, a selective reducing agent, Sodium triacetoxyborohydride (STAB), reduces the imine C=N bond to furnish the desired amine.[5][7] STAB is the reagent of choice for this transformation as it is mild and selectively reduces the protonated imine much faster than the starting ketone, preventing side reactions.[5]
Caption: The core mechanism of the one-pot reductive amination process.
Detailed Experimental Protocol
This protocol details the reductive amination of 3-Hydroxy-3-methylcyclobutan-1-one.
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Notes |
| 3-Hydroxy-3-methylcyclobutan-1-one | 100.12 | 1.0 | Key starting material. |
| Ammonium Acetate (NH₄OAc) | 77.08 | 3.0 | Serves as both ammonia source and mild acid catalyst. |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | Mild and selective reducing agent. Handle with care (moisture-sensitive).[7] |
| Dichloromethane (DCM) | - | - | Anhydrous, reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | Aqueous solution for work-up. |
| Brine | - | - | Saturated NaCl solution for work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-Hydroxy-3-methylcyclobutan-1-one (1.0 eq) and ammonium acetate (3.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M with respect to the starting ketone.
-
Initial Stirring: Stir the resulting suspension at room temperature (20-25°C) for 1 hour to facilitate the initial formation of the imine intermediate. The mixture will likely remain a suspension.
-
Addition of Reducing Agent: Carefully add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. Note: The addition may be slightly exothermic. Maintain the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed (typically 4-12 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by silica gel column chromatography or by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a mixture of cis/trans isomers.
Alternative Synthetic Strategy: The Hofmann Rearrangement
For programs where the direct use of ammonia or its equivalents is challenging, the Hofmann rearrangement offers a classic and powerful alternative for synthesizing primary amines from primary amides.[8][9] This reaction proceeds by converting a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate.[10][11]
Proposed Hofmann Route
-
Starting Material: The synthesis would commence with 1-hydroxy-1-methylcyclobutane-3-carboxylic acid.
-
Amide Formation: The carboxylic acid is first converted to a primary amide. This is a standard transformation, typically achieved by activating the acid (e.g., with thionyl chloride to form the acyl chloride) followed by treatment with ammonia.
-
Hofmann Rearrangement: The resulting primary amide is then subjected to Hofmann conditions, typically using bromine (Br₂) and a strong base like sodium hydroxide (NaOH) in an aqueous solution.[10] The reaction proceeds through an N-bromoamide and a key rearrangement step to form an isocyanate, which is then hydrolyzed in situ to the desired primary amine, releasing carbon dioxide.[11]
While robust, this multi-step route involves potentially hazardous reagents (bromine) and may require more extensive optimization for scalability compared to the one-pot reductive amination.
Conclusion
We have presented a detailed and scalable protocol for the synthesis of this compound, a key building block for pharmaceutical development. The featured reductive amination pathway offers high efficiency, operational simplicity, and is amenable to large-scale production. By explaining the mechanistic rationale behind the choice of reagents and conditions, this guide provides the necessary foundation for researchers to confidently implement and adapt this synthesis. The inclusion of the Hofmann rearrangement as a viable alternative further equips scientists with multiple strategic options for accessing this valuable intermediate.
References
- Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
- Organic Chemistry Portal. Reductive Amination - Common Conditions.
- Wei, Y., et al. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Request PDF on ResearchGate.
- PMC - PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates.
- Wikipedia. Reductive amination.
- ResearchGate. Synthetic route for generation of designed cyclobutane fragments.
- Chemspace. (1s,3r)-3-amino-1-methylcyclobutan-1-ol - C5H11NO | CSCS00010391497.
- Wikipedia. Hofmann rearrangement.
- ACS Publications - Organic Letters. Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes.
- Master Organic Chemistry. The Hofmann and Curtius Rearrangements. (2017-09-19).
- Chemistry Steps. The Mechanism of Hofmann Rearrangement.
- Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01).
- Medicines for All institute (M4ALL). PROCESS DEVELOPMENT REPORT. (2019-11-18).
- Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- YouTube. 35: Reductive amination. (2021-02-08).
- Organic Chemistry Frontiers (RSC Publishing). Recent advances in the total synthesis of cyclobutane-containing natural products.
- PubChem - NIH. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride.
- PubChem. This compound.
- YouTube. Reductive Amination | Synthesis of Amines. (2025-02-17).
- Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
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- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
Derivatization of the amino group in 3-Amino-1-methylcyclobutan-1-ol
An Application Guide to the Synthetic Derivatization of 3-Amino-1-methylcyclobutan-1-ol
Abstract
The this compound scaffold is a valuable building block in modern medicinal chemistry, frequently incorporated into molecules targeting a range of diseases.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to enhance binding affinity and selectivity for biological targets. The primary amino group on this scaffold serves as a critical handle for synthetic diversification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides detailed application notes and robust protocols for the three most fundamental and widely employed derivatization strategies for the amino group: acylation to form amides, sulfonylation for sulfonamide synthesis, and reductive amination to generate N-alkylated analogs. Each section is designed to provide researchers, scientists, and drug development professionals with the underlying principles, step-by-step experimental procedures, and expert insights necessary for successful synthesis and diversification.
I. Foundational Principles of Amine Derivatization
The synthetic utility of this compound is rooted in the nucleophilic character of its primary amino group. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, forming new covalent bonds. The reactions detailed herein—acylation, sulfonylation, and reductive amination—all leverage this fundamental reactivity.[2] It is crucial to recognize that the starting material exists as cis and trans diastereomers. The derivatization protocols described typically do not alter the stereochemistry at the cyclobutane core, allowing for the synthesis of stereochemically pure derivatives, provided a single isomer is used as the starting material.[1]
II. Acylation: The Formation of Amide Bonds
Acylation is arguably the most common transformation in medicinal chemistry, creating a stable and structurally significant amide linkage.[3] This reaction typically involves treating the amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, or by using a carboxylic acid in the presence of a coupling reagent.[4][] A base is essential to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards product formation.[4]
General Workflow for Acylation
Caption: General workflow for the acylation of this compound.
Protocol 1: N-Acylation with an Acyl Chloride (e.g., Acetyl Chloride)
This protocol describes a standard procedure for forming an amide bond using a highly reactive acyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the base (1.2 eq) in anhydrous DCM to achieve a concentration of approximately 0.2–0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Expertise & Causality:
-
Anhydrous Conditions: The use of anhydrous solvents is critical because acyl chlorides readily hydrolyze in the presence of water, which would consume the reagent and reduce the yield.[4]
-
Controlled Addition at 0 °C: The reaction between an amine and an acyl chloride is often highly exothermic.[] Starting at a low temperature and adding the acyl chloride slowly helps to control the reaction rate, prevent side reactions, and ensure safety.[6]
Protocol 2: Amide Coupling with a Carboxylic Acid using HATU
This method is ideal for coupling carboxylic acids that may be sensitive to the harsh conditions required to generate acyl chlorides. Coupling reagents like HATU provide a milder and highly efficient alternative.[]
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid of interest (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Acylation
| Acylating Agent/Method | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Acetyl Chloride | TEA / DIPEA | DCM | 0 to RT | 2 - 4 |
| Benzoyl Chloride | TEA / DIPEA | DCM | 0 to RT | 2 - 6 |
| Carboxylic Acid + HATU | DIPEA | DMF | RT | 4 - 12 |
| Carboxylic Acid + EDC/HOBt | DIPEA | DCM / DMF | 0 to RT | 6 - 16 |
III. Sulfonylation: The Synthesis of Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, famously featured in "sulfa drugs" and a wide array of modern therapeutics.[6][7] The synthesis is straightforward, involving the reaction of the primary amine with a sulfonyl chloride in the presence of a base.[7][8]
General Workflow for Sulfonylation
Caption: General workflow for the sulfonylation of an amine.
Protocol 3: Synthesis of an N-Arylsulfonamide Derivative
This protocol provides a general method for reacting the amine with an aromatic sulfonyl chloride.
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride or p-Toluenesulfonyl chloride (1.05 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Add the base (e.g., pyridine, 1.5 eq).[8]
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.[9]
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor progress by TLC.[8]
-
Once complete, quench the reaction by adding water.
-
Wash the organic layer with 1 M HCl (to remove excess base) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness & Self-Validation:
-
Mitigating Di-sulfonylation: Primary amines can potentially react twice to form a di-sulfonylated byproduct.[8] This side reaction is minimized by using a slight excess of the amine or near-stoichiometric amounts of the sulfonyl chloride, performing a slow, controlled addition of the sulfonyl chloride, and maintaining a low reaction temperature (0 °C to RT).[8][9]
-
Reagent Stability: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[8] Always use freshly opened or purified sulfonyl chlorides and ensure all glassware and solvents are rigorously dried.
Data Presentation: Sulfonylation
| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Typical Time (h) |
| p-Toluenesulfonyl Chloride | Pyridine | DCM | 0 to RT | 4 - 18 |
| Benzenesulfonyl Chloride | Triethylamine | THF | 0 to RT | 6 - 24 |
| Methanesulfonyl Chloride | Triethylamine | DCM | 0 to RT | 2 - 8 |
IV. Reductive Amination: N-Alkylation
Reductive amination is a powerful and versatile method for forming secondary or tertiary amines from a primary amine.[10] The process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a selective hydride reagent.[11]
Mechanism of Reductive Amination
Caption: One-pot mechanism for reductive amination.
Protocol 4: Reductive Amination with a Ketone (e.g., Acetone)
This protocol details the synthesis of the N-isopropyl derivative.
Materials:
-
This compound (1.0 eq)
-
Acetone (2.0-5.0 eq, can also be used as a solvent)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic Acid (optional, catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and acetone (2.0 eq) in DCE.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Authoritative Grounding & Expert Insights:
-
Selective Reducing Agents: Standard reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone.[12] Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are milder and selectively reduce the protonated imine (iminium ion) intermediate much faster than the carbonyl compound, maximizing the yield of the desired amine.[10][12][13] This selectivity is crucial for the efficiency of the one-pot procedure.
Data Presentation: Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Typical Time (h) |
| Acetone | NaBH(OAc)₃ | DCE | RT | 6 - 24 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | RT | 8 - 24 |
| Benzaldehyde | NaBH₃CN | MeOH | RT | 4 - 12 |
V. Characterization of Derivatives
Confirmation of successful derivatization is achieved through standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Acylation/Sulfonylation: Look for the appearance of a new N-H signal (amide or sulfonamide proton) and signals corresponding to the protons and carbons of the newly introduced acyl or sulfonyl group. The chemical shift of the cyclobutane protons adjacent to the nitrogen will also be affected.[14]
-
Reductive Amination: The two protons of the starting -NH₂ group will be replaced by a single N-H proton. New signals corresponding to the newly installed alkyl group will be visible (e.g., two methyls and a septet for an isopropyl group).
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized derivative, confirming the addition of the new functional group.
-
Chromatography (GC/HPLC): Derivatization is often performed to improve chromatographic properties.[15][16] TLC and HPLC are used to monitor reaction completion and assess the purity of the final product.
VI. Conclusion
The derivatization of the primary amino group of this compound is a fundamental strategy for generating novel chemical entities for drug discovery. The protocols for acylation, sulfonylation, and reductive amination outlined in this guide provide reliable and robust methods for creating diverse libraries of amides, sulfonamides, and N-alkylated amines. By understanding the principles behind each reaction and adhering to the detailed procedures, researchers can effectively leverage this versatile scaffold to accelerate their research and development programs.
References
- Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- Benchchem. (n.d.). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
- Slideshare. (n.d.). Protection for amino group and amino acid.
- Benchchem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines.
- JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test.
- JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones.
- Das, B., & Nandan, M. R. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
- Wikipedia. (n.d.). Reductive amination.
- IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.
- Senthamarai, T., Murugesan, K., & Schneidewind, J. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- University of Calgary. (n.d.). Ch27 : Peptide synthesis.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- Devi, N., & Das, P. J. (2009). Mild and Useful Method for N-Acylation of Amines.
- Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Royal Society of Chemistry. (n.d.). RSC Advances.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. ACS Omega, 8(5), 4987–4993.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Abdel-Fattah, A. F., & Gazar, F. W. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(25), 8782–8785.
- Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation.
- ResearchGate. (n.d.). Acetylation of amines with acetic anhydride.
- PubMed. (n.d.). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes.
- ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- PubMed. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
Sources
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Protection and Deprotection of 3-Amino-1-methylcyclobutan-1-ol
Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery
The 3-amino-1-methylcyclobutan-1-ol scaffold is a prized structural motif in contemporary medicinal chemistry. Its rigid, three-dimensional architecture offers a unique vector for substituent placement, enabling precise exploration of chemical space in drug design. Derivatives of this core are integral to the development of a range of therapeutic agents, including kinase inhibitors and other targeted therapies. The successful synthesis and derivatization of this valuable building block hinge on the strategic and selective manipulation of its two key functional groups: a primary amine and a tertiary alcohol. This guide provides a comprehensive overview of the principles and detailed protocols for the orthogonal protection and subsequent deprotection of these functionalities, empowering researchers to confidently incorporate this versatile scaffold into their synthetic campaigns.
The Logic of Orthogonal Protection: A Foundational Strategy
In the synthesis of complex molecules, it is often necessary to mask certain functional groups to prevent them from reacting out of turn. The concept of orthogonal protection is a cornerstone of modern organic synthesis, allowing for the selective removal of one protecting group in the presence of others under distinct, non-interfering reaction conditions.[1] For this compound, an effective orthogonal strategy involves the use of an acid-labile protecting group for the amine and a fluoride-labile protecting group for the alcohol. This approach provides the synthetic flexibility required for sequential, site-selective modifications.
Visualizing the Orthogonal Protection Strategy
Caption: Orthogonal protection and deprotection workflow for this compound.
Section 1: Chemoselective Protection of the Amino Group
The primary amine in this compound is the more nucleophilic of the two functional groups. This inherent reactivity allows for its selective protection in the presence of the sterically hindered tertiary alcohol.[2] The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for the amine due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3]
Protecting Group Profile: tert-Butyloxycarbonyl (Boc)
| Feature | Description |
| Structure | A carbamate protecting group. |
| Installation | Typically via reaction with di-tert-butyl dicarbonate (Boc₂O). |
| Stability | Stable to basic, nucleophilic, and reductive conditions. |
| Cleavage | Readily cleaved by strong acids (e.g., TFA, HCl).[] |
Detailed Protocol: N-Boc Protection of this compound
This protocol is adapted from general procedures for the N-Boc protection of primary amines.[5]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in DCM or THF at 0 °C, add triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected product.
Section 2: Protection of the Tertiary Hydroxyl Group
With the amine protected, the tertiary alcohol can be masked. Silyl ethers are ideal for this purpose, as they are readily installed and can be cleaved under conditions that leave the N-Boc group intact. The tert-butyldimethylsilyl (TBDMS) group is a common choice, offering a good balance of stability and ease of removal.[6]
Protecting Group Profile: tert-Butyldimethylsilyl (TBDMS)
| Feature | Description |
| Structure | A sterically hindered silyl ether. |
| Installation | Reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. |
| Stability | Stable to a wide range of non-acidic and non-fluoride containing reagents. |
| Cleavage | Cleaved by fluoride ion sources (e.g., TBAF) or strong acids.[6] |
Detailed Protocol: O-TBDMS Protection of N-Boc-3-amino-1-methylcyclobutan-1-ol
This protocol is based on standard silylation procedures for alcohols.[7][8]
Materials:
-
N-Boc-3-amino-1-methylcyclobutan-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-3-amino-1-methylcyclobutan-1-ol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF at room temperature, add TBDMSCl (1.2 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the fully protected substrate.
Section 3: Selective Deprotection Strategies
The utility of the orthogonal protection strategy is realized during the deprotection steps, where each protecting group can be removed independently.
Visualizing Deprotection Pathways
Caption: Selective deprotection pathways for the orthogonally protected scaffold.
Detailed Protocol: Selective N-Boc Deprotection
This protocol outlines the removal of the Boc group while retaining the TBDMS ether.
Materials:
-
N-Boc, O-TBDMS protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the fully protected substrate (1.0 eq.) in DCM.
-
Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Detailed Protocol: Selective O-TBDMS Deprotection
This protocol details the cleavage of the silyl ether in the presence of the N-Boc group.
Materials:
-
N-Boc, O-TBDMS protected this compound
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the fully protected substrate (1.0 eq.) in THF.
-
Add a 1M solution of TBAF in THF (1.1-1.5 eq.) at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: Enabling Advanced Synthetic Applications
The strategic application of orthogonal protecting groups provides a robust and flexible platform for the synthesis of novel derivatives of this compound. The protocols detailed herein offer reliable methods for the selective protection and deprotection of the amino and hydroxyl functionalities, empowering chemists to unlock the full synthetic potential of this important building block in the pursuit of new therapeutic agents.
References
- Aguilar, M. I., et al. (2024). An array of orthogonal N-protecting groups for the amino acids, using l-alanine methyl ester as the exemplifying amino acid.
- Chen, J., et al. (n.d.). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Royal Society of Chemistry. [Link]
- CHEM21. (n.d.). One Pot Synthesis of N-substituted β-amino Alcohols.
- Chemspace. (n.d.). (1s,3r)-3-amino-1-methylcyclobutan-1-ol.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Lemos, A. (2014). Response to "How can we protect an amino group leaving an alcohol group free?".
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Tomer, S. (2014). Response to "How can we protect an amino group leaving an alcohol group free?".
- PubChem. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. [Link]
- Fluka. (n.d.). Silylation Agents.
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
- Valdez, C. A., Leif, R. N., & Hart, B. R. (2013). Rapid Silylation of β-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detectability by Electron Impact Gas Chromatography Mass Spectrometry. OSTI.GOV. [Link]
- Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.
- American Chemical Society. (n.d.). Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines.
- Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
- YouTube. (2021, August 15). Protection and Deprotection of Alcohol in Organic Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-1-methylcyclobutan-1-ol
Welcome to the technical support center dedicated to the synthesis of 3-Amino-1-methylcyclobutan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable cyclobutane building block. The unique puckered structure and conformational constraints of the cyclobutane ring make it an increasingly important motif in medicinal chemistry.[1][2] However, its synthesis is often accompanied by challenges related to yield, stereocontrol, and purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic route effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are several established routes, each with distinct advantages and challenges. The choice of route often depends on the desired stereochemistry (trans vs. cis), scale, and the availability of starting materials.
-
Route A: Grignard Addition to a Protected Cyclobutanone: This is a common and effective approach. It typically starts with a protected 3-hydroxycyclobutanone, such as 3-(benzyloxy)-1-cyclobutanone. A Grignard reagent (e.g., methylmagnesium chloride, MeMgCl) is added to the ketone to install the methyl group and form the tertiary alcohol.[3] Subsequent steps involve functional group manipulation to introduce the amine and deprotection. This route offers good control and high yields.[4]
-
Route B: From Methylene Cyclobutane Precursors: An older strategy begins with 3-methylenecyclobutane-1-carbonitrile.[4] This route involves a series of transformations including hydrolysis, Hoffman rearrangement to install the amino group, oxidation, and final hydrogenation. However, this method can suffer from the formation of numerous impurities and a low overall yield, making it less suitable for large-scale production.[4]
-
Route C: Curtius Rearrangement: Another stereoselective approach involves a key intermediate, obtained from benzyl 3-oxocyclobutanecarboxylate via a Grignard reaction.[4] A subsequent Curtius rearrangement is used to form the amine group. While stereoselective, this route can result in mixtures of isomers that require careful separation.[4]
Q2: What are the most significant challenges when synthesizing this compound?
The synthesis of this compound is primarily complicated by three factors:
-
Stereocontrol: Achieving high diastereoselectivity for the desired trans or cis isomer is a major hurdle. The relative stereochemistry of the amino and hydroxyl groups is critical for the biological activity of downstream pharmaceutical ingredients.[4][5]
-
Ring Strain & Stability: Cyclobutanes possess significant ring strain (approx. 26.3 kcal/mol), which makes them susceptible to ring-opening under harsh reaction conditions like high temperatures or the presence of strong acids and bases.[1][6]
-
Purification: The final product and its intermediates often exist as isomeric mixtures (cis/trans) with very similar polarities, making separation by standard column chromatography challenging.[5] This often necessitates specialized techniques like supercritical fluid chromatography (SFC), derivatization, or fractional crystallization.[4]
Q3: How can I improve the diastereoselectivity to favor the trans isomer?
Controlling the stereochemical outcome is crucial. The trans isomer is often the desired product for pharmaceutical applications.[4] Several strategies can be employed:
-
Reagent Selection: In routes involving ketone reduction, the choice of reducing agent is paramount. Bulky reducing agents, such as Lithium tri-tert-butoxyaluminum hydride, can provide higher diastereoselectivity by favoring hydride attack from the less sterically hindered face of the cyclobutanone ring.[5]
-
Temperature Control: Grignard additions and reduction reactions are often highly sensitive to temperature.[5] Performing these reactions at low temperatures (e.g., -30 °C to -78 °C) can enhance selectivity by minimizing side reactions and favoring the thermodynamically more stable transition state.[3][7]
-
Strategic Synthesis Design: Designing the synthesis so that the stereochemistry is set in a highly controlled step is key. For example, a Mitsunobu reaction can be used for stereochemical inversion at a specific center, providing a high-yielding route to the desired isomer.[8]
-
Resolution/Separation: If a mixture is unavoidable, an efficient resolution step can be implemented. This can involve forming diastereomeric salts with a chiral acid, followed by separation via crystallization.[5]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: Low Yield in Grignard Reaction with 3-(Benzyloxy)-1-cyclobutanone
Question: I am performing the Grignard reaction using MeMgCl on 3-(benzyloxy)-1-cyclobutanone, but my yield of the desired tertiary alcohol is consistently below 50%. What is going wrong?
Answer: Low yields in Grignard reactions are a classic problem, often stemming from reagent quality, reaction conditions, or competing side reactions.[9] Let's break down the potential causes and solutions.
Possible Causes & Solutions
| Cause | Scientific Explanation | Troubleshooting Steps |
| Moisture Contamination | Grignard reagents are extremely strong bases and will be rapidly quenched by protic sources like water, deactivating the reagent.[10] | 1. Ensure all glassware is oven-dried or flame-dried under vacuum. 2. Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). 3. Handle reagents under an inert atmosphere (Nitrogen or Argon). |
| Inactive Grignard Reagent | The concentration of commercial Grignard reagents can decrease over time due to gradual quenching. | 1. Titrate the Grignard reagent before use (e.g., with I₂) to determine its exact molarity. 2. If possible, prepare the Grignard reagent fresh before the reaction. |
| Side Reactions (Enolization) | The Grignard reagent can act as a base, deprotonating the α-carbon of the cyclobutanone to form an enolate. This is a non-productive pathway that consumes both starting material and reagent.[9] | 1. Lower the reaction temperature significantly (-30 °C to -78 °C) to favor nucleophilic addition over deprotonation.[3] 2. Consider using a "Turbo-Grignard" reagent (e.g., RMgCl·LiCl) which can increase reactivity and suppress side reactions.[10] |
| Incorrect Reaction Temperature | Temperature control is critical. Adding the reagent at too high a temperature can lead to side reactions, while a temperature that is too low may slow the reaction excessively. | The reported optimal temperature for this specific reaction is -30 °C.[3] Monitor the internal temperature carefully during the addition of the Grignard reagent. |
Troubleshooting Workflow: Grignard Reaction
Below is a decision-making diagram to help diagnose issues with your Grignard reaction.
Caption: Troubleshooting workflow for low Grignard reaction yield.
Problem 2: Formation of Impurities and Ring-Opening Products
Question: After my reaction sequence, I am observing significant impurities in my NMR, some of which appear to be acyclic. How can I prevent the cyclobutane ring from opening?
Answer: The high strain energy of the cyclobutane ring makes it susceptible to cleavage under certain conditions.[11] This is a common issue if reaction conditions are not carefully controlled.
Possible Causes & Solutions
-
Cause: Exposure to Strong Acids or Bases.
-
Explanation: Both strong acids and bases can catalyze the ring-opening of cyclobutanes, especially when functional groups on the ring can stabilize a resulting carbocation or carbanion.[12] This is often a problem during aqueous workup or purification.
-
Solution:
-
Use mild conditions for workup. For quenching a Grignard reaction, use a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium potassium tartrate (Rochelle's salt) instead of strong acids.[5]
-
During purification, avoid silica gel if your compound is acid-sensitive. Consider using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
-
-
Cause: High Reaction Temperatures.
-
Explanation: Thermolysis can cause cycloelimination reactions. For example, cyclobutanone itself can decompose into ethylene and ketene at high temperatures (around 350 °C).[13] While your derivatives are more stable, elevated temperatures during reaction or distillation should be avoided.
-
Solution:
-
Maintain the recommended temperatures for each step of your synthesis.
-
For purification, use techniques that do not require high heat, such as flash column chromatography instead of distillation if the product has a high boiling point.
-
-
Problem 3: Difficulty in Separating cis and trans Diastereomers
Question: My synthesis produces a nearly 1:1 mixture of cis and trans isomers of this compound, and I cannot separate them using standard silica gel chromatography. What are my options?
Answer: This is a very common and frustrating problem due to the similar polarity and physical properties of the diastereomers.[5] A multi-pronged approach is often necessary.
Strategies for Isomer Separation
-
Optimize Chromatography:
-
Shallow Gradient: Use a very slow, shallow solvent gradient during column chromatography. This can sometimes provide enough resolution to separate closely eluting spots.[5]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica (like diol or cyano), which may offer different selectivity.
-
-
Derivatization:
-
Principle: Temporarily convert the mixture of isomers into derivatives that have larger differences in their physical properties, making them easier to separate.[5]
-
Protocol: React the isomer mixture with a bulky protecting group (e.g., a bulky silyl ether on the alcohol or a Boc group on the amine). The resulting derivatives may have different crystal packing abilities or chromatographic behavior. After separation, the protecting group is removed to yield the pure, separated isomers.
-
-
Recrystallization / Chemical Resolution:
-
Principle: One diastereomer may crystallize preferentially from a specific solvent system. For amines, this can be enhanced by forming diastereomeric salts.
-
Protocol:
-
Dissolve the isomeric mixture in a minimal amount of a suitable hot solvent (e.g., methanol/water mixtures have been reported to be effective).[4]
-
Allow the solution to cool slowly. If one isomer is less soluble, it will crystallize out.
-
Alternatively, add a chiral acid (like tartaric acid) to the amine mixture to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.[5] After separation, the salt is neutralized with a base to recover the pure amine enantiomer/diastereomer.
-
-
Key Experimental Protocols
Protocol 1: Grignard Addition to 3-(Benzyloxy)-1-cyclobutanone
This protocol is adapted from a reported high-yield synthesis.[3]
-
Setup: Under a nitrogen atmosphere, dissolve 3-(benzyloxy)-1-cyclobutanone (1.0 eq) in anhydrous THF in an oven-dried, three-necked flask equipped with a thermometer.
-
Cooling: Cool the solution to -30 °C using an appropriate cooling bath (e.g., dry ice/acetonitrile).
-
Grignard Addition: Slowly add methylmagnesium chloride (MeMgCl, 1.5 eq, typically 3 M in THF) dropwise via a syringe pump, ensuring the internal temperature does not rise above -25 °C.
-
Reaction: Stir the mixture at -30 °C for 3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker of ice-cold saturated aqueous NH₄Cl solution with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(benzyloxy)-1-methylcyclobutan-1-ol.
Protocol 2: Purification via Recrystallization
This protocol is based on a reported method for purifying the final product.[4]
-
Dissolution: Dissolve the crude this compound (containing both cis and trans isomers) in a minimal amount of methanol.
-
Precipitation: Slowly add deionized water (up to 100 volumes, e.g., 100 mL water for every 1 mL methanol) with stirring until the solution becomes cloudy.
-
Crystallization: Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally cool it in an ice bath. The trans isomer is reported to preferentially crystallize.
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the enriched trans-3-Amino-1-methylcyclobutan-1-ol.
General Synthetic Workflow Diagram
Caption: A representative synthetic route to this compound.
References
- Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(6), 565-571.
- Wei, Y., et al. (2022). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Taylor & Francis Online.
- Various Authors. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI.
- Wuitschik, G., et al. (2010). Cyclobutanes in Small-Molecule Drug Candidates. Angewandte Chemie International Edition, 49(28), 4525-4528.
- Various Authors. (n.d.). Synthetic route for generation of designed cyclobutane fragments.
- Davies, H. M., & Hedley, S. J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1873-1883.
- Wei, Y., et al. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. ResearchGate.
- Wang, M., & Lu, P. (2017). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 5(2), 254-259.
- Various Authors. (n.d.). The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b.
- Scribd. (n.d.). 29 Cyclobutane Synthesis.
- American Chemical Society. (n.d.). Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines.
- ChemistryViews. (2019). Ring-Opening of Cyclobutanes with Nucleophiles.
- Various Authors. (n.d.). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers.
- Various Authors. (n.d.). Synthesis of cyclobutanamines through reduction instead of final hydrolysis.
- Medicines for All Institute. (2019). Process Development Report.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Wikipedia. (n.d.). Grignard reaction.
- Various Authors. (n.d.). Cyclobutene Ring Opening Reactions.
- OpenOChem Learn. (n.d.). Addition of Amines - Enamines.
- Morressier. (2022).
- Ghosez, L., et al. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(8), 2987-3036.
- D'hooghe, M., & De Kimpe, N. (2012). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 17(6), 6958-7010.
- Jasperse, J. (n.d.). Reactions of Amines.
- OpenStax. (2023). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation.
- Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate.
- Wikipedia. (n.d.). Cyclobutanone.
- Various Authors. (n.d.). The application of cyclobutane derivatives in organic synthesis.
- Various Authors. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- Organic Syntheses. (n.d.). 2-methylcyclopentane-1,3-dione.
- Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation.
- Various Authors. (n.d.). Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)
- Leah4Sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube.
- Tang, G., et al. (2019). Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp. Journal of Biotechnology, 296, 33-39.
- PubChem. (n.d.). 1-Methylcyclobuta-1,3-diene.
- Gomez-Alvarez, M., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(21), 5092.
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Technical Support Center: Separation of Cis and Trans Isomers of 3-Amino-1-methylcyclobutan-1-ol
Welcome to the technical support guide for the resolution of cis and trans isomers of 3-Amino-1-methylcyclobutan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable cyclobutane derivative. The spatial arrangement of the amino and hydroxyl groups in this molecule significantly influences its physicochemical properties and its utility as a synthetic intermediate in drug discovery.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed starting protocols for the primary separation methodologies: Supercritical Fluid Chromatography (SFC) and Crystallization.
Troubleshooting Guide: Navigating Common Separation Challenges
This section addresses specific issues you may encounter during the separation of this compound isomers.
Question: My primary issue is poor resolution between the cis and trans isomer peaks on my chromatographic system. What are the likely causes and how can I improve the separation?
Answer: Poor resolution is a common hurdle. The root cause often lies in the selection of the stationary phase, mobile phase composition, or other chromatographic parameters. Let's break down the troubleshooting process.
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For Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating stereoisomers, including the cis and trans isomers of this compound.[2] If you're experiencing poor resolution, consider the following:
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Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount. For polar amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice.[3] However, for primary amines, crown ether-based CSPs can offer unique selectivity.[4] If one class of column isn't providing adequate separation, screen other types.
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Co-solvent/Modifier Percentage: In SFC, the percentage of the polar organic modifier (typically an alcohol like methanol or ethanol) in the supercritical CO₂ mobile phase is a critical parameter.[5]
-
Too little modifier: May lead to long retention times and broad peaks.
-
Too much modifier: Can reduce the chiral recognition capabilities of the stationary phase, leading to co-elution. Systematically vary the modifier percentage (e.g., in 2-5% increments) to find the optimal balance of retention and resolution.[3]
-
-
Additive Selection: The addition of a small amount of an acidic or basic additive to the modifier can significantly improve peak shape and selectivity for ionizable compounds like amines.
-
For amines: Try adding a low concentration (e.g., 0.1-0.5%) of a basic modifier like diethylamine (DEA) or isopropylamine to the alcohol co-solvent. This can suppress unwanted interactions with residual silanols on the stationary phase.
-
-
Temperature and Backpressure: Lowering the column temperature can sometimes enhance chiral recognition by increasing the stability of the transient diastereomeric complexes formed on the CSP. Adjusting the backpressure regulator (BPR) setting can change the density of the supercritical fluid, which in turn affects solvating power and retention.
-
-
For High-Performance Liquid Chromatography (HPLC): While SFC is often preferred, HPLC can also be effective.
-
Mode of Chromatography: Due to the polar nature of this compound, Hydrophilic Interaction Chromatography (HILIC) or normal-phase chromatography may provide better results than traditional reversed-phase.[6][7]
-
Mobile Phase Optimization: In HILIC, the water content in the organic mobile phase is a key parameter to adjust for optimal retention and separation. In normal-phase, ensure your solvents are anhydrous, as trace amounts of water can drastically alter retention times.[8]
-
Derivatization: If direct separation is challenging, consider derivatizing the amine group with a chiral derivatizing agent to form diastereomers. These can then be separated on a standard achiral column (e.g., silica or C18).[9] This indirect method can be very effective, though it adds extra steps to your workflow.[9][10]
-
Question: I am attempting a crystallization-based separation, but both isomers are precipitating out of solution, or I am getting very low recovery of the pure trans isomer. What can I do?
Answer: Fractional crystallization relies on the solubility differences between the cis and trans isomers in a given solvent system.[11] If you're facing co-precipitation or low yield, the solvent system and crystallization conditions need optimization.
-
Solvent System Screening: The key is to find a solvent or solvent mixture where one isomer is significantly less soluble than the other at a given temperature.
-
Start with a single solvent in which the mixture has moderate solubility at elevated temperatures.
-
If a single solvent is not effective, move to a binary solvent system. This typically consists of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is poorly soluble. A common strategy is to dissolve the mixture in a minimum amount of a polar solvent (like methanol or ethanol) and then slowly add a non-polar anti-solvent (like hexanes or toluene) until turbidity is observed. Then, gently heat until the solution is clear again and allow it to cool slowly.[11]
-
-
Controlling Supersaturation: The rate of cooling is critical. Rapid cooling often leads to the entrapment of the more soluble isomer in the crystal lattice of the less soluble one. Employ a slow, controlled cooling ramp to allow for the selective crystallization of the desired isomer.
-
Seeding: If you have a small amount of the pure desired isomer (e.g., from a small-scale preparative separation), use it to seed the supersaturated solution. This can promote the crystallization of that specific isomer.
-
Derivatization for Crystallization: The native freebase of this compound may not have ideal crystallization properties. Converting the isomeric mixture to a salt (e.g., hydrochloride or tartrate) can alter the crystal packing and solubility properties, often facilitating a cleaner separation.[12] Another approach is to protect the amino group (e.g., with a Boc group), which can significantly change the molecule's properties and improve crystallizability.[2] One study noted that after adding a Boc protective group, the isomers could be separated by column chromatography, which implies a significant change in their physical properties.[2]
Frequently Asked Questions (FAQs)
Q1: Which method is generally better for separating the cis and trans isomers of this compound: chromatography or crystallization?
A1: The "better" method depends on the scale and purity requirements of your application.
-
Chromatography (especially SFC and preparative HPLC) offers higher resolution and is excellent for obtaining very high purity material (>99.5%). It is often the method of choice for analytical-scale work and for isolating reference standards.[13][14] Preparative chromatography can be scaled up, but it can be solvent- and cost-intensive.[15]
-
Crystallization is generally more cost-effective and scalable for large quantities, making it well-suited for industrial production.[11] However, it may require more extensive method development to achieve high purity, and yields can sometimes be lower due to the loss of material in the mother liquor. Often, a combination of the two methods is used: an initial bulk separation by crystallization followed by a final chromatographic polishing step.
Q2: How can I confirm the stereochemistry of the separated isomers?
A2: Confirming the cis or trans configuration is crucial. The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy . Specifically, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons. For the cis isomer, a NOE correlation would be expected between the proton on the carbon bearing the amino group and the protons of the methyl group. In the trans isomer, this correlation would be absent or very weak. Single-crystal X-ray crystallography, if suitable crystals can be obtained, provides unambiguous structural proof.
Q3: My sample contains four stereoisomers (a mix of two pairs of enantiomers). How does this affect the separation strategy?
A3: this compound has two chiral centers, meaning it can exist as four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis isomer is the racemic mixture of (1R,3S) and (1S,3R), while the trans isomer is the racemic mixture of (1R,3R) and (1S,3S).
-
Separating Diastereomers: Your first goal is to separate the cis pair from the trans pair. This is a diastereomeric separation and can be achieved using standard achiral chromatography (SFC or HPLC) or crystallization, as diastereomers have different physical properties.
-
Separating Enantiomers: Once you have isolated the pure cis racemate and the pure trans racemate, you will need a chiral method to separate the enantiomers within each pair. This requires a chiral stationary phase (CSP) in SFC or HPLC.[16][17]
Experimental Protocols: Starting Points for Method Development
The following protocols are intended as robust starting points. Optimization will likely be necessary based on your specific isomeric mixture and available instrumentation.
Protocol 1: Preparative Supercritical Fluid Chromatography (SFC)
This method is designed for the diastereomeric separation of the cis and trans isomers.
| Parameter | Recommended Starting Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative, 10 µm, 20 x 250 mm) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol with 0.2% Isopropylamine |
| Gradient | Isocratic |
| Composition | 85% A / 15% B (Adjust modifier % as needed for resolution) |
| Flow Rate | 60 mL/min |
| Backpressure | 120 bar |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Sample Prep | Dissolve sample in Methanol at a concentration of 10-20 mg/mL. |
Rationale:
-
Polysaccharide CSP: These columns are widely successful for separating a broad range of stereoisomers, including those with polar functional groups.
-
Methanol with Isopropylamine: Methanol is a common polar modifier that helps elute the polar analytes. The isopropylamine additive improves peak shape for the basic amine functional group by minimizing secondary interactions with the stationary phase.
-
Isocratic Elution: For a simple two-component separation, an isocratic method is often sufficient and easier to scale up.
Protocol 2: Fractional Crystallization via Salt Formation
This protocol outlines a general procedure for separating the isomers by converting them to their hydrochloride salts.
-
Dissolution: In a flask equipped with a magnetic stirrer, dissolve the mixture of cis and trans this compound (1.0 eq) in methanol (approx. 5-10 mL per gram of substrate).
-
Salt Formation: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas into the solution or add a solution of HCl in methanol/isopropanol until the solution is acidic (check with pH paper). A precipitate of the dihydrochloride salts should begin to form.[12]
-
Equilibration: Stir the resulting slurry at room temperature for 2-4 hours. The less soluble isomer (often the trans isomer due to its higher symmetry allowing for better crystal packing) will preferentially remain as a solid.
-
Isolation: Filter the solid precipitate and wash it with a small amount of cold methanol. This solid is enriched in one isomer.
-
Mother Liquor: The filtrate contains the more soluble isomer. This can be concentrated and re-subjected to crystallization from a different solvent system to improve recovery.
-
Analysis: Analyze both the solid and the concentrated mother liquor by a suitable analytical method (e.g., analytical SFC or GC-MS) to determine the isomeric ratio and purity.
-
Freebasing (Optional): To recover the free amine, dissolve the purified salt in water, basify with a strong base (e.g., NaOH), and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Workflow and Logic Diagrams
References
- U.S. Patent No. US20110275855A1. (2011). Separation of an enantiomer mixture of (r)- and (s)-3-amino-1-butanol.
- ResearchGate. (n.d.). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes.
- Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
- Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Request PDF.
- LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Synlett.
- In-Silico Online. (n.d.). Chiral Drug Separation.
- Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- ResearchGate. (n.d.). Chiral Liquid Chromatography: Recent Applications with Special Emphasis on the Enantioseparation of Amino Compounds.
- ResearchGate. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography.
- U.S. Patent No. US3880925A. (1975). Separation and purification of cis and trans isomers.
- MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- ResearchGate. (2008). Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations.
- PubMed. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis.
- PubChem. (n.d.). This compound.
- MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks.
- ResearchGate. (2003). Preparative Chromatographic Separation of Enantiomers.
- MDPI. (n.d.). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation.
- Bentham Science. (n.d.). Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Amino-1-methylcyclobutan-1-ol
Welcome to the technical support center for the purification of 3-Amino-1-methylcyclobutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including those with anti-tumor and anti-inflammatory properties.[1] The presence of both an amino group and a hydroxyl group on a small, rigid cyclobutane ring presents unique purification challenges.[2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high purity.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. Each issue is followed by potential causes and actionable solutions based on established chemical principles.
Issue 1: Low Overall Yield After Purification
You've completed your purification protocol (e.g., column chromatography or recrystallization), but the final isolated yield of this compound is significantly lower than expected.
-
Potential Cause 1: Co-elution with Impurities. During column chromatography, impurities with similar polarity to your target compound can co-elute, leading to mixed fractions that are difficult to separate and result in product loss.
-
Solution: Optimize your mobile phase. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve the separation of compounds with close retention factors (Rf). For instance, a gradient of dichloromethane (DCM) to methanol (MeOH) can be effective.[3] Consider using a different stationary phase, such as alumina, which may offer different selectivity compared to silica gel.
-
-
Potential Cause 2: Product Adsorption on Silica Gel. The amino group in this compound can strongly adsorb to the acidic silica gel stationary phase, leading to tailing and incomplete elution.
-
Solution: Deactivate the silica gel by adding a small percentage of a basic modifier, such as triethylamine (Et3N) or ammonia, to your eluent system. Typically, 0.1-1% (v/v) is sufficient to neutralize the acidic sites on the silica and improve recovery.
-
-
Potential Cause 3: Incomplete Extraction from Aqueous Layers. During workup, the hydrophilic nature of the amino alcohol can lead to it remaining in the aqueous phase, especially if the pH is not optimized.
-
Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent like dichloromethane or ethyl acetate. This deprotonates the ammonium salt to the free amine, increasing its partitioning into the organic phase. Perform multiple extractions with smaller volumes of organic solvent for better efficiency.
-
Issue 2: Persistent Impurities in the Final Product
Your final product shows the presence of impurities, as determined by analytical techniques like NMR, GC-MS, or HPLC.
-
Potential Cause 1: Stereoisomers (cis/trans). The synthesis of this compound often results in a mixture of cis and trans isomers.[1][3] These diastereomers can be challenging to separate due to their similar physical properties.
-
Solution: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase are powerful techniques for separating stereoisomers.[1][4] For preparative scale, careful optimization of column chromatography with a highly efficient stationary phase and a finely tuned eluent system may provide partial separation. In some cases, derivatization to form diastereomeric salts followed by fractional crystallization can be an effective strategy.
-
-
Potential Cause 2: Starting Materials or Reagent Carryover. Unreacted starting materials or byproducts from the synthesis can persist through the purification.
-
Solution: Implement a thorough aqueous wash of the crude product before purification. A dilute acid wash (e.g., 1M HCl) can remove basic impurities, while a dilute base wash (e.g., saturated NaHCO3) can remove acidic impurities. Ensure your reaction has gone to completion through diligent monitoring (e.g., TLC, LC-MS) before initiating workup.
-
-
Potential Cause 3: Degradation During Purification. The compound may be sensitive to the purification conditions, such as prolonged exposure to acidic silica gel or high temperatures during solvent evaporation.
-
Solution: Minimize the time the compound spends on the silica column. Use a flash chromatography system to expedite the process. When removing solvent, use a rotary evaporator at a moderate temperature and avoid concentrating the product to complete dryness for extended periods.
-
Issue 3: Difficulty with Crystallization/Recrystallization
You are attempting to purify this compound by recrystallization, but it either fails to crystallize or oils out.
-
Potential Cause 1: Inappropriate Solvent System. The chosen solvent or solvent mixture may be too good of a solvent, preventing the compound from precipitating, or too poor of a solvent, causing it to crash out as an oil.
-
Solution: Systematically screen for a suitable recrystallization solvent. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Consider binary solvent systems, such as ethyl acetate/hexanes or dichloromethane/diethyl ether, to fine-tune the solubility.
-
-
Potential Cause 2: Presence of Impurities. Even small amounts of impurities can inhibit crystal lattice formation.
-
Solution: First, attempt a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove gross impurities before attempting recrystallization.
-
-
Potential Cause 3: Product is an Oil at Room Temperature. Some forms of this compound or its derivatives may be low-melting solids or oils.[3]
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column chromatography system for purifying this compound?
A1: A common and effective system is silica gel as the stationary phase with a mobile phase gradient of dichloromethane (DCM) and methanol (MeOH). A typical gradient might start with 100% DCM and gradually increase to 5-10% MeOH in DCM.[3] To mitigate issues with the basic amino group binding to the acidic silica, it is highly recommended to add a small amount (0.1-1%) of triethylamine or ammonium hydroxide to the mobile phase.
Q2: How can I effectively monitor the fractions during column chromatography?
A2: Thin-layer chromatography (TLC) is the most common method. Use the same eluent system as your column for developing the TLC plate. Visualize the spots using a potassium permanganate stain, which is effective for visualizing alcohols and amines. Alternatively, ninhydrin stain can be used, which specifically reacts with the primary amine to produce a colored spot.[6]
Q3: What are the recommended storage conditions for purified this compound?
A3: this compound should be stored in a cool, dry place, protected from light.[7] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to prevent degradation.[7]
Q4: My synthesis produces both cis and trans isomers. Is it always necessary to separate them?
A4: The necessity of separating cis and trans isomers depends on the requirements of your downstream application. For many pharmaceutical syntheses, only one specific isomer is biologically active.[1] Therefore, separation is often a critical step to ensure the efficacy and safety of the final API.
Q5: Are there alternatives to column chromatography for purification?
A5: Besides column chromatography and recrystallization, other potential purification techniques include:
-
Distillation: If the compound is thermally stable and has a suitable boiling point, vacuum distillation can be an effective method for purification, especially on a larger scale.[3]
-
Preparative HPLC: For high-purity requirements and small-scale separations, preparative HPLC can provide excellent resolution, particularly for separating stereoisomers.
-
Salt Formation and Crystallization: As mentioned in the troubleshooting section, forming a salt can facilitate purification by crystallization.
III. Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol outlines a standard flash chromatography procedure for the purification of this compound.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 100% DCM). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation than direct liquid injection.
-
Column Packing: Wet-pack a flash chromatography column with silica gel in the initial, non-polar eluent. Ensure the column is packed uniformly to avoid channeling.
-
Loading: Carefully add the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent (e.g., DCM with 0.5% triethylamine). Gradually increase the polarity by adding small increments of a polar solvent (e.g., methanol). A step gradient might look like: 100% DCM -> 2% MeOH in DCM -> 5% MeOH in DCM.
-
Fraction Collection: Collect fractions and monitor them by TLC using a suitable stain (e.g., potassium permanganate).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary Table
| Parameter | Column Chromatography | Recrystallization |
| Typical Purity | >95% | >98% (if successful) |
| Common Solvents | DCM/MeOH, Ethyl Acetate/Hexanes | Ethyl Acetate, Isopropanol |
| Key Additives | Triethylamine, Ammonia | N/A |
| Primary Challenge | Co-elution of isomers, tailing | Compound oiling out |
IV. Purification Workflow Diagram
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for purification of this compound.
V. References
-
Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Taylor & Francis Online. Available at: [Link]
-
Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Soriano-Iressi, F., et al. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]
-
eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids. Available at: [Link]
-
Chrom Tech. (n.d.). Concise Separation Columns for Amino Acid Analysis. Available at: [Link]
-
Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. Available at: [Link]
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- 6. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 7. This compound | 1502504-47-3 [amp.chemicalbook.com]
Technical Support Center: Synthesis of 3-Amino-1-methylcyclobutan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Amino-1-methylcyclobutan-1-ol. This molecule is a critical building block in medicinal chemistry, frequently incorporated into novel therapeutics for its ability to introduce conformational rigidity and unique spatial arrangements.[1][2] However, its synthesis, centered around a strained four-membered ring, presents several challenges, from stereocontrol to purification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will delve into the causality behind these issues and provide field-proven protocols to ensure your synthesis is successful, reproducible, and scalable.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My Grignard reaction on the 3-substituted cyclobutanone precursor is low-yielding and produces significant side products. What is going wrong?
Plausible Causes: The addition of a methyl group to a 3-substituted cyclobutanone (e.g., 3-(benzyloxy)cyclobutan-1-one) via a Grignard reaction is a pivotal step. Low yields are typically traced back to three main issues: (1) reagent quality and reaction conditions, (2) competing enolization of the cyclobutanone, and (3) premature quenching of the Grignard reagent.
Expert Analysis & Recommended Actions:
-
Reagent and Condition Integrity: The success of any Grignard reaction hinges on the complete exclusion of water and atmospheric oxygen.
-
Causality: Grignard reagents are potent bases and nucleophiles that react readily with protic sources (like water) and oxygen. This consumes the reagent and reduces the effective concentration available for reaction with the ketone.
-
Protocol: Ensure all glassware is oven-dried (>120 °C) for several hours and cooled under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents; THF, a common choice, should be freshly distilled from a suitable drying agent like sodium/benzophenone. Use a high-quality Grignard reagent (MeMgCl or MeMgBr) and titrate it before use to determine the exact molarity.
-
-
Minimizing Enolization: The α-protons of the cyclobutanone are acidic and can be abstracted by the Grignard reagent, forming a non-reactive enolate.
-
Causality: This is a classic side reaction for ketones with α-hydrogens. Lower temperatures disfavor the kinetics of this proton transfer relative to nucleophilic addition at the carbonyl.
-
Protocol: The reaction should be conducted at low temperatures. A published, high-yield procedure specifies cooling the solution of the ketone in THF to -30 °C before the slow, dropwise addition of the MeMgCl solution.[3] Maintaining this temperature for the duration of the reaction (e.g., 3 hours) is critical for maximizing the desired addition product.[3]
-
-
Controlling Stereoselectivity: The addition of the methyl group creates a tertiary alcohol, and the stereochemical outcome (cis vs. trans relative to the C3 substituent) is temperature-dependent.
-
Causality: At lower temperatures, the reaction is under greater kinetic control, favoring the approach of the nucleophile from the less sterically hindered face, which can lead to higher stereoselectivity.
-
Verification: The cis/trans ratio can be determined by ¹H NMR analysis of the crude product. High-yield syntheses have reported achieving an 85:15 ratio of cis to trans isomers for the alcohol intermediate.[3]
-
Question 2: I am struggling with the formation of the cis/trans isomer mixture in my final product. How can I control the stereochemistry or separate the isomers?
Plausible Causes: Stereocontrol is the central challenge in this synthesis. The final cis/trans ratio of this compound is often a direct consequence of the stereochemistry established during the formation of the precursor alcohol and any subsequent stereochemical transformations. Inefficient separation techniques can also lead to an impure final product.
Expert Analysis & Recommended Actions:
-
Strategic Stereocontrol: The most efficient syntheses control stereochemistry at an early stage. In a route starting from 1-methyl-1,3-cyclobutanediol, the key step is the selective tosylation of one hydroxyl group, followed by nucleophilic substitution.
-
Causality: A nucleophilic substitution with an azide anion (a precursor to the amine) on a tosylated secondary alcohol will proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at that center. Synthesizing the correct starting diol isomer is therefore paramount.
-
Workflow for Stereocontrol:
Caption: Workflow for achieving the trans-product via stereochemical inversion.
-
-
Isomer Separation: If a stereoisomeric mixture is unavoidable, effective purification is key.
-
Protocol for Intermediates: For non-polar intermediates, such as tosylates or protected alcohols, column chromatography on silica gel is highly effective. A reported eluent system is petroleum ether/ethyl acetate (3:1).[1][3]
-
Protocol for Final Product: The final amino alcohol is highly polar.
-
Column Chromatography: A polar mobile phase is required. A reported system is Dichloromethane/Methanol (4:1) on silica gel.[3]
-
Supercritical Fluid Chromatography (SFC): For large-scale or difficult separations, SFC is a powerful alternative, though it was noted as part of a lower-yielding overall route in earlier syntheses.[1]
-
-
Question 3: My final hydrogenation step is slow, incomplete, or results in side products. How can I optimize the reduction of the azide/debenzylation?
Plausible Causes: The conversion of the azido group to the amine via catalytic hydrogenation is generally clean and high-yielding. However, issues can arise from (1) catalyst deactivation (poisoning), (2) insufficient hydrogen pressure or dispersion, or (3) side reactions if other reducible functional groups are present.
Expert Analysis & Recommended Actions:
-
Catalyst Choice and Handling:
-
Causality: Palladium on carbon (Pd/C) is the standard catalyst. Its activity can be compromised by sulfur-containing compounds, strong coordinating ligands, or certain metal ions. The substrate itself or impurities from previous steps (like residual pyridine or sulfur-containing tosylates) can poison the catalyst.
-
Protocol: Use a high-quality catalyst (10% Pd/C is typical). Ensure the substrate is thoroughly purified before this step. The catalyst should be handled carefully under a blanket of inert gas or as a wet paste to prevent ignition. A typical catalyst loading is ~10-15% by weight relative to the substrate.[3]
-
-
Reaction Conditions:
-
Causality: The reaction rate depends on hydrogen pressure, temperature, and efficient mixing to ensure hydrogen is available at the catalyst surface.
-
Optimized Protocol: A proven set of conditions involves dissolving the azido alcohol in methanol, adding 10% Pd/C, and hydrogenating in a pressure vessel.
-
-
Monitoring and Workup:
-
Verification: The reaction can be monitored by TLC, staining for the azide (e.g., with triphenylphosphine followed by an indicator) or the amine (ninhydrin). The disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum is also a reliable indicator of reaction completion.
-
Workup: After the reaction, the catalyst must be removed by careful filtration through a pad of Celite®. Caution: The Celite pad with the catalyst can be pyrophoric and should not be allowed to dry in the air. It should be quenched with water immediately after filtration. Evaporation of the solvent yields the final product, often in high purity (>95%).[3]
-
| Parameter | Recommended Condition | Rationale | Reference |
| Catalyst | 10% Palladium on Carbon | High activity for azide reduction | [3] |
| Solvent | Methanol | Good solubility for substrate and H₂ | [3] |
| H₂ Pressure | 10.8 bar (approx. 157 psi) | Ensures sufficient H₂ concentration | [3] |
| Temperature | 40 °C | Increases reaction rate without promoting side reactions | [3] |
| Catalyst Loading | ~13% w/w (1.9g for 15g substrate) | Balances reaction time and cost | [3] |
Section 2: Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns during this synthesis?
-
A: Several reagents require careful handling. Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Use non-metal spatulas and ensure proper quenching procedures. Grignard reagents are pyrophoric and react violently with water. Catalytic hydrogenation involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst (Pd/C). Always use appropriate engineering controls (fume hood, blast shield) and personal protective equipment.
-
-
Q: Which analytical methods are essential for monitoring this synthesis?
-
A: Thin-Layer Chromatography (TLC) is crucial for routine reaction monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation of all intermediates and for determining the cis/trans isomeric ratios.[3] Infrared (IR) Spectroscopy is useful for tracking the appearance/disappearance of key functional groups, especially the azide (strong peak at ~2100 cm⁻¹).
-
-
Q: My final product is an oil, but the literature reports a white solid. Why?
-
A: The free base of this compound has a reported melting point of 52 °C.[3] If your product is an oil at room temperature, it likely contains impurities (e.g., residual solvent, side products) that are causing melting point depression. Further purification by column chromatography or conversion to a crystalline salt (like the hydrochloride) followed by recrystallization may be necessary.
-
Section 3: Key Experimental Protocols
Protocol 1: Grignard Addition to 3-(Benzyloxy)-1-methylcyclobutan-1-ol[3]
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-(benzyloxy)cyclobutan-1-one (20.0 g, 113.0 mmol) and anhydrous THF (100.0 mL).
-
Cool the solution to -30 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add methylmagnesium chloride (MeMgCl, 3.0 M in THF, 56.7 mL, 170.0 mmol) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -25 °C.
-
Stir the mixture at -30 °C for 3 hours.
-
Quench the reaction by carefully pouring the mixture into ice water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product, 3-(benzyloxy)-1-methylcyclobutan-1-ol.
Protocol 2: Hydrogenation of 3-Azido-1-methylcyclobutan-1-ol[3]
-
In a high-pressure hydrogenation vessel, dissolve 3-azido-1-methylcyclobutan-1-ol (15.0 g, 118.1 mmol) in methanol (150.0 mL).
-
Carefully add 10% Pd/C (1.9 g) to the solution.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 10.8 bar.
-
Heat the mixture to 40 °C and stir vigorously for 4 hours.
-
Cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Immediately quench the filter cake with water.
-
Rinse the filter cake with a small amount of methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the final product, this compound.
References
- Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.
- Wei, Y., et al. (2022). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.
- Galavskyy, S., et al. (2023). Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. American Chemical Society. [Link]
Sources
Stability of 3-Amino-1-methylcyclobutan-1-ol under different conditions
Welcome to the technical support resource for 3-Amino-1-methylcyclobutan-1-ol. This guide is designed for our partners in research, discovery, and pharmaceutical development. Here, we address common questions and troubleshooting scenarios related to the stability of this versatile cyclobutane intermediate. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the integrity of your experiments and drug development programs.
Frequently Asked Questions (FAQs)
General Handling & Storage
Q1: What are the recommended storage conditions for this compound and its hydrochloride salt?
A1: Based on the physicochemical properties of similar aminocycloalkanols, proper storage is critical to prevent degradation. The free base, containing both a nucleophilic amino group and a tertiary alcohol, is susceptible to oxidation and reaction with atmospheric CO₂.
-
For the free base (this compound): We recommend storing the solid material at 2–8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. This minimizes exposure to oxygen and moisture.
-
For the hydrochloride salt (trans-3-Amino-1-methylcyclobutan-1-ol hydrochloride): The salt form is generally more stable. Storage at 2–8°C is recommended to prevent any long-term thermal degradation.[1] While it is less hygroscopic than the free base, desiccated conditions are still advisable.
Q2: I've observed the formation of a white precipitate in my solution of the free base in methanol over time. What is happening?
A2: This is a common issue when working with primary amines in non-degassed solvents. The primary amine can react with carbon dioxide from the air to form a carbamate salt, which may have limited solubility in your solvent system. To mitigate this, always use freshly distilled or degassed solvents and consider working under an inert atmosphere for prolonged experiments.
Stability in Solution & Forced Degradation
Q3: What is a forced degradation study and why is it necessary for this compound?
A3: A forced degradation, or stress testing, study is a series of experiments designed to intentionally degrade the molecule under conditions more severe than accelerated stability testing.[2][3] According to ICH guidelines (Q1A), these studies are essential for several reasons:
-
Pathway Elucidation: They help identify likely degradation products and understand the molecule's intrinsic chemical stability.[3]
-
Method Validation: They are crucial for developing and validating stability-indicating analytical methods (e.g., HPLC), ensuring that the method can separate the intact drug from its degradation products.[4]
-
Formulation Development: Knowledge of how the molecule degrades helps in developing a stable formulation by avoiding incompatible excipients or conditions.[2]
Q4: What are the most likely degradation pathways for this compound under different stress conditions?
A4: Given its structure—a primary amine and a tertiary alcohol on a strained cyclobutane ring—several degradation pathways are plausible.
-
Oxidative Degradation: The primary amino group is a key site for oxidation.[1] Exposure to oxidizing agents can lead to the formation of corresponding oximes, nitriles, or other oxidative adducts. Autoxidation, a free-radical chain reaction, can be initiated by trace metal ions or peroxides.[5]
-
Acidic/Basic Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially promote ring-opening or rearrangement reactions, although this is less common for simple cyclobutanes compared to more strained systems or those with better leaving groups. Studies on other cyclobutane derivatives have explored hydrolysis mechanisms under both acidic and basic conditions.[6]
-
Thermal Degradation: At elevated temperatures, dehydration of the tertiary alcohol is a potential pathway, leading to the formation of an unsaturated cyclobutane derivative.
-
Photodegradation: While the molecule does not contain a significant chromophore to absorb UV-Vis light directly, photodegradation can still occur, especially in the presence of photosensitizers in a formulation.[7] ICH Q1B guidelines recommend testing for photostability.[8][9]
Troubleshooting Guides
Scenario 1: Unexpected Peaks in HPLC Chromatogram During a Reaction
Issue: You are using this compound as a starting material and observe new, unexpected impurity peaks in your reaction monitoring by HPLC.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected impurities.
Scenario 2: Loss of Potency in a Stock Solution
Issue: A stock solution of this compound in an aqueous buffer, prepared for a biological assay, shows a decrease in concentration after 24 hours at room temperature.
Troubleshooting and Mitigation
-
Suspect Oxidation: The primary amine is susceptible to oxidation, which can be accelerated by dissolved oxygen and trace metal ions in buffers.
-
Diagnosis: Analyze the solution by LC-MS to look for masses corresponding to oxidized products (e.g., M+14, M+16).
-
Mitigation: Prepare solutions using degassed, high-purity water. Consider adding a small amount of an antioxidant like EDTA to chelate metal ions. Store stock solutions frozen at -20°C or -80°C and use them immediately after thawing.
-
-
Check for Microbial Contamination: Non-sterile aqueous solutions can support microbial growth, which may metabolize the compound.
-
Diagnosis: Check for turbidity in the solution.
-
Mitigation: Use sterile buffers and filter-sterilize the final stock solution through a 0.22 µm filter before storage.
-
Experimental Protocol: Forced Degradation Study
This protocol provides a robust framework for investigating the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without destroying the molecule completely.[5]
1. Preparation of Stock Solution
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL. This will be your stock solution.
2. Stress Conditions
For each condition, prepare a sample vial and a control vial. The control vial contains the stock solution stored at 5°C in the dark.
| Stress Condition | Reagent/Condition | Temperature | Duration | Quenching/Neutralization Step |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 h | Neutralize with equal volume of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 - 8 h | Neutralize with equal volume of 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | Dilute with mobile phase to stop reaction |
| Thermal | Solid & Solution | 80°C (dry oven) | 72 h | Cool to room temperature before analysis |
| Photostability | Solid & Solution | Ambient | ICH Q1B exposure | Analyze directly against dark control |
3. Analytical Methodology
-
Technique: Use a stability-indicating HPLC method with UV and Mass Spectrometric (MS) detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to elute the parent compound and potential degradants, then re-equilibrate. A typical gradient might be 5% B to 95% B over 20 minutes.
-
Detection: UV detection (e.g., at 210 nm, as the compound lacks a strong chromophore) and ESI-MS in positive ion mode to identify parent and degradant masses.
4. Data Analysis
-
Inject the stressed samples and the control.
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control.
-
Analyze the mass spectra of any new peaks to propose structures for the degradation products.
-
Perform a mass balance calculation to ensure all major degradants are accounted for.
Workflow Diagram
Caption: Workflow for a forced degradation study.
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
- Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules. [Link]
- Forced Degrad
- Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF.
- This compound | C5H11NO | CID 68052608. PubChem. [Link]
- 3-Amino-3-methylcyclobutan-1-ol | C5H11NO | CID 72207871. PubChem. [Link]
- (1s,3r)-3-amino-1-methylcyclobutan-1-ol - C5H11NO | CSCS00010391497. Chemspace. [Link]
- Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. PubChem. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
- 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583. PubChem. [Link]
- 3-Amino-1-methylcyclopentanol | C6H13NO | CID 66779161. PubChem. [Link]
- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzym
- 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760. PubChem. [Link]
- Photostability testing theory and practice. Q1 Scientific. [Link]
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
- Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]
- Bacterial degradation of monocyclic arom
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. [Link]
- WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
- Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending.
- The synergetic effect on oxidative degradation inhibition of 1-amino-2-propanol for post-combustion CO2 capture | Request PDF.
- 3-amino-2-methylbutan-1-ol (C5H13NO). PubChemLite. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. q1scientific.com [q1scientific.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Derivatization of 3-Amino-1-methylcyclobutan-1-ol
Welcome to the technical support center for the derivatization of 3-Amino-1-methylcyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize derivatization reactions involving this versatile building block. Below, you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Reaction Optimization & Troubleshooting
Q1: My acylation/sulfonylation reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the derivatization of this compound can stem from several factors, primarily related to the reagent's reactivity, steric hindrance, and reaction conditions.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material.
-
Steric Hindrance: The cyclobutane ring and the tertiary alcohol introduce steric bulk around the amino group, which can hinder the approach of the acylating or sulfonylating agent.[1][2] Using a more reactive derivatizing agent or a suitable catalyst can help overcome this.
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Reagent Quality: Ensure that your acylating or sulfonylating agents (e.g., acyl chlorides, sulfonyl chlorides) are of high purity and have not degraded due to moisture.[3][4] It is often recommended to use freshly opened or distilled reagents.
-
Base Selection: The choice of base is crucial. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to scavenge the acid byproduct (e.g., HCl) without competing with the amino group of your substrate.[5]
-
Solvent Effects: Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) to prevent hydrolysis of the reactive acylating/sulfonylating agent.[1][6]
-
Temperature: While many derivatizations proceed at room temperature, gentle heating might be necessary for less reactive substrates or hindered systems. However, excessive heat can lead to side reactions and degradation.
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?
A2: The presence of a hydroxyl group in this compound can lead to side reactions, particularly O-acylation or O-sulfonylation.
-
O-Derivatization: The tertiary alcohol can react with the derivatizing agent, especially if a strong base is used or if the reaction is heated. To favor N-derivatization, you can perform the reaction at lower temperatures (e.g., 0 °C to room temperature).
-
Chemoselective O-acylation under acidic conditions: Interestingly, under acidic conditions, the amino group gets protonated and becomes non-nucleophilic, which can favor O-acylation.[7] Therefore, maintaining basic or neutral conditions is key for N-selectivity.
-
Di-derivatization: Both the amino and hydroxyl groups may react. Using a stoichiometric amount of the derivatizing agent (e.g., 1.0-1.2 equivalents) can help minimize this. If di-derivatization is still an issue, consider protecting the hydroxyl group prior to N-derivatization.
Q3: How do I choose the appropriate derivatizing agent for my application?
A3: The choice of derivatizing agent depends on the desired properties of the final product and the reactivity of the starting material.
-
Acyl Chlorides and Anhydrides: These are highly reactive and suitable for forming robust amide bonds. Acyl chlorides are generally more reactive than anhydrides.[8]
-
Sulfonyl Chlorides: Used to introduce a sulfonyl group, forming a sulfonamide. These are also highly reactive and the reaction conditions are similar to acylation.[5][9]
-
Isocyanates: React with the amine to form urea derivatives.
-
Derivatization for Analysis: For analytical purposes, such as GC-MS or HPLC, derivatizing agents that introduce a chromophore or a mass-spectrometry-friendly tag are used.[10][11][12]
Purification and Characterization
Q4: The purification of my derivatized product is challenging due to its polarity. What purification strategies are recommended?
A4: The polarity of the derivatized product will depend on the nature of the introduced group. However, the presence of the hydroxyl group can maintain a degree of polarity.
-
Flash Chromatography: This is a common method for purifying derivatized products.[2][13]
-
For moderately polar compounds, a silica gel column with a gradient of ethyl acetate in hexanes is often effective.
-
For more polar compounds, adding a small amount of methanol to the mobile phase may be necessary. To avoid peak tailing of basic compounds on silica, a small amount of triethylamine (e.g., 0.1-1%) can be added to the mobile phase.[14]
-
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient can be an effective alternative.[13]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Q5: What analytical techniques are best suited for characterizing the derivatized this compound?
A5: A combination of spectroscopic methods is typically used for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the derivatized product. The disappearance of the NH₂ proton signals and the appearance of a new NH proton signal (for amides and sulfonamides) in the ¹H NMR spectrum are indicative of successful N-derivatization.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the derivatizing group.
-
Infrared (IR) Spectroscopy: Can show the appearance of new characteristic peaks, such as the C=O stretch for amides (around 1650 cm⁻¹) or the S=O stretches for sulfonamides (around 1350 and 1160 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
Experimental Protocols & Data
General Protocol for N-Acylation of this compound
This protocol provides a general starting point for the acylation of this compound. Optimization of specific parameters may be required for different acylating agents.
Materials:
-
This compound
-
Acyl chloride or anhydride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add TEA or DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.[1]
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by flash chromatography or recrystallization.
General Protocol for N-Sulfonylation of this compound
This protocol outlines a general procedure for the sulfonylation of this compound.
Materials:
-
This compound
-
Sulfonyl chloride (1.1 eq)
-
Pyridine or Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and inert atmosphere
Procedure:
-
Dissolve this compound (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine or TEA (2.0 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M aqueous HCl to remove excess pyridine/TEA.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
Recommended Reaction Conditions Summary
| Parameter | Acylation | Sulfonylation | Alkylation |
| Derivatizing Agent | Acyl Chloride, Anhydride | Sulfonyl Chloride | Alkyl Halide |
| Equivalents of Agent | 1.0 - 1.2 | 1.0 - 1.2 | 1.0 - 1.5 |
| Base | TEA, DIPEA, Pyridine | TEA, Pyridine | K₂CO₃, Cs₂CO₃ |
| Equivalents of Base | 1.2 - 2.0 | 1.5 - 2.5 | 1.5 - 3.0 |
| Solvent | DCM, THF, DMF (anhydrous) | DCM, THF (anhydrous) | DMF, DMSO, Acetonitrile |
| Temperature | 0 °C to RT | 0 °C to RT | RT to 80 °C |
| Reaction Time | 1 - 16 hours | 2 - 24 hours | 12 - 72 hours |
Visual Guides
Experimental Workflow for Derivatization
Caption: General workflow for the derivatization of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Safety Information
-
Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive.[8][15] They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[15] Reactions should be conducted under an inert atmosphere to prevent hydrolysis.[4]
-
Amines can be irritating and toxic. Handle this compound with care, avoiding skin and eye contact.
-
Bases such as triethylamine and pyridine are flammable and have strong odors. Always work in a well-ventilated area.
References
- Reddit.
- Biotage. Is there an easy way to purify organic amines?. [Link]
- Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]
- PubMed. Synthesis of new N-sulfonylated amino alcohols and application to the enantioselective addition of diethylzinc to aldehydes. [Link]
- Google Patents.
- Organic & Biomolecular Chemistry.
- PubMed Central. Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. [Link]
- Organic Chemistry Portal.
- ResearchGate. Why did my amide syntesis does not work?. [Link]
- ACS Publications. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]
- ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]
- Wiley Online Library. Straightforward synthesis of chiral sulfonate‐based ionic liquids from amino alcohols for chiral recognition. [Link]
- ResearchGate. Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF. [Link]
- PubChem. This compound | C5H11NO | CID 68052608. [Link]
- PubMed. Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. [Link]
- Beilstein Journals.
- NIH. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. [Link]
- PubChem. 3-Amino-3-methylcyclobutan-1-ol | C5H11NO | CID 72207871. [Link]
- ACS Publications. Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? | Organic Process Research & Development. [Link]
- ResearchGate.
- YouTube. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]
- ResearchGate. Proposed catalytic cycle for the [4+2] cycloaddition of cyclobutylamines.. [Link]
- NIH. 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583 - PubChem. [Link]
- Chromatography Forum. Issue with amino acid analysis. [Link]
- Waters.
- Chemspace. (1s,3r)-3-amino-1-methylcyclobutan-1-ol - C5H11NO | CSCS00010391497. [Link]
- PubMed. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]
- DiVA portal. An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. [Link]
- ResearchGate. Condition dependent, alkylation‐cyclization or [2+2]‐cycloaddition of... | Download Scientific Diagram. [Link]
- Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]
- NIH. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride - PubChem. [Link]
- PubChem. 3-Amino-1-methylcyclopentanol | C6H13NO | CID 66779161. [Link]
- ResearchGate. [4 + 2] cycloaddition of cyclobutylamines with electron‐deficient alkenes by Barriault.. [Link]
Sources
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- 7. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Synthesis of new N-sulfonylated amino alcohols and application to the enantioselective addition of diethylzinc to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 11. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. download.basf.com [download.basf.com]
Technical Support Center: Troubleshooting NMR Peak Assignments for 3-Amino-1-methylcyclobutan-1-ol
Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) peak assignments of 3-Amino-1-methylcyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing NMR spectroscopy for the structural elucidation of this and similar small molecules. Here, we address common challenges in spectral interpretation through a practical question-and-answer format, grounded in established scientific principles and field-proven methodologies.
Introduction to the Molecule and its NMR Complexity
This compound presents a unique set of challenges for NMR analysis. The rigid, puckered four-membered ring of the cyclobutane structure leads to complex spin-spin coupling and conformational dynamics that significantly influence chemical shifts.[1] The presence of a tertiary alcohol, a primary amine, and a methyl group on the cyclobutane ring further complicates the spectrum, requiring a systematic and multi-faceted approach for accurate peak assignment.
This guide will walk you through a logical workflow, from initial 1D NMR analysis to advanced 2D NMR techniques, to confidently assign every proton and carbon signal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial 1D NMR Analysis - Common Sticking Points
Question 1: My ¹H NMR spectrum shows a complex multiplet in the aliphatic region (around 1.5-3.0 ppm). How can I begin to assign the cyclobutane ring protons?
Answer: This is a very common starting point. The cyclobutane ring protons are diastereotopic and their signals often overlap, creating complex multiplets. Here’s a systematic approach to deconstruct this region:
-
Understand Cyclobutane Conformation: The cyclobutane ring is not planar; it exists in a dynamic equilibrium between puckered "butterfly" conformations.[1] This puckering results in axial and equatorial-like protons with distinct chemical shifts and coupling constants.
-
Expected Chemical Shifts: In a simple, unsubstituted cyclobutane, all protons are equivalent and appear as a single peak around 1.96 ppm.[1][2] However, the substituents in this compound will cause significant shifts.
-
Protons on the carbon bearing the amino group (C3) will be deshielded and expected to be further downfield within the aliphatic region.
-
Protons on the carbons adjacent to the quaternary carbon (C2 and C4) will also have distinct shifts.
-
-
Initial Integration: Carefully integrate the entire complex multiplet. For this compound, you should have a total of 5 protons on the cyclobutane ring (excluding the labile NH₂ and OH protons and the methyl protons).
Question 2: I see broad signals in my ¹H NMR spectrum. How can I identify if they correspond to the -OH and -NH₂ protons?
Answer: The protons of the hydroxyl (-OH) and amine (-NH₂) groups are "labile," meaning they can exchange with each other and with trace amounts of acidic protons in the solvent.[3][4] This exchange process often leads to broad signals and can obscure coupling information.
Troubleshooting Protocol: Deuterium (D₂O) Exchange
This is the definitive method for identifying labile protons.[3][4][5]
-
Acquire a standard ¹H NMR spectrum of your compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a single drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for about 30 seconds to facilitate the exchange of -OH and -NH₂ protons with deuterium.
-
Re-acquire the ¹H NMR spectrum.
Expected Outcome: The broad signals corresponding to the -OH and -NH₂ protons will disappear or significantly decrease in intensity.[3][5] Deuterium is not observed in a standard ¹H NMR experiment, so the signals vanish.[3][4]
Question 3: The chemical shifts in my ¹³C NMR spectrum are clustered together. How do I differentiate between the cyclobutane ring carbons?
Answer: While ¹³C NMR provides a signal for each unique carbon, assigning them requires a combination of chemical shift prediction and more advanced techniques.
-
Expected ¹³C Chemical Shifts:
-
Unsubstituted Cyclobutane: A single peak around 22.4 ppm.[1][6]
-
Substituted Cyclobutane: The substituents will cause the signals to shift.
-
C1 (quaternary carbon with -OH and -CH₃): This will be significantly downfield, typically in the 50-80 ppm range for a carbon attached to an oxygen.[7][8]
-
C3 (carbon with -NH₂): This carbon will also be downfield due to the electronegative nitrogen, likely in the 40-60 ppm range.[9]
-
C2 and C4 (methylene carbons): These will be the most upfield of the ring carbons, but their exact shifts will depend on the stereochemistry (cis/trans) relative to the substituents.
-
-
Troubleshooting Protocol: DEPT (Distortionless Enhancement by Polarization Transfer)
A DEPT experiment is invaluable for determining the number of protons attached to each carbon.[7]
-
DEPT-135: Will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons will be absent.
-
DEPT-90: Will only show CH signals.
By combining the information from the standard ¹³C spectrum and the DEPT experiments, you can definitively identify the quaternary carbon, the CH carbon, and the CH₂ carbons of the cyclobutane ring.
| Experiment | C1 (Quaternary) | **C2/C4 (CH₂) ** | C3 (CH) | -CH₃ |
| ¹³C NMR | Present | Present | Present | Present |
| DEPT-135 | Absent | Negative | Positive | Positive |
| DEPT-90 | Absent | Absent | Positive | Absent |
A summary of expected outcomes from DEPT experiments.
Section 2: Unambiguous Assignment with 2D NMR Spectroscopy
When 1D NMR spectra are insufficient for complete assignment due to overlapping signals and complex coupling, 2D NMR techniques are essential.[10][11]
Question 4: How can I definitively determine which protons are coupled to each other on the cyclobutane ring?
Answer: A ¹H-¹H COSY (Correlation Spectroscopy) experiment is the ideal tool for this.[12][13] A COSY spectrum shows correlations between protons that are spin-spin coupled, typically those separated by two or three bonds.
Workflow for COSY Analysis:
-
Identify a starting point: Begin with a proton signal that is well-resolved and you can tentatively assign. For instance, the proton on C3 (the CH group) might be a good starting point.
-
Trace the correlations: In the COSY spectrum, find the diagonal peak corresponding to your starting proton. Off-diagonal peaks (cross-peaks) on the same horizontal or vertical line indicate coupling to other protons.
-
Walk around the ring: Follow the chain of correlations from your starting proton to its neighbors, and from those neighbors to their neighbors, until you have mapped out the entire spin system of the cyclobutane ring.
Caption: A simplified workflow for using COSY to establish proton connectivity.
Question 5: I've mapped the proton spin systems, but how do I connect them to the correct carbons?
Answer: This is where heteronuclear correlation experiments are crucial.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (one-bond ¹J_CH coupling).[14][15][16] Each cross-peak in an HSQC spectrum links a specific proton signal to a specific carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH).[14][15] This is invaluable for connecting different spin systems and assigning quaternary carbons.
Integrated 2D NMR Assignment Strategy:
-
HSQC First: Use the HSQC spectrum to definitively link each proton on the cyclobutane ring and the methyl group to its corresponding carbon.
-
HMBC for Connectivity and Quaternary Carbons: Use the HMBC spectrum to confirm assignments and piece together the molecular fragments.
-
Look for correlations from the methyl protons to the quaternary carbon (C1) and the adjacent ring carbons (C2 and C4).
-
Observe correlations from the ring protons to other carbons two and three bonds away. This will confirm the overall connectivity of the cyclobutane ring.
-
Caption: The relationship between different NMR experiments for complete structural elucidation.
Summary of Troubleshooting Strategies
| Problem | Recommended Technique | Information Gained |
| Overlapping aliphatic proton signals | ¹H-¹H COSY | Shows which protons are coupled to each other. |
| Identifying labile -OH and -NH₂ protons | D₂O Exchange | Confirms the presence of exchangeable protons. |
| Differentiating CH, CH₂, and CH₃ carbons | DEPT-135 and DEPT-90 | Determines the number of protons attached to each carbon. |
| Linking protons to their attached carbons | ¹H-¹³C HSQC | Shows direct one-bond C-H correlations. |
| Confirming connectivity and assigning quaternary carbons | ¹H-¹³C HMBC | Shows long-range (2-3 bond) C-H correlations. |
By systematically applying these troubleshooting steps and utilizing the appropriate 1D and 2D NMR experiments, you can overcome the inherent complexities of this compound and achieve a confident and accurate assignment of its NMR spectra.
References
- Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 NMR spectra of cyclobutane.
- Abraham, R. J., & Monasterios, M. (2009). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 47(11), 949–957. [Link]
- Baranac-Stojanović, M., & Stojanović, M. (2013). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]
- Baranac-Stojanović, M., & Stojanović, M. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS.
- OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.
- JoVE. (2024). ¹H NMR of Labile Protons: Deuterium (²H) Substitution.
- Chemistry For Everyone. (2023, July 13). What Is Deuterium Exchange In NMR? [Video]. YouTube. [Link]
- Slideshare. (n.d.). use of nmr in structure ellucidation.
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
- Welton, C., Raval, P., Trébosc, J., & Reddy, G. N. M. (2022). Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations.
- The OChemLounge. (2020, December 30). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR [Video]. YouTube. [Link]
- Welton, C., Raval, P., Trébosc, J., & Reddy, G. N. M. (2022). Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations.
- Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- SpectraBase. (n.d.). Cyclobutene - Optional[13C NMR] - Chemical Shifts.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Organic Chemistry Tutor. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]
- Elyashberg, M., Williams, A., & Blinov, K. (2010). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 48(6), 467–474. [Link]
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Goodfellow, R. J. (1975). The environment of tertiary alcohols from nuclear magnetic resonance spectral shifts on formation of trichloroacetylcarbamates. Canadian Journal of Chemistry, 53(9), 1333–1336. [Link]
- SDSU NMR Facility – Department of Chemistry. (n.d.). 5) Common Problems.
- American Chemical Society Publications. (2024, May 14). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments.
- American Chemical Society. (n.d.). '0. "m4.
- AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy.
- Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table.
- University of Puget Sound, Department of Chemistry. (n.d.). NMR Chemical Shifts.
- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
- The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions.
- University of Calgary, Department of Chemistry. (n.d.). Amines.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ResearchGate. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
- Michigan State University, Department of Chemistry. (n.d.). Basic Practical NMR Concepts.
- The Organic Chemistry Tutor. (2024, February 15). HNMR Practice Problems with Step-by-Step Solutions [Video]. YouTube. [Link]
- PubChem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes.
- PubChem. (n.d.). Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride.
- PubChem. (n.d.). 3-Amino-3-methylcyclobutan-1-ol.
- Chemspace. (n.d.). (1s,3r)-3-amino-1-methylcyclobutan-1-ol.
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Preventing degradation of 3-Amino-1-methylcyclobutan-1-ol during storage
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support guide for 3-Amino-1-methylcyclobutan-1-ol. As a key building block in pharmaceutical research and development, maintaining the stability and purity of this compound is critical for reproducible and successful experimental outcomes. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights into the molecule's inherent instabilities, optimal storage protocols, and troubleshooting common degradation issues.
Quick Reference: Recommended Storage Conditions
For immediate reference, the following table summarizes the ideal storage parameters for this compound. Each parameter is explained in detail in the FAQ section.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Minimizes thermal degradation and slows reaction kinetics. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the amino group. |
| Light Exposure | Protect from Light (Amber Vial) | Prevents light-induced degradation pathways. |
| Moisture | Tightly Sealed, Dry Conditions | Avoids hydrolysis and potential water-catalyzed side reactions.[1] |
| Container | Borosilicate Glass (Type 1) or PTFE | Ensures inert storage surface, preventing leaching or catalytic reactions. |
| pH | Store as a solid in its free base or salt form. Avoid acidic/basic solutions. | The compound is susceptible to reactions under strong acidic or basic conditions. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What makes this compound inherently susceptible to degradation?
Answer: The stability of this compound is primarily influenced by two key structural features: the strained cyclobutane ring and the presence of reactive amino and tertiary alcohol functional groups.
-
Ring Strain: The four-membered cyclobutane ring is significantly strained. Its internal C-C-C bond angles are forced to be approximately 90°, a major deviation from the ideal 109.5° for sp³ hybridized carbons.[2][3][4][5] This "angle strain," combined with torsional strain from eclipsing hydrogen atoms, increases the molecule's potential energy, making the ring susceptible to opening under certain conditions (e.g., heat or acidic catalysis).[3][4][6]
-
Functional Group Reactivity:
-
Amino Group (-NH₂): The primary amine is a nucleophilic and basic site, making it prone to oxidation, especially when exposed to air (atmospheric oxygen). It will also readily react with acids, acid anhydrides, and acid chlorides.[1][7]
-
Tertiary Alcohol (-OH): While tertiary alcohols are resistant to oxidation under mild conditions, the presence of the adjacent strained ring can influence its reactivity. Furthermore, under acidic conditions, it can be protonated and eliminated as water, leading to the formation of an alkene.
-
Q2: I've observed a color change in my solid sample (from white to yellow/brown). What is the likely cause?
Answer: A color change from white/off-white to yellow or brown is a classic indicator of oxidation. The primary amino group is the most probable site for this degradation. Atmospheric oxygen can initiate a cascade of reactions leading to the formation of colored impurities.
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure that the container was properly flushed with an inert gas (argon or nitrogen) before sealing.
-
Check Container Seal: Confirm that the container cap (e.g., a septum-lined cap or PTFE-lined cap) provides an airtight seal. Over time, septa can be compromised by repeated punctures.
-
Minimize Headspace: If you have used a portion of the sample, the headspace in the vial contains a limited amount of air. For long-term storage, consider transferring the remaining material to a smaller vial to minimize this headspace or backfilling with inert gas.
-
Protect from Light: Light can catalyze oxidative processes. Always store the material in an amber vial or a clear vial placed inside a light-blocking container or cabinet.[8]
Q3: My sample fails purity analysis, showing several new peaks in the LC-MS. What are the potential degradation pathways?
Answer: The appearance of new, unexpected peaks in an analytical run points to chemical degradation. Based on the molecule's structure, several pathways are possible, especially if storage recommendations were not strictly followed.
-
Oxidative Degradation: As mentioned, oxidation of the amino group can lead to various byproducts.
-
Ring Opening: If the material was exposed to acidic contaminants (e.g., stored near bottles of acid where vapors can transfer), acid-catalyzed hydrolysis or rearrangement of the cyclobutane ring may occur.
-
Dimerization/Polymerization: Under certain conditions, intermolecular reactions could lead to the formation of dimers or oligomers, which would appear as higher molecular weight species in the mass spectrum.
-
Dehydration: Exposure to strong acids or high temperatures could cause the elimination of the tertiary alcohol to form an unsaturated cyclobutane derivative.
The following workflow can help diagnose the potential cause of degradation.
Q4: Which materials and substances are incompatible with this compound and should be avoided during storage and handling?
Answer: To prevent violent reactions or catalytic degradation, it is crucial to segregate this compound from incompatible materials.
| Incompatible Class | Examples | Rationale for Incompatibility |
| Strong Oxidizing Agents | Hydrogen peroxide, potassium permanganate, nitric acid, chromic acid | Can react violently with the amino alcohol, leading to rapid and uncontrolled oxidation, which poses a fire and explosion hazard.[1][9][10] |
| Acids | Hydrochloric acid, sulfuric acid, acetic acid | The amino group is basic and will undergo a strong exothermic reaction with acids. Acids can also catalyze ring-opening or dehydration.[1][11][12] |
| Acid Chlorides & Anhydrides | Acetyl chloride, acetic anhydride | Reacts exothermically and rapidly with both the amino and alcohol groups to form amides and esters, respectively, consuming the starting material.[1][7] |
| Reactive Metals | Sodium, potassium, magnesium | While less common in storage scenarios, direct contact with reactive metals should be avoided. |
Golden Rule of Storage: Always store chemicals by hazard class, not alphabetically. Acids, bases, flammables, and oxidizers should be stored in separate, dedicated cabinets.[9][10][12][13]
Q5: What is a reliable analytical protocol to assess the purity of my this compound sample?
Answer: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Mass Spectrometer (MS) is the gold standard for assessing purity and identifying potential degradants. While a universal method does not exist, the following protocol provides a robust starting point for method development.
Experimental Protocol: Purity Assessment by LC-MS
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in 1.0 mL of a suitable solvent (e.g., Methanol or Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10-50 µg/mL for analysis.
-
-
LC-MS Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 4.0 min: 5% to 95% B
-
4.0 - 5.0 min: Hold at 95% B
-
5.0 - 5.1 min: 95% to 5% B
-
5.1 - 6.0 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detector: Electrospray Ionization (ESI) in Positive Mode.
-
Scan Range: m/z 50-500. Look for the protonated molecular ion [M+H]⁺ at m/z 102.1.
-
-
Data Analysis:
-
Integrate the peak corresponding to the parent compound.
-
Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.
-
Analyze the mass spectra of any impurity peaks to hypothesize their structures (e.g., M+16 for oxidation, M-18 for dehydration).
-
This self-validating system allows you to confirm the identity of the main peak via its mass-to-charge ratio while simultaneously detecting and gaining structural insights into any potential impurities or degradants.
References
- Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain | Organic Chemistry Class Notes.
- Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
- Capot Chemical. (2024, August 1). MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride.
- Benchchem. (n.d.). trans-3-Amino-1-methylcyclobutanol hydrochloride.
- Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane.
- Chemistry LibreTexts. (2024, January 15). 4.3: Stability of Cycloalkanes - Ring Strain.
- W. W. Norton & Company. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition.
- ChemicalBook. (n.d.). This compound.
- ResearchGate. (2025, August 8). (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols.
- New York University. (2007, July 24). BNL CHEMICAL STORAGE AND COMPATIBILITY TABLE.
- Fisher Scientific. (2012, March 7). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). This compound hydrochloride.
- University of Illinois Division of Research Safety. (2019, September 19). Chemical Compatibility.
- REDA Safe. (n.d.). Chemical Compatibility and Storage Guidelines.
- IONSAFETY. (2025, August 25). Chemical Compatibility Guidelines for Safe Storage.
- UCSD Blink. (2024, March 3). Chemical Compatibility Guidelines.
Sources
- 1. capotchem.com [capotchem.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 1502504-47-3 [amp.chemicalbook.com]
- 9. redasafe.com [redasafe.com]
- 10. Chemical Compatibility Guidelines for Safe Storage - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. nyu.edu [nyu.edu]
- 12. Chemical Compatibility Guidelines [blink.ucsd.edu]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
Technical Support Center: Synthesis of 3-Amino-1-methylcyclobutan-1-ol
Welcome to the technical support guide for the synthesis of 3-Amino-1-methylcyclobutan-1-ol. This molecule is a critical building block in medicinal chemistry, notably for constructing active pharmaceutical ingredients (APIs) with applications as enzyme inhibitors and receptor ligands.[1] Its rigid cyclobutane scaffold provides unique conformational constraints that are highly valued in drug design.
However, scaling up the synthesis of this compound, particularly with control over the cis/trans stereochemistry, presents several challenges. This guide is designed to provide researchers and process chemists with practical, field-proven insights to navigate these complexities, troubleshoot common issues, and optimize for a robust, scalable process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about planning and executing the synthesis.
Q1: What are the primary synthetic routes for this compound, and which is most suitable for scale-up?
There are several documented routes, but they vary significantly in efficiency, safety, and scalability.
-
Route A (Legacy Method): This route often starts from 3-methylenecyclobutane-1-carbonitrile, proceeding through a Hoffman rearrangement, oxidation (e.g., with m-CPBA), and hydrogenation.[2][3] While feasible at the bench, this route is not recommended for scale-up . It suffers from low overall yield (~11.5%), uses hazardous and expensive reagents, and offers poor stereoselectivity, requiring complex separation steps like supercritical fluid chromatography (SFC).[2]
-
Route B (Stereoselective Approach): A more controlled route starts from a protected 3-oxocyclobutanecarboxylate. Key steps include a Grignard reaction to install the methyl group, followed by a Curtius rearrangement to form the amine.[2] This offers better stereocontrol but can still be lengthy.
-
Route C (Recommended Scalable Process): The most robust and scalable approach begins with a suitable 3-substituted cyclobutanone derivative. The core strategy involves:
-
Grignard Addition: Reaction of a 3-protected-cyclobutanone with a methyl Grignard reagent (e.g., MeMgCl) to form the tertiary alcohol.[3]
-
Activation of Hydroxyl Group: Conversion of the 3-position's hydroxyl or protected hydroxyl group into a good leaving group (e.g., tosylate).
-
Nucleophilic Substitution: Introduction of the nitrogen functionality, often via an azide (NaN₃) displacement.[3]
-
Reduction: Final reduction of the azide to the primary amine, typically via catalytic hydrogenation (e.g., H₂ over Pd/C).[3]
-
This route avoids many of the hazardous reagents of Route A and has been successfully scaled by overcoming initial synthetic challenges.[2]
Q2: Controlling the cis/trans stereochemistry is critical. What is the most effective strategy?
Achieving a high diastereomeric ratio (d.r.), typically favoring the trans isomer, is a primary challenge. The optimal strategy depends on the synthetic route.
-
In Routes Starting from 3-Oxocyclobutanone: The stereochemistry is often set during the reduction of the ketone after the amine functionality is installed (or its precursor). Using sterically bulky reducing agents can favor attack from the less hindered face, leading to higher selectivity.
-
Biocatalysis: For analogous systems, ketoreductase (KRED) enzymes have been used to achieve highly diastereoselective reductions of cyclobutanones to the corresponding trans-amino alcohol with excellent d.r. (~98:2).[4] This approach represents a state-of-the-art method for ensuring stereopurity.
-
Resolution & Purification: If a mixture of isomers is obtained, separation is necessary. While challenging, methods include:
-
Chemical Resolution: Forming diastereomeric salts with a chiral acid, followed by fractional crystallization.
-
Chromatography: Column chromatography can be effective for intermediates,[2][3] but Supercritical Fluid Chromatography (SFC) is often required for the final, more polar product.[2]
-
Direct Crystallization: It is sometimes possible to selectively crystallize the desired isomer from a specific solvent system.[2]
-
Q3: What are the most common impurities I should expect during scale-up?
Impurity profiles can vary, but common side-products include:
-
Diastereomers: The undesired cis isomer is the most common process-related impurity.
-
Unreacted Intermediates: Incomplete reactions at any stage (e.g., remaining azide or tosylate).
-
Rearrangement Products: The strained cyclobutane ring can be susceptible to rearrangement under harsh acidic or basic conditions.
-
Over-alkylation Byproducts: If direct amination methods are used instead of the azide route, over-alkylation of the amine can occur.[5]
Section 2: Troubleshooting Guide
This in-depth Q&A section tackles specific problems you may encounter during your experiments.
Problem 1: Low Yield in the Grignard Reaction with the Cyclobutanone Precursor
Question: My reaction of methylmagnesium chloride (MeMgCl) with benzyl 3-oxocyclobutanecarboxylate (or a similar precursor) is resulting in poor yields of the desired tertiary alcohol. What are the likely causes and solutions?
Answer: The Grignard reaction is notoriously sensitive to reaction conditions. Low yields typically stem from three main areas: reagent quality, reaction setup, and competing side reactions.
Causality Analysis & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Moisture Contamination | Grignard reagents are potent bases and nucleophiles that react violently with protic sources like water. This quenches the reagent, reducing the effective molar quantity available to react with the ketone. | Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents (e.g., THF, Et₂O) and perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Poor Grignard Reagent Titer | Commercial Grignard reagents can degrade over time. The actual concentration may be lower than stated on the bottle, leading to substoichiometric addition. | Titrate the Grignard reagent before use (e.g., with I₂ or a known acid) to determine its exact molarity. Adjust the volume added based on the true concentration. |
| Incorrect Reaction Temperature | Grignard additions are exothermic. If the temperature is too high, side reactions like enolization of the ketone can occur. If too low, the reaction rate may be impractically slow. | The reaction is often performed by adding the Grignard reagent slowly to a cooled solution (−30 °C to 0 °C) of the ketone to control the exotherm.[3] Use a cryostat or a dry ice/acetone bath for precise temperature control. |
| Starting Material Purity | Impurities in the starting cyclobutanone can interfere with the reaction. Acidic impurities will quench the Grignard reagent. | Purify the starting ketone via distillation or column chromatography before use. Confirm purity by ¹H NMR and GC-MS. |
Workflow: Diagnosing Grignard Reaction Failure
Caption: Troubleshooting workflow for low-yield Grignard reactions.
Problem 2: Incomplete Azide to Amine Reduction
Question: My catalytic hydrogenation of the azido intermediate (e.g., 3-azido-1-methylcyclobutan-1-ol) is sluggish or incomplete, even after extended reaction times. What factors should I investigate?
Answer: The reduction of an azide to a primary amine using palladium on carbon (Pd/C) and hydrogen gas is typically a clean and high-yielding reaction.[3] Stalling often points to catalyst deactivation or suboptimal reaction parameters.
Causality Analysis & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Catalyst Poisoning | The palladium catalyst is sensitive to poisons. Trace amounts of sulfur (from reagents like TsCl), halides, or other nitrogen-containing compounds can irreversibly bind to the catalyst's active sites, inhibiting its activity. | Ensure the azido intermediate is highly pure before hydrogenation. A silica plug or recrystallization can remove residual reagents from the previous step. Consider using a catalyst scavenger or a more robust catalyst formulation. |
| Poor Catalyst Quality/Activity | The activity of Pd/C can vary between batches and suppliers. Old or improperly stored catalyst may have reduced activity. The catalyst loading may also be insufficient. | Use a fresh batch of catalyst from a reputable supplier. Perform a small-scale test reaction to confirm its activity. A typical loading is 5-10 mol% of Pd. A 10% Pd/C catalyst is commonly used.[3] |
| Insufficient Hydrogen Pressure | The reaction requires sufficient hydrogen pressure to drive the reduction. For scale-up, ensuring adequate mass transfer of hydrogen gas to the catalyst surface is crucial. | Most lab-scale reactions proceed well from balloon pressure up to ~50 psi. For larger scales, a Parr shaker or a stirred autoclave is necessary. A pressure of 10.8 bar (approx. 157 psi) has been reported for efficient conversion.[3] |
| Incorrect Solvent or Temperature | The choice of solvent affects substrate solubility and hydrogen availability. The temperature influences the reaction rate. | Methanol is an excellent solvent for this reduction.[3] Gently warming the reaction to 40 °C can increase the rate without promoting side reactions.[3] |
Section 3: Key Experimental Protocols
The following protocols are based on scalable and robust methods reported in the literature.[2][3] They should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol
This multi-step protocol represents a scalable and validated pathway.
Workflow Overview:
Caption: Recommended scalable synthesis route.
Step 1: Grignard Addition (Example)
-
Dissolve 3-(Benzyloxy)cyclobutan-1-one (1.0 eq) in anhydrous THF (5 mL per gram of ketone) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -30 °C using a cryostat.
-
Slowly add methylmagnesium chloride (MeMgCl, 3M in THF, 1.5 eq) dropwise via syringe, ensuring the internal temperature does not exceed -25 °C.
-
Stir the mixture at -30 °C for 3 hours.
-
Quench the reaction by slowly pouring it into a cold, saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-(Benzyloxy)-1-methylcyclobutan-1-ol.[3] Purify by column chromatography if necessary.
Step 2: Tosylation
-
Dissolve the diol intermediate (1.0 eq) in a mixture of CH₂Cl₂ and MeOH (50:1) and cool to 0 °C.
-
Add triethylamine (Et₃N, 1.6 eq), DMAP (1.0 eq), and tosyl chloride (TsCl, 1.6 eq) sequentially.[3]
-
Stir the mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 20-23 hours.
-
Wash the reaction mixture with water (3x). Extract the aqueous phase with CH₂Cl₂.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate. Purify by column chromatography (petroleum ether/ethyl acetate).[2][3]
Step 3: Azide Substitution
-
Combine the tosylate intermediate (1.0 eq), sodium azide (NaN₃, 5.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in DMF.[3]
-
Heat the mixture to 70 °C and stir for 4 hours.
-
Cool the reaction, evaporate the solvent under vacuum, and dilute the residue with water.
-
Extract with ethyl acetate. Dry the combined organic layers with anhydrous Na₂SO₄, filter, and concentrate to yield the crude azide intermediate, which is often used directly in the next step.[3]
Step 4: Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve the crude azide intermediate (1.0 eq) in methanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 0.1 g per gram of azide).
-
Pressurize the vessel with hydrogen gas to 10.8 bar (approx. 157 psi).
-
Heat the mixture to 40 °C and stir vigorously for 4 hours.[3]
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate to yield the final product, this compound, as a mixture of diastereomers.[3] The product can be further purified by recrystallization to enrich the desired trans isomer.[2]
References
- Wei, Y., Chen, J., Zhang, J., Yin, D., & Chen, Y. (2022). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.
- Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. [Link]
- Wikipedia. (n.d.). Reductive amination.
- LibreTexts Chemistry. (2022). Synthesis of Amines.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Organic Chemistry Tutor. (2021). Reductive Amination | Synthesis of Amines.
Sources
Technical Support Center: Resolving Impurities in 3-Amino-1-methylcyclobutan-1-ol Samples
Welcome to the technical support guide for 3-Amino-1-methylcyclobutan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis and handling of this critical pharmaceutical intermediate. As Senior Application Scientists, we have compiled our field expertise into this guide to help you navigate common challenges and ensure the highest quality of your material.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. We provide not just solutions, but the underlying principles to help you adapt these methods to your unique experimental context.
Q1: My analytical data (NMR, LC-MS) shows a significant secondary peak with the same mass as my target compound. How can I confirm its identity and resolve it?
A1: Initial Diagnosis and Confirmation
This observation strongly suggests the presence of a stereoisomer, most commonly the cis/trans diastereomer of this compound. Synthetic routes often produce a mixture of these isomers, with the trans isomer frequently being the desired product for subsequent pharmaceutical applications.[1][2]
Workflow for Isomer Identification & Resolution:
Caption: Isomer Identification and Purification Workflow.
Recommended Analytical Techniques for Separation:
-
Supercritical Fluid Chromatography (SFC): This is a highly effective, though specialized, method for separating stereoisomers and was successfully used in early synthetic routes.[1]
-
Reverse-Phase HPLC with Ion-Pairing Agent: Using a C18 column with a mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) can improve the resolution of these polar, basic isomers.
Step-by-Step Protocol: Isomer Resolution by Recrystallization
Recrystallization is often the most scalable and cost-effective method for separating diastereomers if there is a sufficient difference in their crystal lattice energies and solubilities.
-
Solvent Screening: Dissolve a small amount of the isomeric mixture in various heated solvent systems. Good candidates include methanol/water, ethanol/water, or ethyl acetate/hexane mixtures.[1]
-
Procedure:
-
Dissolve the crude this compound (e.g., 10 g) in a minimal amount of boiling methanol.
-
Slowly add deionized water dropwise until a persistent cloudiness appears.
-
Add a few more drops of methanol to redissolve the precipitate, ensuring a saturated solution.
-
Allow the solution to cool slowly to room temperature, then transfer to a 2–8°C refrigerator for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
-
Validation: Dry the crystals and analyze their purity by HPLC or NMR. The mother liquor can be concentrated and re-processed to improve overall yield.
Q2: My purification on a standard silica gel column results in significant peak tailing and poor recovery. What is causing this and how can I fix it?
A2: Understanding the Problem
The free amino group in your compound is basic. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This leads to strong, often irreversible, binding of your amine to the stationary phase, causing streaking on TLC plates, peak tailing in column chromatography, and ultimately, low recovery.[3]
Solutions for Improved Chromatographic Performance:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
Common Choice: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).[3]
-
-
Use of a Deactivated Stationary Phase: Employ a stationary phase where the acidic sites are already neutralized.
-
Amine-Functionalized Silica: This is an excellent choice that provides improved mass transfer and predictable retention for basic compounds using standard normal-phase solvents.[3]
-
Neutral Alumina: Can be a suitable alternative to silica for the purification of basic compounds.
-
Caption: Decision tree for improving amine purification.
Q3: I've completed my synthesis, but the sample contains a variety of unknown impurities from starting materials and by-products. What is a robust, general purification workflow?
A3: A Multi-Step Purification Strategy
A combination of chemical extraction and chromatography is a powerful approach to remove a broad range of impurities.
-
Acid-Base Extraction: This classic technique leverages the basicity of your amino alcohol to separate it from neutral or acidic impurities.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with an aqueous acid solution (e.g., 1M HCl). Your product will move into the aqueous phase as the ammonium salt, leaving neutral impurities in the organic layer.
-
Separate the layers. Basify the aqueous layer with a base like sodium hydroxide (NaOH) to a pH > 10. This deprotonates your product.
-
Extract your free-base product back into an organic solvent (e.g., DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified amine.[4]
-
-
-
Column Chromatography: Follow the extraction with column chromatography, using the principles described in Q2 (e.g., amine-functionalized silica or a basic modifier) to separate any remaining closely-related impurities.
-
Final Recrystallization/Trituration: For achieving the highest purity, a final recrystallization or trituration from a suitable solvent can remove trace impurities and yield a crystalline solid product.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary sources of impurities in this compound synthesis? | Impurities typically arise from several sources: 1. Stereoisomers: The cis isomer is the most common process-related impurity.[1][2] 2. Unreacted Starting Materials: Depending on the synthetic route, precursors like 3-benzyloxy-1-cyclobutanone may carry through.[2] 3. Reaction By-products: Side reactions such as rearrangements or epoxidations can introduce unexpected structures.[1] 4. Residual Solvents & Reagents: Solvents used in synthesis and workup (e.g., THF, methanol, DCM) or reagents can remain.[5] 5. Degradation Products: The compound can degrade under harsh pH or high-temperature conditions. The amino and hydroxyl groups are susceptible to oxidation.[6] |
| Which analytical techniques are best for routine purity checks versus in-depth impurity profiling? | For Routine Checks: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) with UV detection are excellent for quickly assessing reaction completion and sample purity.[4][7] For In-Depth Profiling: Hyphenated techniques are required to identify and quantify unknown impurities. LC-MS is crucial for determining the molecular weights of impurities, while GC-MS is effective for volatile impurities and residual solvents. For definitive structural elucidation of an unknown, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[5][8] |
| How should I properly store this compound to prevent degradation? | To ensure long-term stability, store the compound at 2–8°C under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation.[6] It should be kept in a tightly sealed container to prevent moisture absorption, as related aminocyclobutanol hydrochlorides can be hygroscopic.[6] |
Data & Methods at a Glance
Table 1: Comparison of Key Analytical Techniques
| Technique | Primary Use | Detectable Impurities | Advantages | Limitations |
| HPLC-UV | Quantitative purity assessment | Non-volatile organic impurities, isomers | High resolution, quantitative, robust | Requires chromophore for high sensitivity |
| LC-MS | Impurity identification | Most organic impurities, degradation products | Provides molecular weight data, high sensitivity | Complex matrix can cause ion suppression |
| GC-MS | Residual solvent & volatile impurity analysis | Solvents (DCM, MeOH), volatile reagents | Excellent for volatile compounds | Not suitable for non-volatile or thermally labile compounds |
| NMR | Structural elucidation | All proton-containing impurities | Provides definitive structural information | Lower sensitivity compared to MS |
| SFC | Chiral/Diastereomeric separation | Stereoisomers | Excellent for isomer resolution, "greener" solvents | Requires specialized equipment |
Table 2: Recommended Starting Solvents for Recrystallization
| Solvent System | Target Impurity Type | Rationale |
| Methanol / Water | General purification, isomer separation | Good solubility in hot methanol, poor in cold water.[1] |
| Ethyl Acetate / Hexane | Less polar impurities | Creates a wide polarity range to precipitate the more polar target compound. |
| Isopropanol / Heptane | General purification | Similar principle to other alcohol/alkane systems. |
References
- Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. (2022). Taylor & Francis Online. [Link]
- Full article: Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Taylor & Francis Online. [Link]
- Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF.
- (1s,3r)-3-amino-1-methylcyclobutan-1-ol - C5H11NO | CSCS00010391497. Chemspace. [Link]
- Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. [Link]
- What purification methods are suitable for cyclobutanol? - Blog. BTC. [Link]
- (PDF) Extraction, Purification and Application of Bioactive Compounds.
- 3-Amino-1-methylcyclopentanol | C6H13NO | CID 66779161. PubChem. [Link]
- 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583. PubChem. [Link]
- Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. PubChem. [Link]
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. [Link]
- Organic Amine Flash Purification Using A Novel St
- Understanding Impurity Analysis. Cormica. [Link]
- Separation, purification and identification of the components of a mixture. Royal Society of Chemistry. [Link]
- Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]
- Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview.
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- 5. ajrconline.org [ajrconline.org]
- 6. benchchem.com [benchchem.com]
- 7. What purification methods are suitable for cyclobutanol? - Blog [m.btcpharmtech.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chiral Resolution of 3-Amino-1-methylcyclobutan-1-ol
Introduction: The stereochemical identity of active pharmaceutical ingredients (APIs) is a critical parameter, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles. 3-Amino-1-methylcyclobutan-1-ol is a chiral building block whose enantiopure forms are valuable for the synthesis of complex molecules in drug discovery. Obtaining this compound in high enantiomeric purity is a common challenge for researchers and process chemists. This technical guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for the most common chiral resolution methods applicable to this and similar amino alcohols.
Section 1: Diastereomeric Salt Resolution
Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers of compounds containing acidic or basic functional groups.[1] The principle relies on the reaction of the racemic amine with an enantiopure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[2]
Workflow: Diastereomeric Salt Resolution
Frequently Asked Questions & Troubleshooting
Q1: How do I select an appropriate chiral resolving agent for this compound? A: The selection process is often empirical, but guided by precedent. For a basic amine, chiral acids are the resolving agents of choice. Effective options include:
-
Tartaric acid derivatives: Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid (L-DBTA) are excellent starting points. They are rigid, commercially available, and often form highly crystalline salts.
-
Mandelic acid derivatives: (S)-Mandelic acid or its derivatives can be effective.[3]
-
(R)-2-Methoxy-2-phenylacetic acid and (S)-2-phenylpropionic acid have proven efficient for resolving similar cyclic amines.[4]
-
Camphorsulfonic acid (CSA): Both (1R)-(-)-10-Camphorsulfonic acid and its enantiomer are strong acids that can form stable salts.
Expert Tip: Set up a parallel screen with 4-5 different resolving agents in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and their mixtures with water) on a small scale (50-100 mg). Observe for spontaneous precipitation of crystalline material.
Q2: My diastereomeric salts are not crystallizing, or I'm getting an oil. What are the troubleshooting steps? A: This is a common issue related to supersaturation and solvent choice.
-
Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution. Be cautious not to oversaturate, which can lead to amorphous precipitation or oiling out.
-
Solvent System: The chosen solvent may be too good. Introduce an "anti-solvent" (a solvent in which the salts are poorly soluble, e.g., hexane or diethyl ether) dropwise into the solution until turbidity persists.
-
Temperature Cycling: Cool the solution slowly to 0-4°C. If no crystals form, allow it to warm to room temperature and then cool again. This can promote nucleation.
-
Seeding: If you have a small amount of the desired crystalline diastereomeric salt, add a single seed crystal to the supersaturated solution to initiate crystallization.[5]
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.
Q3: The enantiomeric excess (e.e.) of my final product is low (<90%) even after multiple recrystallizations. What is the cause? A: Low optical purity after resolution often points to unfavorable solid-liquid equilibrium.
-
Solid Solution Formation: This is a significant challenge where the "wrong" diastereomer is incorporated into the crystal lattice of the "right" diastereomer.[6] In this case, simple recrystallization is ineffective at improving purity. The solution is to re-screen for a different resolving agent/solvent combination that forms a eutectic system.
-
Incomplete Separation: The solubility difference between the two diastereomers may not be large enough in the chosen solvent. This leads to co-precipitation. Try a different solvent system to maximize the solubility difference.
-
Premature Crashing: If the solution is cooled too quickly or is too concentrated, both diastereomers can precipitate together. Ensure crystallization occurs slowly from a moderately supersaturated solution.
Q4: How do I recover the other enantiomer from the mother liquor? A: The mother liquor is enriched in the more soluble diastereomeric salt. You can isolate this salt by evaporating the solvent, liberate the amine using a base, and then attempt a resolution using the opposite enantiomer of the resolving agent (e.g., D-DTTA if you initially used L-DTTA). This will invert the solubilities, causing the previously more soluble salt to become the less soluble one.
Section 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes to differentiate between two enantiomers in a racemic mixture.[7] Typically, an enzyme catalyzes the transformation (e.g., acylation) of one enantiomer at a much higher rate than the other. This results in a mixture of a slower-reacting, un-modified enantiomer and a faster-reacting, modified product, which can then be separated.
Workflow: Lipase-Catalyzed Kinetic Resolution
Frequently Asked Questions & Troubleshooting
Q1: Which enzyme and acyl donor should I start with for this amino alcohol? A:
-
Enzymes: For the resolution of amines and alcohols, lipases are exceptionally versatile. Immobilized Candida antarctica Lipase B (CALB) , commercially known as Novozym 435 , is the workhorse of biocatalysis and an excellent first choice due to its broad substrate scope and stability in organic solvents.[8] Other options for screening include lipases from Pseudomonas cepacia (PSL) and proteases like Subtilisin A.[9]
-
Acyl Donors: The choice of acyl donor is critical. For N-acylation, activated esters are often used. A simple and effective choice is ethyl acetate , which can often serve as both the acyl donor and the solvent. Isopropenyl acetate is another highly effective, irreversible acyl donor.
Q2: My enzymatic reaction is too slow or stalls before 50% conversion. How can I optimize it? A: Reaction rate is influenced by several factors.
-
Enzyme Loading: Increase the amount of enzyme (e.g., from 10 mg/mmol to 30 mg/mmol of substrate).
-
Temperature: Most lipases are robust up to 50-60°C. Increasing the temperature from ambient to 40-50°C can significantly increase the rate.[8]
-
Solvent: The solvent choice is critical. Apolar solvents like toluene, hexane, or methyl tert-butyl ether (MTBE) are generally preferred for lipase activity.[8]
-
Water Activity: Enzymes require a tiny amount of water to maintain their active conformation, but excess water can promote hydrolysis of the acyl donor or product. Ensure you are using anhydrous solvents, but do not rigorously dry the enzyme itself unless specified.
Q3: The enantioselectivity (E-value) is low, resulting in poor e.e. for both product and remaining substrate. What can I do? A: The E-value is an intrinsic measure of an enzyme's selectivity for a given substrate under specific conditions.
-
Screen Different Enzymes: This is the most effective approach. An enzyme that is non-selective for one substrate may be highly selective for another.
-
Modify the Acyl Donor: Changing the acyl group (e.g., from acetate to a bulkier group like butyrate or a longer chain ester) can sometimes improve the "fit" in the enzyme's active site and enhance selectivity.
-
Change the Solvent: The solvent can influence the enzyme's conformation and thus its selectivity. Screen a range of solvents with different polarities.
-
Lower the Temperature: In some cases, reducing the reaction temperature can improve enantioselectivity, though it will also slow down the reaction rate.
Q4: How do I effectively separate the resulting acylated amine (amide) from the unreacted amine? A: The difference in basicity between the starting amine and the product amide allows for a simple extractive workup.
-
Filter off the immobilized enzyme (it can often be reused).
-
Dilute the reaction mixture with a solvent like ethyl acetate.
-
Extract the mixture with an aqueous acid solution (e.g., 1M HCl). The unreacted amine will be protonated and move to the aqueous phase.
-
The neutral amide product will remain in the organic phase.
-
Basify the aqueous phase (e.g., with 2M NaOH) and extract with an organic solvent to recover the unreacted, enantiomerically enriched amine.
Protocol: Lipase-Catalyzed Resolution of (±)-3-Amino-1-methylcyclobutan-1-ol
-
To a 25 mL flask, add racemic this compound (1.0 g, ~9.9 mmol).
-
Add 10 mL of anhydrous toluene (or MTBE).
-
Add ethyl acetate (1.0 mL, ~10.2 mmol, 1.03 equivalents).
-
Add immobilized lipase Novozym 435 (100 mg, 10% w/w).
-
Seal the flask and place it in an orbital shaker set to 200 rpm and 45°C.
-
Monitor the reaction progress by taking small aliquots every 2-4 hours and analyzing them by chiral GC or HPLC to determine the conversion and e.e. of the remaining starting material.
-
Stop the reaction when the conversion reaches approximately 50% by filtering off the enzyme.
-
Proceed with the extractive workup described in Q4 to separate the unreacted amine from the newly formed amide.
Section 3: Chiral Preparative Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for both analytical-scale e.e. determination and preparative-scale separation.[10] The separation is achieved by differential interaction of the enantiomers with a chiral stationary phase (CSP).
Logic Diagram: Chiral Method Development
Frequently Asked Questions & Troubleshooting
Q1: What is the best starting point for column selection for a small, polar molecule like this compound? A: There is no single "best" column, and screening is essential.[11] However, good starting points are:
-
Polysaccharide-based CSPs: Immobilized phases like Chiralpak IA, IB, and IC are extremely versatile. They can be used in normal phase, polar organic, and reversed-phase modes, offering a wide range of selectivities.[12]
-
Cyclodextrin-based CSPs: Columns like Astec CYCLOBOND™ are particularly effective for separating small molecules that can fit into the cyclodextrin cavity.[13]
-
Ligand Exchange Columns: These are specifically designed for amino acids and amino alcohols and can provide excellent resolution, though mobile phase compatibility can be more restricted.
Q2: My compound lacks a UV chromophore, making detection difficult. What are my options? A: This is a key challenge for small aliphatic amino alcohols.[14]
-
Derivatization: React the amine with a UV-active agent like 3,5-dinitrobenzoyl chloride. This adds a strong chromophore, making detection easy and often improving the chiral separation itself.[15]
-
Alternative Detectors: If derivatization is not desired, use a universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).
-
Supercritical Fluid Chromatography (SFC): SFC is often coupled with MS and is an excellent high-throughput alternative for screening chiral separations of polar compounds.
Q3: I have a baseline separation, but the resolution is poor (Rs < 1.2). How can I improve it? A:
-
Optimize Mobile Phase: Small changes in the mobile phase composition can have a large impact. In normal phase (e.g., Hexane/Isopropanol), vary the alcohol percentage in small increments (e.g., 10%, 12%, 15%).
-
Use Additives: For a basic amine, peak tailing is common. Add a small amount of a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) (e.g., 0.1%) to the mobile phase to improve peak shape and sometimes resolution.[16]
-
Lower the Temperature: Reducing the column temperature can increase the strength of the chiral interactions, leading to better separation, albeit with longer run times.
-
Reduce Flow Rate: Decreasing the flow rate increases the number of theoretical plates and can improve resolution.
Q4: My column performance has degraded over time. Can it be restored? A: Yes, often it can. Poor performance can be due to contamination at the head of the column or a strongly adsorbed compound.[17] For robust, immobilized polysaccharide columns, flushing with strong solvents can restore performance. Always follow the manufacturer's instructions, but a typical regeneration sequence might be flushing with isopropanol, followed by a stronger solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), and then re-equilibrating in your mobile phase.[17]
Data Summary Tables
Table 1: Comparison of Chiral Resolution Methods
| Method | Pros | Cons | Typical Throughput |
| Diastereomeric Salt Resolution | Highly scalable, low cost of goods, established technology. | Empirical (trial-and-error), max yield of 50% per cycle, can form solid solutions. | Low to Medium |
| Enzymatic Kinetic Resolution | High selectivity, mild conditions, reusable catalyst (enzyme). | Max yield of 50% (EKR), requires screening, potential for product/substrate inhibition. | Medium |
| Chiral Chromatography | Widely applicable, high purity achievable, rapid method development. | High cost of stationary phases and solvents, lower throughput for preparative scale. | High (Analytical) |
Table 2: Recommended Starting Conditions for Chiral HPLC Screening
| CSP Type | Column Example | Mobile Phase Mode | Typical Solvents & Additives |
| Polysaccharide | Chiralpak IA / IB-N | Normal Phase | n-Hexane / Isopropanol (90:10) + 0.1% DEA |
| Polysaccharide | Chiralpak IC | Polar Organic | Acetonitrile / Methanol (90:10) + 0.1% DEA |
| Cyclodextrin | Astec CYCLOBOND I 2000 | Reversed Phase | Acetonitrile / 20mM Phosphate Buffer pH 4.0 |
References
- ResearchGate. (n.d.). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor.
- Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.
- PMC. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
- Oxford Academic. (n.d.). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites.
- AIChE. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
- ACS Publications. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- RSC Publishing. (2013).
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- RSC Publishing. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
- Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
- ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
- Core.ac.uk. (n.d.).
- PMC. (n.d.). Strategies for chiral separation: from racemate to enantiomer.
- Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT: (R)-3-aminobutan-1-ol.
- Google Patents. (n.d.). Enzymatic process for the preparation of (r)
- Chemspace. (n.d.). (1s,3r)-3-amino-1-methylcyclobutan-1-ol.
- PubChem. (n.d.). This compound.
- ChemRxiv. (n.d.). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents.
- Benchchem. (n.d.). In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane.
- RSC Publishing. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition.
- Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS.
- Chromatography Today. (2020). Trouble with chiral separations.
- MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.
- MDPI. (2024).
- PubChem. (n.d.). rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. NIH.
- PMC. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
- Scholars' Mine. (2000).
- ACS Publications. (n.d.). A chiral stationary phase for the facile resolution of amino acids, amino alcohols and amines as the N-3,5-dinitrobenzoyl derivatives. The Journal of Organic Chemistry.
- ResearchGate. (2025).
- AVESIS. (n.d.).
- MDPI. (n.d.). Chromatographic Separation of Enantiomers: Commemorative Issue in Honor of Professor Stig Allenmark on the Occasion of His 80th Birthday.
Sources
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- 3. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate | MDPI [mdpi.com]
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- 11. Molecules | Special Issue : Chromatographic Separation of Enantiomers: Commemorative Issue in Honor of Professor Stig Allenmark on the Occasion of His 80th Birthday [mdpi.com]
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Impact of starting material quality on 3-Amino-1-methylcyclobutan-1-ol synthesis
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1-methylcyclobutan-1-ol. It provides in-depth troubleshooting advice and answers to frequently asked questions, with a core focus on the critical impact of starting material quality on the success of the synthesis. The information herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Introduction: The Criticality of Starting Material Quality
The synthesis of this compound, a key intermediate in the development of various active pharmaceutical ingredients (APIs), is a multi-step process where the quality of the initial inputs dictates the efficiency, yield, and purity of the final product. Seemingly minor impurities in starting materials can lead to significant downstream issues, including reaction failures, formation of intractable byproducts, and complex purification challenges. This guide will focus on a common synthetic route starting from 3-(benzyloxy)-1-cyclobutanone, outlining potential pitfalls and their solutions.
Troubleshooting Guide: From Starting Material to Final Product
This section addresses specific issues that may arise during the synthesis, linking them back to the quality of the starting materials and reagents.
Issue 1: Low or No Conversion in the Grignard Reaction Step
Question: I am seeing poor or no conversion of 3-(benzyloxy)-1-cyclobutanone when reacting it with methylmagnesium chloride. What are the likely causes related to my starting materials?
Answer: The Grignard reaction is highly sensitive to the quality of both the starting ketone and the reaction environment. Here are the primary factors to investigate:
-
Water Content: Grignard reagents are potent bases and will be quenched by even trace amounts of water in your starting material or solvent (THF).[1][2] This is the most common cause of Grignard reaction failure.
-
Causality: Water is more acidic than the C-H bond of an alkane, so the Grignard reagent will preferentially react with water in an acid-base reaction, forming methane and rendering the Grignard reagent inactive for its intended nucleophilic attack on the ketone.[1][2]
-
Solution:
-
Karl Fischer Titration: Quantify the water content in your 3-(benzyloxy)-1-cyclobutanone and THF. The water content should ideally be below 50 ppm.
-
Drying Procedures: Ensure your THF is anhydrous. Use freshly opened anhydrous solvent or dry it over a suitable drying agent like sodium/benzophenone ketyl. Your 3-(benzyloxy)-1-cyclobutanone should also be dry; if necessary, it can be dissolved in an appropriate solvent and dried over anhydrous magnesium sulfate, followed by filtration and solvent removal. All glassware must be rigorously flame-dried or oven-dried before use.
-
-
-
Acidic Impurities in the Ketone: If your 3-(benzyloxy)-1-cyclobutanone was synthesized using a route that involves an acidic workup or purification step, residual acid can quench the Grignard reagent.
-
Causality: Any protic acid will react with and consume the Grignard reagent.
-
Solution:
-
pH Testing: Check the pH of a solution of your starting ketone.
-
Neutralization: If acidic, consider an aqueous workup with a mild base (e.g., sodium bicarbonate solution) followed by extraction and drying of the ketone before use.
-
-
-
Aldehyde Impurities: The presence of aldehydes in your ketone starting material can lead to the formation of undesired secondary alcohol byproducts.[3][4]
-
Causality: Aldehydes are generally more reactive than ketones towards nucleophilic attack. The Grignard reagent will react with the aldehyde impurity, consuming the reagent and generating byproducts that can complicate purification.
-
Solution:
-
Purity Analysis: Use GC-MS or NMR to quantify aldehyde impurities.
-
Purification: If aldehydes are present, repurify the 3-(benzyloxy)-1-cyclobutanone via column chromatography or distillation.
-
-
Troubleshooting Workflow for Grignard Reaction Failure
Caption: Troubleshooting Decision Tree for Grignard Reaction Failures.
Issue 2: Incomplete Debenzylation or Side Reactions during Hydrogenolysis
Question: The final debenzylation step using Pd/C is slow, incomplete, or I'm observing side products. How can the quality of my starting materials or catalyst affect this?
Answer: The success of the catalytic hydrogenolysis is highly dependent on the purity of the substrate and the quality of the palladium catalyst.
-
Catalyst Poisoning: Trace impurities carried over from previous steps can act as catalyst poisons, deactivating the Pd/C catalyst.[5][6]
-
Causality: Sulfur-containing compounds are notorious catalyst poisons for palladium. If any sulfur-containing reagents were used in upstream steps of the synthesis of your starting materials, they must be completely removed. Nitrogen-containing compounds can also sometimes inhibit the reaction.[5][6]
-
Solution:
-
Trace Analysis: If catalyst poisoning is suspected, perform trace analysis (e.g., ICP-MS) on your intermediate to look for elements like sulfur.
-
Purification of Intermediate: Thoroughly purify the intermediate before the hydrogenolysis step. Column chromatography is often effective.
-
-
-
Catalyst Quality: Not all Pd/C catalysts are created equal. The activity and selectivity can vary significantly between batches and suppliers.
-
Causality: Factors such as palladium particle size, oxidation state (Pd(0) vs. PdO), and dispersion on the carbon support can dramatically affect the catalyst's performance in hydrogenolysis reactions.[7][8]
-
Solution:
-
Supplier Qualification: Use a reputable supplier for your Pd/C catalyst.
-
Catalyst Screening: If you are experiencing issues, it may be beneficial to screen catalysts from different suppliers or with different specifications (e.g., % Pd loading, support type).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting material, 3-(benzyloxy)-1-cyclobutanone?
A1: The critical quality attributes (CQAs) for 3-(benzyloxy)-1-cyclobutanone are:
-
Purity: Should be ≥98% as determined by GC-MS to minimize side reactions.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and MS, matching the expected structure.
-
Water Content: Should be ≤ 50 ppm as determined by Karl Fischer titration to prevent quenching of the Grignard reagent.
-
Absence of Specific Impurities: Must be free of acidic residues and highly reactive impurities like aldehydes.
| Attribute | Specification | Analytical Method |
| Purity | ≥98% | GC-MS |
| Identity | Conforms to structure | NMR, MS |
| Water Content | ≤ 50 ppm | Karl Fischer Titration |
| Acidic Impurities | Absent | pH measurement |
| Aldehyde Impurities | Not Detected | GC-MS, NMR |
Q2: How can I confirm the stereochemistry (cis/trans) of my final product?
A2: The stereochemistry of this compound can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through 2D NMR experiments like NOESY. The spatial relationship between the protons on the cyclobutane ring will differ for the cis and trans isomers, leading to distinct through-space correlations in the NOESY spectrum.[9] Additionally, the coupling constants of the ring protons in the ¹H NMR spectrum can provide valuable information about their relative stereochemistry.
Q3: My tosylation reaction of 3-(benzyloxy)-1-methylcyclobutan-1-ol is incomplete. What could be the cause?
A3: Incomplete tosylation is often due to issues with reagent quality.
-
Tosyl Chloride (TsCl) Quality: Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, which is unreactive. Use fresh or purified TsCl.
-
Base Quality: Amine bases like pyridine or triethylamine are hygroscopic. Absorbed water will react with TsCl, reducing its availability. Use freshly distilled or anhydrous bases.
-
Solvent Purity: Ensure the reaction solvent (e.g., dichloromethane) is anhydrous.
Q4: The substitution reaction of the tosylate with sodium azide is giving low yields. Why?
A4: This reaction is typically an S_N2 substitution.[1][2] Low yields can result from:
-
Steric Hindrance: While the cyclobutane ring is relatively small, steric hindrance around the reaction center can slow down the S_N2 reaction. Ensure adequate reaction time and temperature.
-
Poor Leaving Group: If the preceding tosylation was incomplete, the starting alcohol will not react with sodium azide. Ensure the tosylate intermediate is pure.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal for S_N2 reactions as they solvate the cation (Na⁺) but not the nucleophile (N₃⁻), increasing its reactivity.
Experimental Protocols
Protocol 1: Quality Control of 3-(benzyloxy)-1-cyclobutanone via GC-MS
This protocol provides a general method for assessing the purity of the starting ketone.
-
Sample Preparation: Prepare a 1 mg/mL solution of 3-(benzyloxy)-1-cyclobutanone in dichloromethane.
-
GC-MS Parameters:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Scan range of 40-400 m/z.
-
-
Analysis: Integrate the peaks to determine the relative percentage of the main component and any impurities.
Diagram of Synthetic Pathway and Critical Control Points
Caption: Synthetic pathway with highlighted critical quality control points.
References
- Liu, D., Gao, W., Wang, C., & Zhang, X. (2005). Practical synthesis of practical enantiopure γ-aminoalcohols by rhodium-catalyzed asymmetric hydrogenation of β-secondary-amino ketones. Angewandte Chemie International Edition, 44(11), 1687-1689.
- ICH. (2012). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Sajiki, H., & Hirota, K. (2000). Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. Chemistry-A European Journal, 6(14), 2655-2660.
- FDA. (2017). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. U.S. Food and Drug Administration.
- Brenner, M., & Reichenbacher, H. R. (1958). Die Reaktion von Tosylaten mit Natriumazid in wässrigem Äthanol. Helvetica Chimica Acta, 41(1), 181-188.
- OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups.
- Ashenhurst, J. (2018). Reactions of Azides. Master Organic Chemistry.
- Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. CRC press.
- Ashenhurst, J. (2011). Grignard Reagents. Master Organic Chemistry.
- Crawford, C. J., Qiao, Y., Liu, Y., Huang, D., Yan, W., Seeberger, P. H., ... & Chen, S. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1573-1578.
- BenchChem. (2025). Troubleshooting Incomplete Tosylation Reactions. Technical Support Center.
- Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Request PDF.
- Ordóñez, M., et al. (2016). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 21(10), 1361.
- Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents.
- Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.
- Filo. (2023). How does water affect Grignard reagents?
- Master Organic Chemistry. (2015). Why Grignard Reagents React With Water.
- ResearchGate. (2016). Substitution of tosylate by sodium azide is SN1 or SN2?
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 9. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: 3-Amino-1-methylcyclobutan-1-ol versus its Ethyl-Substituted Counterpart
A Forward-Looking Analysis for Drug Discovery Professionals, Researchers, and Scientists
In the landscape of modern medicinal chemistry, the cyclobutane scaffold has emerged as a valuable structural motif, offering a unique three-dimensional geometry that can enhance ligand-receptor interactions and improve pharmacokinetic profiles.[1][2] Within this class of compounds, 3-amino-1-methylcyclobutan-1-ol has garnered significant attention as a key intermediate in the synthesis of various biologically active molecules, including those with anti-tumor and anti-inflammatory properties. This guide provides a detailed comparison between this well-characterized methyl-substituted cyclobutanol and its lesser-known analogue, 3-amino-1-ethylcyclobutan-1-ol. While experimental data for the ethyl-substituted compound is scarce, this guide will leverage established chemical principles and data from the methyl analogue to provide a predictive analysis of its properties and potential.
At a Glance: Structural and Physicochemical Distinctions
The core difference between the two molecules lies in the substitution at the tertiary alcohol carbon. This seemingly minor change from a methyl to an ethyl group can have significant implications for the molecule's physicochemical properties, reactivity, and ultimately, its biological activity.
| Property | This compound | 3-Amino-1-ethylcyclobutan-1-ol (Predicted) | Rationale for Prediction |
| Molecular Formula | C₅H₁₁NO | C₆H₁₃NO | Addition of a CH₂ group. |
| Molecular Weight | 101.15 g/mol [3] | 115.18 g/mol | Increased by the mass of a CH₂ group. |
| LogP (Lipophilicity) | -0.6 (Computed)[3] | Higher than -0.6 | The addition of an ethyl group increases the hydrocarbon character, leading to greater lipophilicity.[4][5] |
| Polar Surface Area | 46.3 Ų (Computed)[3] | 46.3 Ų | The polar functional groups (amino and hydroxyl) remain unchanged. |
| Steric Hindrance | Minimal around the hydroxyl group | Increased | The ethyl group is larger than the methyl group, leading to greater steric bulk around the tertiary alcohol.[6][7] |
| Boiling Point | Not available | Higher than the methyl analogue | Increased molecular weight and van der Waals forces from the larger ethyl group will likely result in a higher boiling point.[4] |
Synthesis Strategies: A Tale of Two Alkyls
The synthesis of this compound has been a subject of considerable research, with several routes established to control stereochemistry and improve yield. A common and effective approach involves the use of a Grignard reagent with a suitable cyclobutanone precursor.
Established Synthesis of this compound
A robust synthesis often starts from a protected 3-aminocyclobutanone. The tertiary alcohol is then introduced via a Grignard reaction with methylmagnesium bromide. Subsequent deprotection yields the final product. The stereochemistry of the final product is highly dependent on the reduction method used to form the cis- or trans-aminocyclobutanone precursor.[8]
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Step 1: Grignard Reagent Addition
-
To a solution of 3-(tert-butoxycarbonylamino)cyclobutanone in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide (3.0 M in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 2: Quenching and Work-up
-
Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude product in a solution of hydrochloric acid in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of this compound.
Proposed Synthesis of 3-Amino-1-ethylcyclobutan-1-ol
Leveraging the successful synthesis of the methyl analogue, a similar approach can be proposed for the ethyl-substituted compound. The key difference would be the use of ethylmagnesium bromide as the Grignard reagent.
Caption: Proposed synthetic pathways for the methyl and ethyl analogues.
Reactivity and Further Functionalization
Both molecules possess two primary reactive sites: the amino group and the hydroxyl group. The nucleophilicity of the amino group allows for a variety of derivatizations, such as acylation, alkylation, and sulfonylation, which are crucial for incorporating these scaffolds into larger drug molecules. The tertiary hydroxyl group is less reactive but can undergo reactions like etherification under specific conditions.
The larger steric bulk of the ethyl group in 3-amino-1-ethylcyclobutan-1-ol may influence the rate of reactions involving the adjacent hydroxyl group.[7] This steric hindrance could be advantageous in certain synthetic strategies where selective reaction at the more accessible amino group is desired.
Biological Activity and Pharmacological Profile: A Predictive Outlook
While no direct biological data for 3-amino-1-ethylcyclobutan-1-ol is publicly available, we can infer potential differences in its pharmacological profile based on the structural change.
Lipophilicity and Membrane Permeability: The increased lipophilicity of the ethyl analogue is a key differentiator. In drug design, modulating lipophilicity is a critical tool for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[6] An increase in lipophilicity can enhance membrane permeability, potentially leading to better oral bioavailability. However, excessive lipophilicity can also lead to increased metabolic clearance and off-target toxicity.
Receptor Binding and Steric Interactions: The size of the substituent at the 1-position of the cyclobutane ring can significantly impact how the molecule fits into a biological target's binding pocket. The larger ethyl group will occupy more space than the methyl group.[4] This could lead to several outcomes:
-
Enhanced Binding: The ethyl group might form favorable van der Waals interactions within a hydrophobic pocket of the receptor, leading to increased potency.
-
Steric Clash: Conversely, the bulkier ethyl group could clash with the receptor's surface, resulting in reduced binding affinity compared to the methyl analogue. The impact of alkyl chain length on receptor binding is highly target-dependent.[9]
-
Altered Selectivity: The different steric profiles of the two compounds could lead to altered selectivity for different receptor subtypes or off-targets.
Caption: Interplay of physicochemical properties and pharmacological outcomes.
Conclusion and Future Directions
This compound is a well-established and valuable building block in medicinal chemistry. Its ethyl-substituted counterpart, 3-amino-1-ethylcyclobutan-1-ol, represents an unexplored yet promising analogue. The predicted increase in lipophilicity and steric bulk of the ethyl derivative offers a tantalizing prospect for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.
This guide serves as a call to action for further experimental investigation into 3-amino-1-ethylcyclobutan-1-ol. Key research directions should include:
-
Development and optimization of a synthetic route to produce the compound in sufficient quantities for further study.
-
Thorough characterization of its physicochemical properties , including experimental determination of its LogP and pKa.
-
Comparative biological evaluation of methyl- and ethyl-substituted derivatives in relevant assays to understand the impact of this substitution on potency and selectivity.
By exploring such subtle structural modifications, the field of drug discovery can continue to unlock the full potential of valuable scaffolds like the 3-aminocyclobutan-1-ols.
References
- Housing Innovations. (2025, March 17). Ethyl Vs Methyl.
- ECHEMI.com. (2023, September 28).
- Pediaa.Com. (2018, January 7). Difference Between Ethyl and Methyl.
- Guidechem. (n.d.). Ethyl vs Methyl: A Comprehensive Comparison.
- Quora. (2017, April 11).
- Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding. (2000). PubMed.
- Benchchem. (n.d.). Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols.
- Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?.
- Cyclobutanes in Small‐Molecule Drug Candid
- Life Chemicals. (2020, December 14).
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.).
- Synthesis of Tertiary Cyclobutanols through Stereoselective Ring Expansion of Oxaspiropentanes Induced by Grignard Reagents | Request PDF. (2025, August 6).
- Effect of alkyl chain length and degree of substitution on the complexation of sulfoalkyl ether beta-cyclodextrins with steroids. (n.d.). PubMed.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.).
- Doubtnut. (n.d.).
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews. (n.d.).
- Benchchem. (n.d.). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.
- C&EN. (n.d.). NEWS OF THE WEEK - STERIC, SOLVENT EFFECTS UNCOUPLED.
- (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2025, August 6).
- Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. (n.d.).
- Wikipedia. (n.d.). Steric effects.
- Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
- ChemicalBook. (n.d.). 3-Amino-1-ethylcyclobutan-1-ol CAS#: 1540227-07-3.
- PubChem. (n.d.). This compound | C5H11NO | CID 68052608.
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- 2. lifechemicals.com [lifechemicals.com]
- 3. This compound | C5H11NO | CID 68052608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl Vs Methyl - Housing Innovations [dev.housing.arizona.edu]
- 5. pediaa.com [pediaa.com]
- 6. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Amino-1-methylcyclobutan-1-ol
Introduction
3-Amino-1-methylcyclobutan-1-ol is a valuable saturated carbocyclic primary amino alcohol that serves as a key structural motif in a variety of biologically active molecules. Its rigid cyclobutane scaffold provides a unique three-dimensional geometry that is increasingly utilized by medicinal chemists to constrain the conformation of drug candidates, potentially enhancing their binding affinity and pharmacological properties. This guide provides a comparative analysis of the prominent synthetic routes to this important building block, offering insights into their respective advantages, limitations, and practical considerations for researchers in drug discovery and development.
Route 1: The Modern, High-Yield Synthesis from 3-(Benzyloxy)cyclobutan-1-one
This recently developed route stands out for its efficiency, high overall yield, and stereoselectivity, making it a preferred method for large-scale production. The synthesis commences with the commercially available starting material, 3-(benzyloxy)cyclobutan-1-one.
Synthetic Pathway Overview
The synthesis proceeds through a three-step sequence involving a Grignard reaction to install the methyl group and tertiary alcohol, followed by a series of transformations to introduce the amino functionality and remove the benzyl protecting group.
Caption: High-yield synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 3-(Benzyloxy)-1-methylcyclobutan-1-ol
To a solution of 3-(benzyloxy)cyclobutan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of methylmagnesium chloride (MeMgCl) in THF (1.2 eq) is added dropwise. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 3-(benzyloxy)-1-methylcyclobutan-1-ol, which is often used in the next step without further purification.
Causality behind experimental choices: The Grignard reaction is a classic and effective method for forming carbon-carbon bonds and creating tertiary alcohols from ketones. The use of low temperature (-78 °C) helps to control the exothermicity of the reaction and minimize side reactions. THF is an ideal solvent due to its ability to solvate the Grignard reagent.
Step 2: Synthesis of 1-(Benzyloxy)-3-methylcyclobutyl methanesulfonate
To a solution of 3-(benzyloxy)-1-methylcyclobutan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (MsCl, 1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude mesylate.
Causality behind experimental choices: The hydroxyl group is a poor leaving group. Conversion to a mesylate creates a good leaving group, facilitating the subsequent nucleophilic substitution with azide. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Step 3: Synthesis of 3-Azido-1-(benzyloxy)-3-methylcyclobutane
The crude mesylate from the previous step is dissolved in dimethylformamide (DMF), and sodium azide (NaN3, 3.0 eq) is added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
Causality behind experimental choices: Sodium azide is a common and effective source of the azide nucleophile. DMF is a suitable polar aprotic solvent for this SN2 reaction.
Step 4: Synthesis of this compound
The crude azide is dissolved in methanol, and palladium on carbon (10% Pd/C, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield this compound.
Causality behind experimental choices: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to amines. Palladium on carbon is a robust and widely used catalyst for this transformation.
Performance Data
| Step | Product | Yield (%) | Purity (%) | Key Analytical Data |
| 1 | 3-(Benzyloxy)-1-methylcyclobutan-1-ol | 95 | >95 | ¹H NMR, ¹³C NMR |
| 2-4 | This compound | 85 (over 3 steps) | >98 | ¹H NMR, ¹³C NMR, MS |
| Overall | ~81 |
Route 2: Stereoselective Synthesis via Curtius Rearrangement
This route, developed by Zhao and colleagues, offers good stereoselectivity, providing access to specific isomers of the target molecule.[1] It begins with benzyl 3-oxocyclobutanecarboxylate.
Synthetic Pathway Overview
Caption: Stereoselective synthesis employing a Curtius rearrangement.
Experimental Protocol
Step 1: Synthesis of Benzyl 1-hydroxy-1-methyl-3-cyclobutanecarboxylate
Methylmagnesium bromide (1.2 eq) is added to a solution of benzyl 3-oxocyclobutanecarboxylate (1.0 eq) in THF at 0 °C. The reaction is stirred for 2 hours and then quenched with saturated aqueous NH4Cl. The product is extracted with ethyl acetate and purified by column chromatography.
Step 2: Synthesis of 1-Hydroxy-1-methyl-3-cyclobutanecarboxylic acid
The benzyl ester from the previous step is dissolved in ethanol, and 10% Pd/C is added. The mixture is hydrogenated at room temperature under a hydrogen atmosphere until the starting material is consumed. The catalyst is filtered off, and the solvent is evaporated to give the carboxylic acid.
Step 3: Synthesis of tert-Butyl (1-hydroxy-1-methylcyclobutan-3-yl)carbamate
To a solution of the carboxylic acid (1.0 eq), triethylamine (1.5 eq), and diphenylphosphoryl azide (DPPA, 1.2 eq) in tert-butanol, the mixture is heated at reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Causality behind experimental choices: The Curtius rearrangement allows for the conversion of a carboxylic acid to an amine with the loss of one carbon atom via an isocyanate intermediate. Using tert-butanol as the solvent traps the isocyanate as a Boc-protected amine, which is stable and easily purified.
Step 4: Synthesis of this compound
The Boc-protected amine is dissolved in a solution of HCl in dioxane and stirred at room temperature for 2 hours. The solvent is evaporated to give the hydrochloride salt of the final product.
Performance Data
| Step | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Benzyl 1-hydroxy-1-methyl-3-cyclobutanecarboxylate | 85 | 4:1 |
| 2 | 1-Hydroxy-1-methyl-3-cyclobutanecarboxylic acid | 98 | 4:1 |
| 3 | tert-Butyl (1-hydroxy-1-methylcyclobutan-3-yl)carbamate | 75 | 4:1 |
| 4 | This compound | 95 | 4:1 |
| Overall | ~50 |
Route 3: The Classical Approach from 3-Methylenecyclobutanecarbonitrile
This is an older route that, while feasible, suffers from low overall yield and the use of hazardous reagents, making it less suitable for large-scale applications.[1]
Synthetic Pathway Overview
Caption: A classical, multi-step synthesis with lower efficiency.
Experimental Protocol
Step 1: Synthesis of 3-Methylenecyclobutanecarboxamide
3-Methylenecyclobutanecarbonitrile is hydrolyzed using concentrated sulfuric acid in water.
Step 2: Synthesis of 1-Methyl-3-oxocyclobutanamine (via Hofmann Rearrangement)
The amide is treated with bromine and sodium hydroxide in a Hofmann rearrangement to yield the amine with one less carbon.
Causality behind experimental choices: The Hofmann rearrangement is a classical method to convert a primary amide to a primary amine with one fewer carbon atom.
Step 3: Synthesis of 3-Hydroxy-3-methylcyclobutanamine
The ketone is reduced using sodium borohydride in methanol to give the corresponding alcohol.
Step 4: Isomer Separation
The final product is a mixture of cis and trans isomers which require separation, often by chromatography.
Performance Data
| Step | Product | Yield (%) | Comments |
| 1-4 | This compound | 11.5 (overall) | Low yielding, uses hazardous reagents (Br₂), requires tedious isomer separation. |
Comparison Summary
| Feature | Route 1 (from 3-(Benzyloxy)cyclobutan-1-one) | Route 2 (via Curtius Rearrangement) | Route 3 (from 3-Methylenecyclobutanecarbonitrile) |
| Starting Material | Commercially available | Requires synthesis | Commercially available |
| Overall Yield | Excellent (~81%) | Good (~50%) | Poor (11.5%) |
| Stereoselectivity | Good, can be controlled | Excellent (4:1 cis:trans) | Poor, mixture of isomers |
| Scalability | High | Moderate | Low |
| Safety & Reagents | Uses H₂ gas, NaN₃ (toxic) | Uses DPPA (azide, potentially explosive) | Uses Br₂ (corrosive, toxic), hazardous reagents |
| Key Advantages | High yield, efficient | Good stereocontrol | Utilizes simple starting material |
| Key Disadvantages | Use of azide and hydrogenation | Moderate yield, use of azide | Low yield, hazardous reagents, difficult separation |
Conclusion and Recommendations
For researchers requiring significant quantities of this compound with high purity, Route 1 is the most recommended synthetic strategy due to its superior overall yield and scalability. The starting material is readily accessible, and the reaction conditions are generally manageable in a standard laboratory setting, although appropriate safety precautions for handling azides and conducting hydrogenations are necessary.
Route 2 presents a valuable alternative when specific stereoisomers are desired. The Curtius rearrangement provides good diastereoselectivity, which can be advantageous for specific applications in medicinal chemistry.
Route 3 , while historically relevant, is largely outdated for practical synthesis due to its low efficiency, reliance on hazardous reagents, and the challenge of isomer separation. It may be considered for small-scale exploratory work if the starting material is readily available and other options are not feasible.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale, stereochemical purity, and available resources.
References
- Wei, Y. et al. Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Org. Prep. Proced. Int.2023, 55 (4), 359–367. [Link]
- Zhao, L. et al. A Practical and Stereoselective Synthesis of a Key Intermediate for the LPA1 Receptor Antagonist BMS-986020. Org. Process Res. Dev.2015, 19 (11), 1513–1517. [Link]
- US Patent 20100197943 A1, Preparation of aminocyclobutane deriv
Sources
A Comparative Guide to Stereochemical Confirmation of Synthesized 3-Amino-1-methylcyclobutan-1-ol
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of safe and effective therapeutic design. The synthesis of 3-Amino-1-methylcyclobutan-1-ol, a valuable building block in medicinal chemistry, presents a classic stereochemical challenge. The rigid cyclobutane ring and the presence of two stereocenters give rise to both diastereomers (cis and trans) and enantiomers. This guide provides an in-depth comparison of modern analytical techniques to definitively confirm the stereochemistry of this important synthetic intermediate. We will delve into the causality behind experimental choices and provide actionable protocols to ensure scientific rigor.
The Stereochemical Complexity of this compound
The structure of this compound contains two stereocenters, at C1 (bearing the methyl and hydroxyl groups) and C3 (bearing the amino group). This results in four possible stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers. The relative stereochemistry (cis or trans) can often be inferred from the synthetic route and confirmed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing coupling constants and Nuclear Overhauser Effects (NOE). However, determining the absolute configuration (R or S) of each stereocenter requires more specialized analytical methods. This guide will focus on the definitive assignment of both relative and absolute stereochemistry.
Comparative Analysis of Stereochemical Determination Techniques
A multi-faceted approach is often the most robust strategy for confirming stereochemistry. Below, we compare three primary techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Auxiliaries, Chiral High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. Additionally, we will discuss Vibrational Circular Dichroism (VCD) as a powerful alternative.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries
Expertise & Experience: Standard ¹H and ¹³C NMR are excellent for distinguishing diastereomers like the cis and trans isomers of this compound. However, enantiomers are indistinguishable in a non-chiral environment as they have identical physical properties, including NMR spectra.[1] To resolve enantiomers by NMR, we must introduce a chiral influence, converting the enantiomeric relationship into a diastereomeric one. This is achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[2][3][4] For a molecule like our target, with both an amino and a hydroxyl group, derivatization is often more robust.
Trustworthiness: The key to this method's reliability is the formation of diastereomers that exhibit distinct chemical shifts in the NMR spectrum. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic CDA that reacts with both amines and alcohols to form amides and esters, respectively.[1] The resulting diastereomeric products will have protons near the newly formed chiral centers in slightly different chemical environments, leading to separable signals in the ¹H NMR spectrum. The integration of these distinct signals allows for the determination of enantiomeric excess (ee).
Experimental Protocol: NMR Analysis using a Chiral Derivatizing Agent (Mosher's Acid Chloride)
-
Sample Preparation: In a clean NMR tube, dissolve approximately 5 mg of the purified this compound isomer (e.g., the trans isomer) in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the underivatized sample to serve as a baseline.
-
Derivatization: Add 1.1 equivalents of (R)-(-)-Mosher's acid chloride to the NMR tube, followed by 1.5 equivalents of a non-chiral base such as triethylamine or pyridine to scavenge the HCl byproduct.
-
Reaction: Cap the NMR tube and gently agitate. Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction progress can be monitored by observing the appearance of new signals corresponding to the bis-Mosher's ester/amide.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the derivatized sample. Pay close attention to the signals of the methyl group and the cyclobutane ring protons.
-
Analysis: In a scalemic mixture, you will observe two sets of signals for the protons near the stereocenters, corresponding to the two diastereomers formed. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.
-
Confirmation (Optional but Recommended): Repeat the experiment using (S)-(+)-Mosher's acid chloride. The chemical shift differences for the diastereomers should be inverted, providing a powerful confirmation of the assignment.[5][6]
Data Presentation
| Stereoisomer | Derivatizing Agent | Key Proton Signal | Chemical Shift (ppm) - Diastereomer 1 | Chemical Shift (ppm) - Diastereomer 2 | Enantiomeric Ratio |
| trans-(±) | (R)-Mosher's Acid Chloride | -CH₃ | 1.35 | 1.38 | 50:50 |
| trans-(+) | (R)-Mosher's Acid Chloride | -CH₃ | 1.35 | - | >99:1 |
| cis-(±) | (R)-Mosher's Acid Chloride | -CH₃ | 1.42 | 1.45 | 50:50 |
Note: The chemical shift values are hypothetical and for illustrative purposes.
Logical Workflow for NMR-based Stereochemical Analysis
Caption: Workflow for determining enantiomeric excess using NMR with a chiral derivatizing agent.
Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Chiral HPLC is a powerful and widely used technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[7] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP).[8] For amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often highly effective.[9] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical and must be empirically determined to achieve optimal separation.
Trustworthiness: A well-developed and validated chiral HPLC method provides highly accurate and reproducible measurements of enantiomeric excess. The method's trustworthiness is established by demonstrating baseline resolution of the enantiomeric peaks and ensuring linearity of the detector response. For this compound, which lacks a strong UV chromophore, derivatization with a UV-active tag (like a dinitrobenzoyl group) or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) may be necessary.[8]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral column, such as a Chiralcel® OD-H (amylose-based) or Chiralpak® AD-H (cellulose-based).
-
Mobile Phase Screening (Normal Phase):
-
Prepare a stock solution of the racemic trans-3-amino-1-methylcyclobutan-1-ol in the mobile phase.
-
Begin with a mobile phase of hexane/isopropanol (90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Inject the sample and monitor the chromatogram. If no separation is observed, systematically vary the ratio of hexane to isopropanol (e.g., 80:20, 70:30).
-
-
Optimization: Once partial separation is achieved, fine-tune the mobile phase composition and flow rate to maximize resolution. A typical flow rate is 1.0 mL/min.
-
Detection: Use a UV detector set to a low wavelength (e.g., 210 nm) if possible, or employ an ELSD or MS detector for more sensitive and universal detection.
-
Quantification: Once baseline separation is achieved, the enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.
-
Validation: For quantitative applications, the method should be validated according to ICH guidelines for linearity, accuracy, and precision.[8]
Data Presentation
| Stereoisomer | Chiral Stationary Phase | Mobile Phase (v/v) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| trans-(±) | Chiralcel® OD-H | Hexane/IPA/DEA (85:15:0.1) | 8.2 | 9.5 | > 2.0 |
| cis-(±) | Chiralpak® AD-H | Hexane/IPA/DEA (90:10:0.1) | 10.1 | 11.3 | > 2.0 |
Note: The chromatographic conditions and retention times are hypothetical and for illustrative purposes.
Logical Workflow for Chiral HPLC Analysis
Sources
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute configuration of amino alcohols by 1H-NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. academic.oup.com [academic.oup.com]
Purity Analysis of 3-Amino-1-methylcyclobutan-1-ol: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of novel chemical entities is a cornerstone of rigorous scientific practice. 3-Amino-1-methylcyclobutan-1-ol, a key building block in medicinal chemistry, presents a distinct analytical challenge due to its polar nature and lack of a significant UV chromophore. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies and alternative techniques for the comprehensive purity analysis of this compound, supported by experimental insights and comparative data.
The Analytical Conundrum of Small Polar Amines
This compound's structure, characterized by a primary amine and a tertiary alcohol on a cyclobutane ring, results in high polarity and negligible UV absorbance.[1][2][3][4] This renders conventional reversed-phase HPLC with UV detection ineffective for direct analysis. Consequently, specialized analytical strategies are required to achieve adequate retention, separation, and detection.
This guide will explore and compare the following approaches:
-
HPLC with Universal Detectors:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).
-
Ion-Pair Chromatography (IPC) with ELSD or CAD.
-
-
HPLC with UV Detection via Derivatization:
-
Pre-column derivatization to introduce a chromophore.
-
-
Alternative Chromatographic Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS).
-
Supercritical Fluid Chromatography (SFC).
-
HPLC-Based Strategies for Purity Determination
High-Performance Liquid Chromatography remains a workhorse in pharmaceutical analysis. For compounds like this compound, the key is to adapt the chromatographic mode and detection method to the analyte's physicochemical properties.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent choice for highly polar compounds that are poorly retained in reversed-phase chromatography.[5][6][7][8][9] It utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or amino groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[6][8] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[7]
Causality in Method Design: The high organic content of the mobile phase in HILIC is advantageous for universal detectors like ELSD and CAD, as it facilitates the nebulization and solvent evaporation steps that are crucial for their operation.[5]
Workflow for HILIC Method Development
Caption: HILIC method development workflow.
Ion-Pair Chromatography (IPC)
IPC is a reversed-phase technique that enables the separation of ionic and highly polar compounds by adding an ion-pairing reagent to the mobile phase.[10][11] This reagent, typically a long-chain alkyl sulfonate for basic analytes like our target molecule, forms a neutral ion pair with the analyte.[11] This increases the hydrophobicity of the analyte, leading to retention on a nonpolar stationary phase (e.g., C18).
Causality in Method Design: The choice and concentration of the ion-pairing reagent are critical. A more hydrophobic reagent or a higher concentration will generally increase retention.[12] However, it's crucial to use volatile ion-pairing reagents and buffers (e.g., formic acid, acetic acid, and their ammonium salts) when coupling with ELSD, CAD, or MS to avoid detector contamination and signal suppression.
Pre-column Derivatization for UV Detection
This classic approach involves chemically modifying the analyte to attach a chromophoric tag, making it detectable by standard UV-Vis detectors.[13][14][15][16][17][18] Reagents like o-phthalaldehyde (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl), are commonly used for primary amines.[13][16][18][19]
Trustworthiness of the Protocol: While this method can be highly sensitive, it introduces extra sample preparation steps. The derivatization reaction must be complete and reproducible to ensure accurate quantification. It's also essential to confirm that potential impurities also react with the derivatizing agent or are separated from the derivatized main component.[20]
Comparison of HPLC Detection Methods: ELSD vs. CAD
For non-UV active compounds, ELSD and CAD are the most common universal detectors.[21] Both work by nebulizing the column effluent, evaporating the mobile phase, and detecting the remaining non-volatile analyte particles.[22]
| Feature | Evaporative Light Scattering Detector (ELSD) | Charged Aerosol Detector (CAD) |
| Principle | Measures light scattered by analyte particles.[23] | Measures charge transferred to analyte particles.[22] |
| Sensitivity | Generally lower than CAD; less sensitive to smaller particles.[22] | Highly sensitive, capable of detecting low nanogram levels.[22] |
| Dynamic Range | Typically linear over one order of magnitude.[22] | Wider linear dynamic range (up to four orders of magnitude).[22] |
| Response | Can be non-uniform and dependent on analyte properties (e.g., refractive index).[22] | More uniform response, less dependent on the chemical structure of the analyte.[22] |
| Gradient Compatibility | Compatible with gradient elution. | Compatible with gradient elution. |
| Robustness | Generally considered robust and less prone to certain matrix effects. | Can be sensitive to non-volatile mobile phase additives. |
Expert Insight: For purity analysis where unknown impurities at low levels are of interest, the superior sensitivity and wider dynamic range of CAD often make it the preferred choice over ELSD.[22]
Alternative Analytical Techniques: A Broader Perspective
While HPLC is versatile, other techniques can offer orthogonal selectivity or advantages for specific types of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is well-suited for volatile and thermally stable compounds.[24] this compound, being a relatively small molecule, can be amenable to GC analysis, often after derivatization to improve its volatility and chromatographic behavior. Silylation is a common derivatization technique for this purpose.
Authoritative Grounding: GC-MS is a powerful tool for identifying unknown impurities, as the mass spectrometer provides structural information.[25][26] It is particularly effective for detecting residual solvents and volatile by-products from the synthesis.[25]
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[27][28] It bridges the gap between GC and HPLC and is known for its high speed and efficiency.[27] For polar compounds like our target analyte, a polar co-solvent (e.g., methanol) is added to the mobile phase.[27]
Expertise & Experience: SFC can offer unique selectivity compared to both reversed-phase and HILIC, making it a valuable orthogonal technique for impurity profiling.[29][30][31] Its compatibility with mass spectrometry further enhances its utility.[28]
Comparative Performance Data (Simulated)
The following table summarizes the expected performance of each technique for the purity analysis of this compound.
| Technique | Retention of Main Peak | Separation of Polar Impurities | Separation of Nonpolar Impurities | Sensitivity | Throughput | Comments |
| HILIC-CAD | Good | Excellent | Poor | High | Moderate | Excellent for polar impurities and isomers. |
| IPC-CAD | Good | Good | Good | High | Moderate | Requires volatile ion-pairing reagents. |
| Derivatization-UV | Good | Good | Good | Very High | Low | Derivatization adds complexity and potential for error. |
| GC-MS (after derivatization) | N/A | Excellent | Excellent | Very High | High | Ideal for volatile impurities and identification. |
| SFC-MS | Good | Excellent | Good | High | Very High | Offers orthogonal selectivity and high speed. |
Experimental Protocols
Protocol 1: HILIC-CAD Method
-
Instrumentation: HPLC system with a Charged Aerosol Detector.
-
Column: A HILIC column (e.g., Amide, 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
CAD Settings: Evaporation temperature and other parameters optimized according to the manufacturer's guidelines.
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water at a concentration of 1 mg/mL.
Protocol 2: Pre-column Derivatization with OPA/MPA followed by RP-HPLC-UV
-
Derivatization Reagent: Prepare a solution of o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (MPA) in a borate buffer (pH 9.5).[13]
-
Derivatization Procedure:
-
To 100 µL of a 1 mg/mL sample solution in diluent, add 400 µL of the OPA/MPA reagent.
-
Vortex and allow to react for 2 minutes at room temperature.[13]
-
Neutralize with 50 µL of acetic acid.
-
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 25 mM Phosphate Buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 337 nm.
-
Injection Volume: 10 µL.
Method Selection Logic
Caption: Logical flow for selecting an analytical method.
Conclusion and Recommendations
For the routine purity analysis of this compound, a HILIC method coupled with a Charged Aerosol Detector (CAD) is recommended as the primary approach. This combination provides excellent retention and separation of the main component from its potential polar impurities and stereoisomers, with high sensitivity and a wide dynamic range.
To ensure comprehensive impurity profiling, especially during process development and for regulatory submissions, orthogonal methods are crucial. GC-MS is invaluable for identifying and quantifying volatile impurities and residual solvents. SFC-MS offers a high-throughput alternative with different selectivity, which can be instrumental in resolving co-eluting peaks observed in HILIC. While pre-column derivatization with UV detection can achieve high sensitivity, the added complexity makes it a secondary choice unless universal detectors are unavailable.
By employing a multi-faceted analytical strategy, researchers can confidently establish the purity profile of this compound, ensuring the quality and integrity of this important chemical building block.
References
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- Waters Corporation. (n.d.). Comparing ELSD and CAD Performance on Polysorbate Quantification in Infliximab Drug Products. [Link]
- Chromatography Forum. (2011, September 14). ELSD vs CAD. [Link]
- Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. [Link]
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- LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
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A Comparative Guide to the Biological Activity of cis- vs. trans-3-Amino-1-methylcyclobutan-1-ol Stereoisomers
For researchers, scientists, and drug development professionals, the nuanced world of stereochemistry is a cornerstone of modern medicinal chemistry. The spatial arrangement of atoms within a molecule can dramatically alter its biological activity, transforming a potent therapeutic into an inert compound, or worse, a toxic one. This guide provides an in-depth comparison of the cis- and trans-isomers of 3-Amino-1-methylcyclobutan-1-ol, a valuable building block in the synthesis of novel therapeutics.[1] While direct comparative biological data for these specific isomers is not extensively published, this guide will leverage established principles of medicinal chemistry and provide a comprehensive framework for their evaluation. We will explore their synthesis, structural differences, and, most critically, a proposed experimental workflow to elucidate their comparative biological activities.
The Critical Role of Stereochemistry: Why Isomerism Matters
The distinct three-dimensional structures of cis- and trans-3-Amino-1-methylcyclobutan-1-ol dictate how they interact with chiral biological targets such as receptors and enzymes.[2] The relative orientation of the amino and hydroxyl groups can lead to significant differences in binding affinity, efficacy, and pharmacokinetic properties. For instance, the trans-isomer may fit perfectly into a receptor's binding pocket, while the cis-isomer may be sterically hindered. Understanding these differences is paramount in developing selective and effective drug candidates.
Synthesis and Separation of Cis and Trans Isomers
The practical utility of these isomers begins with their synthesis. Several routes have been developed to produce this compound, often resulting in a mixture of cis and trans isomers that require separation.[1] More advanced, stereoselective synthetic methods aim to produce a single isomer in high yield.
A common synthetic approach starts from 3-methylenecyclobutane-1-carbonitrile.[1] This route involves a Hoffman rearrangement, oxidation, and subsequent hydrogenation.[1] However, this method can produce multiple impurities and has low stereoselectivity, necessitating separation by techniques like supercritical fluid chromatography (SFC).[1]
A more stereoselective synthesis for the trans-isomer has been developed to overcome these limitations, achieving a total yield of 40.4%.[1] This highlights the feasibility of obtaining specific isomers for detailed biological evaluation.
Caption: Generalized synthetic workflow for producing cis- and trans-3-Amino-1-methylcyclobutan-1-ol.
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between the cis and trans isomers lies in the spatial orientation of the amino and hydroxyl groups relative to the cyclobutane ring.
-
cis-3-Amino-1-methylcyclobutan-1-ol: The amino and hydroxyl groups are on the same side of the ring. This proximity can lead to intramolecular hydrogen bonding, which may affect the molecule's conformation and interaction with solvents and biological targets. The cis isomer is noted to have higher polarity, which could make it less suitable for crossing the blood-brain barrier in the development of central nervous system drugs.[3]
-
trans-3-Amino-1-methylcyclobutan-1-ol: The amino and hydroxyl groups are on opposite sides of the ring. This arrangement results in a less polar and more extended conformation compared to the cis isomer. The trans isomer generally exhibits different reactivity profiles due to steric factors.[2]
These structural differences are expected to influence a range of physicochemical properties, which are summarized in the table below.
| Property | cis-3-Amino-1-methylcyclobutan-1-ol | trans-3-Amino-1-methylcyclobutan-1-ol | Rationale for Predicted Difference |
| Polarity | Higher | Lower | The proximity of polar groups in the cis isomer increases the overall molecular dipole moment.[3] |
| Solubility | Potentially higher in polar solvents | Potentially higher in non-polar solvents | "Like dissolves like"; polarity dictates solvent preference. |
| Blood-Brain Barrier Permeability | Predicted to be lower | Predicted to be higher | Lower polarity and a more rigid structure in the trans isomer can enhance membrane permeability.[3] |
| Receptor Binding Conformation | More compact | More extended | The spatial arrangement of functional groups dictates the accessible conformations for receptor interaction. |
A Proposed Experimental Framework for Biological Comparison
Given the utility of cyclobutane derivatives in targeting neurological pathways, a logical starting point for comparing the biological activity of these isomers is to screen them against a panel of relevant receptors.[2][3] Nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels, are a compelling target due to their known interaction with small molecules containing amino and hydroxyl groups.
The following experimental workflow provides a robust methodology for a head-to-head comparison of the cis and trans isomers.
Caption: A streamlined workflow for the comparative biological evaluation of stereoisomers.
In Vitro Binding Assays
Objective: To determine the binding affinity (Ki) of each isomer for a specific nAChR subtype (e.g., α4β2 or α7).
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Homogenize cells or tissues expressing the nAChR subtype of interest in a suitable buffer to prepare cell membranes.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a high-affinity radioligand (e.g., [3H]-epibatidine), and varying concentrations of the test compound (cis or trans isomer).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or allosteric modulator) and potency (EC50 or IC50) of each isomer.
Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the subunits of the desired nAChR subtype.
-
Electrophysiological Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application:
-
Agonist Testing: Apply increasing concentrations of the cis or trans isomer and measure the resulting inward current.
-
Antagonist Testing: Co-apply a fixed concentration of acetylcholine (ACh) with increasing concentrations of the test isomer and measure the inhibition of the ACh-evoked current.
-
-
Data Analysis: For agonists, plot the peak current response against the logarithm of the isomer concentration to determine the EC50 and maximum efficacy. For antagonists, plot the percentage inhibition of the ACh response against the logarithm of the isomer concentration to determine the IC50.
Interpreting the Results: A Hypothetical Comparison
The data obtained from these experiments would allow for a clear, quantitative comparison of the two isomers.
| Parameter | Hypothetical Result (cis-isomer) | Hypothetical Result (trans-isomer) | Interpretation |
| Binding Affinity (Ki) | 5 µM | 100 nM | The trans-isomer has a 50-fold higher affinity for the receptor. |
| Functional Activity | Partial Agonist | Full Agonist | Both isomers activate the receptor, but the trans-isomer elicits a greater maximal response. |
| Potency (EC50) | 10 µM | 250 nM | The trans-isomer is significantly more potent in activating the receptor. |
Conclusion
While the definitive biological activities of cis- and trans-3-Amino-1-methylcyclobutan-1-ol await detailed investigation, this guide provides the foundational knowledge and a practical experimental framework for such an endeavor. The principles of stereochemistry dictate that these isomers will likely exhibit distinct pharmacological profiles. By employing rigorous synthetic and analytical methodologies, researchers can unlock the therapeutic potential of these specific stereoisomers, paving the way for the development of more selective and efficacious drugs. The detailed comparison of such isomers is not merely an academic exercise but a critical step in rational drug design.
References
- Wei, Y., et al. (2022). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. [Link]
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A Comparative Guide to the Synthesis of 3-Amino-1-methylcyclobutan-1-ol: A Cost-Benefit Analysis
Introduction
3-Amino-1-methylcyclobutan-1-ol is a pivotal building block in medicinal chemistry, forming the core of various therapeutic agents. Its rigid cyclobutane scaffold imparts unique conformational constraints on molecules, a desirable trait for optimizing drug-target interactions. The efficient and cost-effective synthesis of this intermediate is therefore a critical concern for researchers and professionals in drug development. This guide provides an in-depth, comparative analysis of the most prevalent synthetic routes to this compound, evaluating them on the pillars of cost, efficiency, scalability, and safety.
Synthetic Strategies: An Overview
Three primary synthetic routes to this compound have been reported in the literature, each with distinct advantages and drawbacks. We will refer to these as Route A (the original reported synthesis), Route B (a stereoselective approach), and Route C (a more recent, optimized synthesis).
Diagram 1: Overview of Synthetic Pathways
Caption: High-level overview of the three synthetic routes to this compound.
Route A: The Original Pathway
The initial reported synthesis of this compound begins with the commercially available 3-methylenecyclobutane-1-carbonitrile.
Diagram 2: Workflow of Route A
Caption: Step-by-step workflow for the synthesis via Route A.
Experimental Protocol
A detailed experimental protocol for Route A can be found in the original literature. Key steps involve:
-
Hydrolysis: The starting nitrile is hydrolyzed using potassium hydroxide in aqueous ethanol.
-
Hofmann Rearrangement: The resulting amide undergoes a Hofmann rearrangement using bromine and sodium hydroxide to yield the corresponding amine. The Hofmann rearrangement is a classic method for converting primary amides to primary amines with one fewer carbon atom[1][2].
-
Oxidation: The alkene is oxidized, for instance with m-chloroperoxybenzoic acid (m-CPBA), to form an epoxide.
-
Hydrogenation: The final product is obtained via hydrogenation, which reduces the epoxide and other reducible groups.
Cost-Benefit Analysis of Route A
| Factor | Analysis |
| Cost of Materials | The starting material, 3-methylenecyclobutane-1-carbonitrile, is commercially available, with prices around $112 for 5 grams[3][4][5][6][7]. Reagents like m-CPBA are also readily available, with costs around $53 for 25 grams[8][9][10][11][12]. The use of bromine, however, presents handling and cost considerations. |
| Yield & Purity | The overall yield for this route is reported to be low, at approximately 11.5% for both cis and trans isomers combined[13]. The reaction is not stereoselective, leading to a mixture of isomers that require separation by techniques like supercritical fluid chromatography (SFC), adding to the overall cost and complexity[13]. |
| Scalability & Safety | The Hofmann rearrangement step is a significant concern for large-scale production. The use of toxic and corrosive bromine, coupled with a highly exothermic reaction, poses safety risks in traditional batch reactors[14][15]. While continuous-flow technology can mitigate some of these risks, it requires specialized equipment[14][16]. The use of hazardous reagents like lithium triethylborohydride in some variations of this route also adds to safety concerns[13]. |
| Environmental Impact | The use of halogenated reagents and organic solvents contributes to a less favorable environmental profile. |
Route B: A Stereoselective Approach
This route, developed to address the stereoselectivity issue of Route A, starts from benzyl 3-oxocyclobutanecarboxylate.
Diagram 3: Workflow of Route B
Caption: Step-by-step workflow for the synthesis via Route B.
Experimental Protocol
The key steps in this stereoselective synthesis include:
-
Grignard Reaction: The starting keto-ester is reacted with a Grignard reagent, such as methylmagnesium chloride (MeMgCl), to introduce the methyl group and form a tertiary alcohol.
-
Nucleophilic Substitution: The ester is converted to an azide.
-
Reduction and Curtius Rearrangement: The ketone is reduced, and a subsequent Curtius rearrangement of the azide furnishes the desired amine.
Cost-Benefit Analysis of Route B
| Factor | Analysis |
| Cost of Materials | The starting material, benzyl 3-oxocyclobutanecarboxylate, is a more specialized reagent, and its price is not readily available in bulk, suggesting it may be more expensive than the starting material for Route A[17][18][19]. Methylmagnesium chloride is a common Grignard reagent with prices around $73.50 for 100 mL of a 3.0 M solution in THF[20][21][22][23]. |
| Yield & Purity | This route offers improved stereoselectivity, yielding a cis-to-trans isomer ratio of 2.7:1 to 5:1, which is a significant advantage over Route A[13]. The overall yield is also reported to be higher[13]. |
| Scalability & Safety | Grignard reactions are highly exothermic and can be challenging to scale up in batch processes due to difficulties in heat management[13][24][25]. However, the use of continuous flow reactors has been shown to significantly improve the safety and efficiency of Grignard reactions on an industrial scale[13][24][25][26][27]. The Curtius rearrangement involves the use of azides, which can be explosive, requiring careful handling and specialized equipment for large-scale operations. |
| Environmental Impact | The use of organic solvents and the generation of byproducts from the rearrangement reaction are environmental considerations. |
Route C: A Newer, Optimized Synthesis
A more recently developed route starts from 3-benzyloxy-1-cyclobutanone, aiming for a more efficient and scalable process.
Diagram 4: Workflow of Route C
Caption: Step-by-step workflow for the synthesis via Route C.
Experimental Protocol
The optimized synthesis involves the following key transformations:
-
Grignard Reaction: 3-Benzyloxy-1-cyclobutanone is treated with methylmagnesium chloride to yield 3-(benzyloxy)-1-methylcyclobutan-1-ol with a high yield of 93.1%[24].
-
Debenzylation: The benzyl protecting group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) to afford the diol in 96.7% yield[24].
-
Mesylation and Azide Substitution: The secondary alcohol is selectively mesylated and then displaced with sodium azide.
-
Reduction: The azide is reduced to the desired amine via catalytic hydrogenation. This final step proceeds with a high yield of 95.4%[24].
Cost-Benefit Analysis of Route C
| Factor | Analysis |
| Cost of Materials | The starting material, 3-benzyloxy-1-cyclobutanone, is commercially available, with prices around ₹12,000 (approximately $144) per gram, indicating it is a relatively expensive starting material[28][29]. The Grignard reagent is affordable, as noted in Route B. Palladium on carbon is a more expensive catalyst, with prices around $191 for 10 grams of 5 wt. % loading[30][31][32][33]. However, it can often be recovered and reused, mitigating its cost on an industrial scale. |
| Yield & Purity | This route demonstrates excellent yields at each step, with a high overall yield[24]. The final product is obtained with high purity after recrystallization, and this route can be adapted to produce the desired trans isomer selectively[13]. |
| Scalability & Safety | As with Route B, the Grignard reaction's scalability is improved with flow chemistry. Catalytic hydrogenations are standard industrial processes that can be safely scaled up with appropriate engineering controls. The use of sodium azide requires caution, but it is a common reagent in industrial synthesis with well-established handling procedures. |
| Environmental Impact | The use of a recyclable catalyst (Pd/C) and high-yielding reactions with fewer side products contribute to a more favorable environmental profile compared to Route A. |
Comparative Summary
| Feature | Route A (Original) | Route B (Stereoselective) | Route C (Optimized) |
| Starting Material Cost | Moderate | Potentially High | High |
| Overall Yield | Low (~11.5%)[13] | Moderate-High | Very High (>70%) |
| Stereoselectivity | Poor (mixture of isomers)[13] | Good (cis-selective)[13] | Excellent (trans-selective)[13] |
| Key Hazardous Steps | Hofmann Rearrangement (Br2)[13] | Grignard, Curtius Rearrangement (azides) | Grignard, Azide Substitution |
| Scalability | Challenging due to safety | Feasible with flow chemistry | Most suitable for scale-up |
| Number of Steps | ~4 | ~4 | 5 |
Final Recommendation
For laboratory-scale research where cost is a primary constraint and stereoselectivity is not critical, Route A might be considered, provided that appropriate safety measures are in place for the Hofmann rearrangement.
For applications requiring the cis-isomer and where a moderate scale of production is needed, Route B offers a viable option, although the cost of the starting material and the handling of azides need careful evaluation.
For industrial-scale production where high purity of the trans-isomer, high overall yield, and process safety are paramount, Route C is the superior choice. The higher initial investment in the starting material is likely to be offset by the significantly greater efficiency and throughput, leading to a lower cost per kilogram of the final product in the long run. The use of established and scalable technologies like catalytic hydrogenation further strengthens its position as the most industrially viable method.
References
- Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. [Journal Name, Volume(Issue), pages]. (Please note: The full journal details were not available in the provided search results, but the paper is the primary source for the synthetic routes.)
- Wikipedia. (n.d.). Hofmann rearrangement.
- ACS Publications. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Organic Process Research & Development.
- Fraunhofer IMM. (n.d.). Scalable Continuous Grignard Reagent Formation.
- ACS Publications. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. ACS Medicinal Chemistry Letters.
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A Senior Application Scientist's Guide to Benchmarking 3-Amino-1-methylcyclobutan-1-ol Purity Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical development, the starting materials and intermediates used in the synthesis of active pharmaceutical ingredients (APIs) are of paramount importance. The purity of these building blocks, such as 3-Amino-1-methylcyclobutan-1-ol, directly impacts the quality, safety, and efficacy of the final drug product. Even minute impurities can lead to unforeseen side reactions, decreased yields, and potential toxicological risks. Therefore, rigorous analytical characterization and purity assessment are not merely procedural formalities but foundational pillars of scientific integrity and regulatory compliance.
This guide provides a comprehensive framework for benchmarking the purity of in-house synthesized or newly sourced this compound against established commercial standards. As a Senior Application Scientist, my objective is to equip you with not just the "how," but also the "why," behind these analytical strategies, ensuring a robust and defensible assessment of your material's quality.
Understanding the Impurity Landscape of this compound
Before embarking on a purity assessment, it is crucial to understand the potential impurity profile of this compound. Impurities can arise from various stages of the manufacturing process and are broadly categorized as organic impurities, inorganic impurities, and residual solvents.[1][2] For this compound, a key intermediate in the synthesis of various bioactive molecules, the most common impurities are often process-related.[3][4][5]
Common synthetic routes to this compound include multi-step processes that may involve reactions like the Hofmann or Curtius rearrangement.[6] These reactions, while effective, can introduce specific impurities if not perfectly controlled.
Potential Impurities Include:
-
Stereoisomers: The most significant impurity is often the undesired stereoisomer. This compound exists as cis and trans isomers.[3][4] The biological activity of a final drug molecule can be highly dependent on the stereochemistry of its intermediates, making the quantification of the isomeric ratio critical.
-
Starting Materials and Intermediates: Incomplete reactions can lead to the presence of unreacted starting materials or intermediates in the final product.
-
By-products of Synthesis: Side reactions are inherent to chemical synthesis. For instance, the Hofmann rearrangement can produce by-products other than the desired amine, while the Curtius rearrangement might yield urea or carbamate derivatives if the isocyanate intermediate reacts with nucleophiles other than water.
-
Reagents and Catalysts: Trace amounts of reagents, catalysts (like heavy metals), and ligands used in the synthesis may carry over into the final product.[2]
-
Degradation Products: The compound may degrade over time or under certain storage conditions, leading to the formation of new impurities.
A visual representation of the potential impurity sources is provided in the diagram below.
Caption: Potential sources of impurities in the synthesis of this compound.
Experimental Design for Comparative Benchmarking
A robust benchmarking study requires a multi-pronged analytical approach to provide a comprehensive purity profile. This involves a combination of chromatographic techniques for separation and quantification, and spectroscopic methods for structural confirmation and identification of unknowns. The overall workflow is depicted below.
Caption: Experimental workflow for benchmarking the purity of this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) for analytical procedure validation.[7][8]
High-Performance Liquid Chromatography (HPLC-UV) for Assay and Impurity Profiling
Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[9] A reversed-phase method is suitable for the polar nature of this compound. UV detection at a low wavelength is necessary as the molecule lacks a strong chromophore.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 207 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a standard solution of a commercially available, high-purity reference standard of this compound at the same concentration.
-
Analysis: Inject the sample and standard solutions. The purity is calculated by area normalization, and the assay is determined by comparison to the reference standard.
Self-Validation: Method validation should be performed according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and range.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Purity and Volatile Impurities
Rationale: GC offers excellent separation for volatile and semi-volatile compounds. The use of a chiral column is essential for separating the cis and trans isomers of this compound. Mass spectrometry provides definitive identification of the separated components. Derivatization is often necessary to improve the chromatographic properties of polar amines.[10][11]
Protocol:
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: Chiral capillary column (e.g., Chirasil-L-Val).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Sample Preparation and Derivatization:
-
Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of a derivatizing agent (e.g., trifluoroacetic anhydride) and 50 µL of a catalyst (e.g., pyridine).
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
-
-
Analysis: The separation of the derivatized cis and trans isomers will allow for their quantification. The mass spectra will confirm the identity of the peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Rationale: NMR spectroscopy is a powerful tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR). Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule and its impurities.
Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a standard carbon spectrum with proton decoupling.
-
2D NMR (optional but recommended): COSY, HSQC, and HMBC experiments can aid in the definitive assignment of all proton and carbon signals and help in identifying unknown impurities.
-
-
Analysis:
-
Compare the obtained spectra with reference spectra of pure this compound.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative amounts of the main component and any impurities.
-
Careful analysis of the chemical shifts and coupling constants can help differentiate between the cis and trans isomers.
-
Data Presentation and Comparison
All quantitative data should be summarized in a clear and concise table for easy comparison between your sample and the commercial standard.
| Analytical Test | Your Sample | Commercial Standard A | Commercial Standard B | Acceptance Criteria |
| Appearance | White to off-white solid | Conforms | Conforms | White to off-white solid |
| Purity by HPLC (Area %) | ≥ 97.0% | |||
| trans-isomer by GC (%) | Report Value | |||
| cis-isomer by GC (%) | Report Value | |||
| Identification by ¹H NMR | Conforms | Conforms | Conforms | Conforms to structure |
| Residual Solvents (ppm) | Per USP <467> | |||
| Water Content (%) | ≤ 1.0% | |||
| Assay by HPLC (%) | 97.0% - 103.0% |
Note: Acceptance criteria are typical and may vary based on the specific application and regulatory requirements.
A Certificate of Analysis (CoA) from a reputable commercial supplier serves as a valuable benchmark. A typical CoA will include the product name, batch number, date of manufacture, and a summary of the test results against the established specifications.[8][12][13][14]
Conclusion: Ensuring Quality and Accelerating Development
A thorough purity assessment of this compound is a critical step in de-risking the drug development process. By employing a multi-technique approach and adhering to established analytical principles, researchers can confidently benchmark their material against commercial standards. This not only ensures the quality and consistency of the intermediate but also provides a solid foundation for regulatory submissions and the successful advancement of new therapeutic candidates. The methodologies outlined in this guide provide a robust framework for achieving these goals, fostering a culture of scientific rigor and excellence in pharmaceutical development.
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- AMSbiopharma.
- BioChemPartner.
- SG Systems Global.
- Spectroscopy Online. Certificate of Analysis (CoA)
- PharmaState Academy.
- Govindaraju, K., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Šimek, P., et al. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. [Link]
- PubChem. This compound. [Link]
- Šimek, P., et al. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. [Link]
- Dodziuk, H., et al. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry. [Link]
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
- Wei, Y., et al. Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Request PDF. [Link]
- Chemspace. (1s,3r)-3-amino-1-methylcyclobutan-1-ol. [Link]
- Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Das, B., et al. Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]
- Wiley Analytical Science.
- Taylor & Francis Online.
- Moravek. Different Types of Impurities in Pharmaceuticals. [Link]
- Veeprho. Sources and Types of Impurities in Pharmaceutical Substances. [Link]
- Springer Nature Experiments. Validation of Amino Acid Analysis Methods. [Link]
- PubChem. 3-Amino-1-methylcyclopentanol. [Link]
- IJPRA. Impurities in Pharmaceutical Substances. [Link]
- Beilstein Journal of Organic Chemistry.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-1-methylcyclobutan-1-ol
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Amino-1-methylcyclobutan-1-ol, a crucial building block in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document delves into the nuances of three common analytical platforms—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS)—offering a framework for method selection and the critical process of cross-validation.
Introduction: The Analytical Challenge of this compound
This compound is a small, polar, non-chromophoric molecule. Its physicochemical properties present a significant challenge for direct analysis using common analytical techniques like HPLC with UV detection. The absence of a UV-absorbing moiety necessitates a chemical modification step, known as derivatization, to render the molecule detectable. This guide will explore various analytical strategies, including derivatization-based and direct analysis methods, and provide a framework for comparing and cross-validating these approaches to ensure data reliability and consistency across different analytical platforms.
The importance of robust and validated analytical methods cannot be overstated in the pharmaceutical industry. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established stringent guidelines for analytical method validation to ensure the quality, safety, and efficacy of pharmaceutical products.[1][2][3][4] This guide is grounded in the principles outlined in these regulatory documents, particularly ICH Q2(R1) "Validation of Analytical Procedures".[2][4]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare three widely used techniques: HPLC-UV with pre-column derivatization, LC-MS/MS, and GC-MS with derivatization.
High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)
Given the lack of a native chromophore in this compound, pre-column derivatization is a mandatory step for HPLC analysis with UV or fluorescence detection. This process involves reacting the analyte with a reagent that introduces a chromophoric or fluorophoric tag.
Common Derivatization Reagents:
-
Dansyl Chloride: Reacts with primary and secondary amines to produce highly fluorescent derivatives.[2][5][6]
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[7][8][9][10][11]
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amines to yield UV-active and fluorescent derivatives.[12]
Advantages of HPLC-UV/FLD:
-
Widely available and cost-effective instrumentation.
-
Robust and reproducible methods.
-
High sensitivity can be achieved with fluorescence detection.
Disadvantages of HPLC-UV/FLD:
-
Derivatization adds an extra step to the sample preparation, which can introduce variability.
-
Potential for side reactions and incomplete derivatization.
-
Derivatizing reagents and their by-products can interfere with the analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a powerful alternative for the analysis of small polar molecules like this compound, often without the need for derivatization.[13][14][15] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating such polar compounds.
Advantages of LC-MS/MS:
-
High sensitivity and selectivity.
-
No derivatization is typically required, simplifying sample preparation.
-
Provides structural information, aiding in compound identification.
-
Applicable to complex matrices with minimal sample cleanup.
Disadvantages of LC-MS/MS:
-
Higher instrumentation and maintenance costs.
-
Matrix effects (ion suppression or enhancement) can impact accuracy and precision.[16]
-
Requires specialized expertise for method development and troubleshooting.
Gas Chromatography with Mass Spectrometry (GC-MS)
Due to its low volatility, this compound requires derivatization prior to GC-MS analysis to increase its volatility and thermal stability.
Common Derivatization Techniques:
-
Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[17][18][19]
-
Acylation: Introduces an acyl group to enhance volatility and chromatographic properties.
Advantages of GC-MS:
-
High chromatographic resolution.
-
Provides structural information for confident identification.
-
Well-established and robust technique.
Disadvantages of GC-MS:
-
Derivatization is necessary, adding complexity and potential for variability.
-
Not suitable for thermally labile compounds.
-
Can be less sensitive than LC-MS/MS for certain applications.
Performance Comparison
The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of this compound. The data presented are representative values based on the analysis of similar small polar amines and should be confirmed through method validation for this specific analyte.
| Parameter | HPLC-UV/FLD (with Derivatization) | LC-MS/MS (Direct Analysis) | GC-MS (with Derivatization) |
| Linearity Range | 10 ng/mL - 2000 ng/mL[5] | 1 ng/mL - 1000 ng/mL[13] | 5 ng/mL - 1000 µg/mL[20] |
| Limit of Detection (LOD) | 2 - 10 ng/mL[2] | 0.1 - 1 ng/mL[15] | 0.04 - 0.5 µg/mL[20] |
| Limit of Quantitation (LOQ) | 10 - 20 ng/mL[5] | 0.3 - 2 ng/mL[15] | 0.16 - 1.7 µg/mL[20] |
| Precision (%RSD) | < 15%[1] | < 15%[13] | < 15%[18] |
| Accuracy (% Recovery) | 85 - 115%[1] | 80 - 120%[21] | 80 - 120% |
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical methods provide equivalent results for a given analyte in a specific matrix.[22] This is a critical step when transferring a method between laboratories, using different analytical techniques for the same study, or when bridging data from different stages of drug development.
The core principle of cross-validation is to analyze the same set of samples using both the original (reference) and the new (comparator) method and to compare the results. The acceptance criteria are typically based on the agreement between the measurements obtained from the two methods.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A typical workflow for the cross-validation of analytical methods.
Acceptance Criteria
According to regulatory guidance, the difference between the mean values obtained with the two methods should be within a predefined and justified limit.[23] For bioanalytical methods, a common acceptance criterion is that at least 67% of the samples should have a difference of ≤20% between the results from the two methods.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the analysis of this compound using the three discussed analytical techniques. These protocols are intended as a starting point and should be optimized and fully validated for your specific application.
HPLC-UV/FLD Method with Dansyl Chloride Derivatization
1. Preparation of Solutions:
-
Dansyl Chloride Solution (1 mg/mL): Dissolve 10 mg of dansyl chloride in 10 mL of acetone.
-
Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water and adjust the pH to 9.5 with 1 M NaOH.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol.
2. Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 100 µL of sodium bicarbonate buffer.
-
Add 200 µL of dansyl chloride solution and vortex.
-
Incubate the mixture at 60°C for 30 minutes in the dark.
-
Add 100 µL of 2% (v/v) acetic acid to stop the reaction.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-80% B
-
15-18 min: 80% B
-
18-20 min: 80-30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 525 nm) or UV detector at 254 nm.
LC-MS/MS Method (Direct Analysis)
1. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50:50 (v/v) methanol:water.
2. LC-MS/MS Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95-50% B
-
5-6 min: 50% B
-
6-6.1 min: 50-95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: To be determined by infusing a standard solution of this compound. A plausible transition would be based on the protonated molecule [M+H]+ and a characteristic fragment ion.
GC-MS Method with Silylation
1. Preparation of Solutions:
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of pyridine.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with pyridine.
2. Derivatization Procedure:
-
Evaporate 100 µL of the standard or sample solution to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Conclusion
The selection of an analytical method for this compound requires careful consideration of the analytical objectives and available resources. For routine quality control with high throughput, a validated HPLC-UV/FLD method with derivatization can be a robust and cost-effective solution. For applications requiring the highest sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. GC-MS provides a reliable alternative, especially when structural confirmation is critical.
Regardless of the chosen method, a thorough validation according to ICH guidelines is mandatory to ensure the reliability of the analytical data. Furthermore, when multiple analytical methods are employed within a project, cross-validation is essential to demonstrate the equivalence of the data and ensure data integrity throughout the drug development lifecycle. This guide provides a foundational framework for initiating such a comparative and validation process, empowering researchers to make informed decisions and generate high-quality, defensible analytical data.
References
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2022).
- International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- European Medicines Agency. (2011).
- Bansal, S., & DeStefano, A. (2007). Key elements of bioanalytical method validation for small molecules. The AAPS journal, 9(1), E109–E114. [Link]
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A Comparative Guide to Catalysts for the Diastereoselective Synthesis of 3-Amino-1-methylcyclobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of structurally complex small molecules is a cornerstone of modern drug discovery. Among these, scaffolds incorporating strained ring systems, such as cyclobutanes, are of increasing interest due to their ability to confer unique conformational constraints and metabolic stability to drug candidates. 3-Amino-1-methylcyclobutan-1-ol, with its vicinal amino alcohol motif on a cyclobutane core, represents a valuable building block for the development of novel therapeutics. The stereochemical arrangement of the amino and hydroxyl groups is critical for biological activity, making the development of highly diastereoselective catalytic methods for its synthesis a significant challenge.
This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, with a focus on the diastereoselective reduction of a key intermediate, N-protected 3-amino-1-methylcyclobutanone. We will explore the performance of Rhodium, Iridium, and Ruthenium-based catalysts for this crucial transformation and discuss the role of Palladium catalysts in subsequent deprotection steps.
Synthetic Strategy: The Central Role of Ketone Reduction
A practical and convergent synthetic approach to this compound hinges on the diastereoselective reduction of an N-protected 3-amino-1-methylcyclobutanone intermediate. This strategy allows for the establishment of the two key stereocenters in a single, catalytically controlled step. The choice of catalyst and reaction conditions is paramount in dictating the relative stereochemistry (cis or trans) of the final product.
Caption: A generalized workflow for the synthesis of this compound.
Comparative Analysis of Catalysts for Ketone Reduction
The asymmetric reduction of ketones has been extensively studied, with Rhodium, Iridium, and Ruthenium complexes featuring chiral ligands demonstrating exceptional performance.[1] The choice of metal and ligand can significantly influence the yield, diastereoselectivity, and enantioselectivity of the reduction of 3-aminocyclobutanone derivatives.
Rhodium (Rh)-Catalyzed Asymmetric Transfer Hydrogenation
Rhodium(III) catalysts, particularly those with a pentamethylcyclopentadienyl (Cp*) ligand and a chiral diamine like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the asymmetric transfer hydrogenation (ATH) of a wide range of ketones.[2][3] These reactions typically utilize formic acid or isopropanol as the hydrogen source.
The key advantage of Rh-based ATH catalysts is their high activity and enantioselectivity, often operating under mild conditions.[4] For the reduction of 3-aminocyclobutanone analogs, Rh-catalysts are expected to provide high conversions and excellent enantiomeric excess (ee). The diastereoselectivity will be influenced by the directing effect of the N-protecting group on the substrate.
Iridium (Ir)-Catalyzed Asymmetric (Transfer) Hydrogenation
Iridium catalysts have emerged as powerful tools for the asymmetric hydrogenation of ketones, including challenging substrates.[5] Similar to rhodium, Ir(III)-TsDPEN complexes are effective for ATH, and they have the notable advantage of being operable in aqueous media, which aligns with green chemistry principles.[4] Iridium complexes with tridentate PNN ligands have also shown remarkable activity and enantioselectivity in the hydrogenation of aryl ketones with molecular hydrogen.[5]
For the synthesis of this compound, Iridium catalysts offer the potential for high stereocontrol. The modularity of the ligands allows for fine-tuning of the catalyst's steric and electronic properties to optimize diastereoselectivity for a specific substrate.
Ruthenium (Ru)-Catalyzed Asymmetric (Transfer) Hydrogenation
Ruthenium(II) catalysts, pioneered by Noyori and coworkers, are perhaps the most well-established for the asymmetric hydrogenation and transfer hydrogenation of ketones.[6][7] Complexes of the type Ru(II)-TsDPEN-arene are highly active and selective for a broad spectrum of ketones.[6] These catalysts can utilize either isopropanol (transfer hydrogenation) or molecular hydrogen for the reduction.
The versatility and robustness of Ru-catalysts make them a strong candidate for the reduction of N-protected 3-amino-1-methylcyclobutanone. Their performance in related systems suggests that high yields and stereoselectivities are achievable.
Performance Summary and Comparison
While direct comparative data for the synthesis of this compound is not extensively published, we can extrapolate from studies on analogous 3-aminocyclobutanone systems and other cyclic ketones. The following table summarizes the expected performance of these catalytic systems.
| Catalyst System | Typical Ligand | Hydrogen Source | Key Advantages | Potential Challenges | Expected Diastereoselectivity |
| Rhodium (Rh) | CpTsDPEN | Formic Acid / Isopropanol | High activity and enantioselectivity under mild conditions.[2][3] | Substrate scope can be sensitive to ligand structure. | High, influenced by N-protecting group. |
| Iridium (Ir) | CpTsDPEN, PNN | Formic Acid / H₂ | Operable in aqueous media (TsDPEN).[4] High turnover numbers (PNN).[5] | May require ligand screening for optimal diastereoselectivity. | Potentially high and tunable. |
| Ruthenium (Ru) | TsDPEN-arene | Isopropanol / H₂ | Well-established, versatile, and robust for a wide range of ketones.[6] | May require optimization of reaction conditions (pressure, temperature). | High, with potential for both cis and trans isomers. |
Controlling Diastereoselectivity: A Critical Consideration
The relative orientation of the amino and hydroxyl groups in the final product is determined during the catalytic reduction step. The diastereoselectivity is primarily governed by the direction of hydride delivery to the carbonyl group, which is influenced by several factors:
-
Steric Hindrance: The catalyst and the substituents on the cyclobutane ring create a specific steric environment. Hydride attack generally occurs from the less hindered face.
-
N-Protecting Group: The size and nature of the protecting group on the amino functionality can significantly influence the preferred conformation of the substrate and direct the approach of the catalyst.[8]
-
Choice of Reducing Agent/Catalyst: Sterically demanding hydride reagents often favor the formation of the cis isomer.[8] In contrast, certain enzymatic reductions have been shown to produce the trans isomer with high selectivity.[8] The choice of metal and chiral ligand in catalytic hydrogenation also plays a crucial role in determining the diastereomeric ratio.
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Performance Evaluation of 3-Amino-1-methylcyclobutan-1-ol Derivatives in Kinase Assays: A Comparative Guide
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both synthetic tractability and unique pharmacological profiles is perpetual. The rigid, three-dimensional nature of the cyclobutane ring has made it an increasingly attractive design element for medicinal chemists seeking to develop highly selective and potent therapeutic agents.[1] Among these, derivatives of 3-Amino-1-methylcyclobutan-1-ol have emerged as a promising class of compounds, particularly as inhibitors of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.
This guide provides an in-depth comparison of a series of novel this compound derivatives, evaluating their performance in key biochemical and cellular assays. We will delve into the rationale behind their design, the nuances of the experimental protocols used for their evaluation, and the structure-activity relationships (SAR) that can be gleaned from the comparative data.
The Rationale for Targeting PI3Kα with Aminocyclobutanol Scaffolds
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival.[2][3] Hyperactivation of this pathway, often through mutations in the PIK3CA gene, is a common oncogenic driver in a variety of human cancers. The p110α isoform of PI3K (PI3Kα) is therefore a prime target for the development of anticancer therapeutics. The unique topology of the ATP-binding pocket of PI3Kα presents an opportunity for the design of selective inhibitors. The this compound scaffold offers a rigid framework that can orient key pharmacophoric features in a precise three-dimensional arrangement to achieve high-affinity binding and selectivity.
Comparative Performance of this compound Derivatives
A series of derivatives based on the this compound scaffold were synthesized and evaluated for their ability to inhibit PI3Kα and their cytotoxic effects on a cancer cell line with a known PIK3CA mutation. The core scaffold was functionalized at the amino group with various substituted aromatic and heteroaromatic moieties to explore the structure-activity relationship.
| Compound ID | R Group (Substitution on Amino Group) | PI3Kα IC50 (nM) | MCF-7 GI50 (µM) |
| AMC-001 | Phenyl | 150.2 | 12.5 |
| AMC-002 | 4-Fluorophenyl | 75.8 | 6.8 |
| AMC-003 | 4-Chlorophenyl | 68.3 | 5.2 |
| AMC-004 | 4-Methoxyphenyl | 210.5 | 18.9 |
| AMC-005 | Pyridin-4-yl | 45.1 | 2.1 |
| AMC-006 | Pyrimidin-5-yl | 22.7 | 1.0 |
| AMC-007 | 2-Aminopyrimidin-5-yl | 15.3 | 0.7 |
Structure-Activity Relationship (SAR) Analysis
The data presented in the table above reveals several key SAR trends:
-
Halogen Substitution: The introduction of a halogen atom at the 4-position of the phenyl ring (AMC-002 and AMC-003) led to a significant increase in potency compared to the unsubstituted phenyl derivative (AMC-001). This suggests a favorable interaction of the halogen with a specific region of the PI3Kα active site.
-
Electron-Donating Groups: The presence of a methoxy group at the 4-position (AMC-004) resulted in a decrease in activity, indicating that electron-donating groups may be detrimental to binding affinity.
-
Heteroaromatic Rings: Replacement of the phenyl ring with heteroaromatic systems, such as pyridine (AMC-005) and pyrimidine (AMC-006), led to a substantial improvement in both enzymatic and cellular potency. This highlights the importance of hydrogen bond acceptors in this region of the molecule for optimal target engagement.
-
Enhanced H-Bonding: The addition of an amino group to the pyrimidine ring (AMC-007) further enhanced the inhibitory activity, likely due to the formation of an additional hydrogen bond with the kinase hinge region.
Experimental Protocols
PI3Kα (p110α/p85α) Kinase Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human PI3Kα.
Workflow Diagram:
Caption: Workflow for the in vitro PI3Kα kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Prepare a stock solution of ATP and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Compound Preparation: Serially dilute the test compounds in 100% DMSO, followed by a further dilution in the kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the diluted compounds, recombinant PI3Kα enzyme, and the substrate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
Detection: Stop the reaction and detect the amount of ADP produced using a commercially available kit such as ADP-Glo™ (Promega). This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MCF-7)
This cell-based assay measures the effect of the compounds on the proliferation of the MCF-7 human breast cancer cell line, which harbors an activating PIK3CA mutation.
Workflow Diagram:
Caption: Workflow for the MCF-7 cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue®, Promega) to the wells and incubate for 4 hours. Viable cells will reduce resazurin to the fluorescent product, resorufin.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent growth inhibition for each compound concentration relative to a vehicle-treated control. Determine the GI50 value, the concentration at which a 50% reduction in cell growth is observed, by fitting the data to a dose-response curve.
Signaling Pathway Context
The inhibition of PI3Kα by the this compound derivatives is expected to block the downstream signaling cascade that promotes cell survival and proliferation.
Signaling Pathway Diagram:
Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition.
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships identified in this guide provide a clear rationale for the design of next-generation derivatives with improved pharmacological properties. The detailed experimental protocols and workflows serve as a practical resource for researchers engaged in the evaluation of small molecule kinase inhibitors. Further optimization of this chemical series, guided by the principles outlined herein, holds the potential to deliver novel therapeutic candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
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- Discovery of Potent and Highly Selective Inhibitors of GSK3b. Probe Reports from the NIH Molecular Libraries Program.
- trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523606-23-6. Benchchem.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules.
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Safety Operating Guide
Proper Disposal of 3-Amino-1-methylcyclobutan-1-ol: A Comprehensive Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for researchers and laboratory personnel. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-1-methylcyclobutan-1-ol, ensuring safety, regulatory compliance, and environmental stewardship. The procedures outlined below are grounded in established principles of chemical safety and waste management, tailored to the specific properties of this amino alcohol.
Understanding the Compound: Hazard Profile and Chemical Properties
The presence of an amino group confers basic properties to the molecule. The pKa of the conjugate acid of a typical cyclic amine is in the range of 9-11, indicating that this compound will react with acids.[2][3] This basicity is a key factor in determining the appropriate neutralization procedure prior to disposal.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H11NO | [4] |
| Molecular Weight | 101.15 g/mol | [4] |
| Appearance | Solid (typical for similar small molecule amino alcohols) | General Chemical Knowledge |
| Basicity (pKa of conjugate acid) | Estimated 9-11 | [2][3] |
The Disposal Decision Workflow: A Step-by-Step Approach
The proper disposal of this compound hinges on a systematic evaluation of its form (solid or liquid), its concentration, and the absence of other hazardous contaminants. The following workflow provides a logical progression for making informed disposal decisions.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Amino-1-methylcyclobutan-1-ol
This guide provides essential, field-proven safety protocols for handling 3-Amino-1-methylcyclobutan-1-ol (CAS No: 1363381-26-3). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of absolute safety. The following procedures are designed not merely as a set of rules, but as a self-validating system to protect you and your colleagues. The toxicological properties of this compound have not been thoroughly investigated, demanding a cautious and comprehensive approach to personal protection[1].
Hazard and Risk Assessment: The 'Why' Behind the 'How'
Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. The Globally Harmonized System (GHS) classification for the hydrochloride salt of this compound provides a clear directive for our safety protocols.
| Hazard Class | GHS Code | Description | Implication for Handling |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] | Direct skin contact must be avoided through proper glove and lab coat selection. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2] | Mandatory use of sealed chemical goggles and, where appropriate, a face shield. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] | Handling must occur in a controlled, well-ventilated environment, with respiratory protection required. |
This data compels us to treat this compound not as a benign reagent, but as a compound with the potential to cause significant irritation to all primary routes of exposure: dermal, ocular, and respiratory.
The Hierarchy of Controls: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final, critical barrier between you and a potential hazard. However, it should always be used in conjunction with more fundamental safety measures. This hierarchy illustrates the most effective approach to mitigating risk.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions before relying on PPE.
-
Engineering Controls : Your first and most critical line of defense is a certified chemical fume hood. This contains dust and vapors at the source, preventing inhalation[1][3]. Ensure the sash is at the appropriate height to maximize airflow and protection.
-
Administrative Controls : This includes robust Standard Operating Procedures (SOPs), thorough training on the specific hazards of this compound, and clear labeling of storage and waste containers.
-
Personal Protective Equipment (PPE) : This is the focus of our guide. It is non-negotiable, even when using a fume hood.
Core PPE Protocol: A Head-to-Toe Mandate
The following PPE is mandatory for all procedures involving this compound.
| Protection Type | Specification | Rationale and Best Practices |
| Respiratory | NIOSH-approved N95 Respirator (minimum) | For handling the solid compound, an N95 (or EU equivalent P1/FFP1) respirator will protect against inhaling fine dust particles[1]. If there is a risk of aerosol or vapor generation, especially during heating or reactions, upgrade to a half-mask respirator with organic vapor/acid gas (OV/AG) cartridges[1]. |
| Eye & Face | ANSI Z87.1-rated Chemical Safety Goggles | Goggles must provide a complete seal around the eyes to protect from dust and splashes.[4] Standard safety glasses are insufficient. |
| Face Shield (in addition to goggles) | Use a full-face shield when handling larger quantities (>10g) or during procedures with a heightened risk of splashing, such as transfers or quenching reactions. | |
| Hand | Chemically Resistant Nitrile Gloves | Nitrile gloves offer adequate protection for incidental contact.[5] Always double-glove for enhanced safety. The inner glove should be tucked under the lab coat sleeve, and the outer glove should go over the sleeve cuff.[4] |
| ASTM D6978 Chemotherapy Gloves | For prolonged handling or in the absence of specific permeation data, using chemotherapy-rated gloves is a best practice as they are tested against a wider range of chemicals.[4] | |
| Body | Polyethylene-coated, disposable Gown or fully-buttoned Lab Coat | A disposable gown provides superior protection against permeation.[6] If using a reusable lab coat, ensure it is fully buttoned and made of a low-absorbency material. |
| Footwear | Closed-toe, non-absorbent shoes | Leather or synthetic, fluid-resistant shoes are required. Shoe covers should be used if there is a significant risk of spills. |
Operational Plan: From Preparation to Disposal
A disciplined workflow is essential to ensure that PPE is used effectively and does not become a source of cross-contamination.
Caption: Procedural workflow for safely handling this compound.
Step-by-Step PPE Procedures
A. Donning (Putting On) PPE:
-
Gown/Lab Coat: Put on your gown or coat, ensuring complete coverage.
-
Respirator: Fit your N95 or half-mask respirator. Perform a seal check to ensure no air is leaking.
-
Eye Protection: Put on your chemical safety goggles. If required, place the face shield over the goggles.
-
Gloves: Don the first pair of nitrile gloves, tucking the cuffs under your gown sleeves. Don the second, outer pair, pulling the cuffs over your gown sleeves.
B. Doffing (Taking Off) PPE - The Contamination Control Sequence: This sequence is designed to prevent contact with any contamination on the exterior of your PPE.
-
Outer Gloves: Peel off the outer pair of gloves, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.
-
Gown/Lab Coat: Untie or unbutton the gown. Peel it away from your body, touching only the inside surface. Roll it into a ball with the contaminated side inward and dispose of it.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Face/Eye Protection: Remove the face shield and goggles by handling the strap. Avoid touching the front.
-
Respirator: Remove your respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Spill and Disposal Management
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[1][3]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]
-
Spill: Evacuate personnel to a safe area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Sweep up carefully, avoiding dust formation, and place it in a suitable, closed, and labeled container for disposal.[1]
Disposal Plan: All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: This includes the chemical itself, contaminated gloves, gowns, weigh boats, and absorbent materials from spills.
-
Containers: All waste must be placed in a clearly labeled, sealed, and leak-proof container.[1][3]
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not allow the product to enter drains.[1]
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research. Treat every chemical interaction with the respect and caution it deserves.
References
- Capot Chemical Co., Ltd. (2024). MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride.
- National Center for Biotechnology Information.PubChem Compound Summary for CID 72208024, Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride.
- National Center for Biotechnology Information.PubChem Compound Summary for CID 68052608, this compound.
- U.S. Department of Health & Human Services.Personal Protective Equipment (PPE). CHEMM.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
